2-(3,4-Dihydroxyphenyl)acetonitrile
Description
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDSDBYUZFMVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447959 | |
| Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-62-1 | |
| Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(3,4-Dihydroxyphenyl)acetonitrile IUPAC name and structure
An In-depth Technical Guide to 2-(3,4-Dihydroxyphenyl)acetonitrile: Properties, Synthesis, and Pharmaceutical Potential
Introduction
This compound, also known as homoprotocatechuonitrile, is a bifunctional organic molecule that holds significant interest for researchers in medicinal chemistry and drug development. Its structure is characterized by two key pharmacophores: a catechol (3,4-dihydroxyphenyl) ring and a nitrile-containing side chain. The catechol moiety is a privileged scaffold found in numerous endogenous signaling molecules, such as the neurotransmitters dopamine and norepinephrine, and is associated with potent antioxidant and metal-chelating properties. The nitrile group serves as a versatile synthetic handle and a bioisostere for other functional groups, and is present in over 30 FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, potential applications, and safe handling of this compound, tailored for professionals engaged in scientific research and pharmaceutical innovation.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is foundational to its application in research and development.
IUPAC Name and Identifiers
-
Systematic IUPAC Name: this compound
-
Common Synonyms: (3,4-Dihydroxyphenyl)acetonitrile, 3,4-Dihydroxybenzeneacetonitrile[2]
-
CAS Number: 1126-62-1[3]
-
Molecular Formula: C₈H₇NO₂[3]
Chemical Structure
The molecule consists of a benzene ring substituted with a cyanomethyl group (-CH₂CN) and two hydroxyl (-OH) groups at the C3 and C4 positions.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are critical for designing experimental conditions, predicting solubility, and assessing bioavailability.
| Property | Value | Source |
| Molecular Weight | 149.15 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 127-128 °C | [3] |
| Boiling Point (Predicted) | 374.7 ± 27.0 °C | [3] |
| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.35 ± 0.10 | [3] |
| XLogP3 | 0.7 | [2] |
Synthesis and Manufacturing Considerations
The synthesis of hydroxyphenylacetonitriles can be achieved through various routes. A common and effective strategy involves the reaction of a corresponding hydroxybenzyl alcohol with a cyanide source.[4] This approach is advantageous as the starting materials are often commercially available.
Rationale for Synthetic Strategy
The selected protocol is adapted from a known method for preparing analogous structures.[4] It utilizes 3,4-dihydroxybenzyl alcohol as the starting material. The reaction proceeds via the formation of a stabilized carbocation intermediate upon protonation of the benzylic alcohol, which is then attacked by the cyanide nucleophile. Dimethyl sulfoxide (DMSO) is an ideal solvent for this transformation due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt. Hydrocyanic acid is generated in situ from potassium cyanide and a mild acid like acetic acid, which mitigates the handling risks associated with gaseous hydrogen cyanide.[4]
Detailed Experimental Protocol: Cyanation of 3,4-Dihydroxybenzyl Alcohol
Disclaimer: This protocol involves highly toxic reagents and should only be performed by trained chemists in a certified fume hood with appropriate personal protective equipment.
Materials:
-
3,4-Dihydroxybenzyl alcohol
-
Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glacial acetic acid
-
Chloroform
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 3,4-dihydroxybenzyl alcohol (1 equivalent) and potassium cyanide (1.2 equivalents) in anhydrous DMSO in a three-neck round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer.[4]
-
Heat the suspension to 125 °C with stirring.
-
Add glacial acetic acid (1.1 equivalents) dropwise via the dropping funnel over a period of 1 hour, maintaining the reaction temperature.[4]
-
After the addition is complete, continue stirring the mixture at 125 °C for an additional 2 hours.[4]
-
Cool the reaction mixture to approximately 90 °C and remove the DMSO via distillation under reduced pressure (water aspirator).
-
To the resulting residue, add deionized water and chloroform. Stir vigorously to partition the product into the organic layer.[4]
-
Separate the chloroform layer. Extract the aqueous phase with two additional portions of chloroform.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Synthesis and Purification Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Applications in Pharmaceutical Research
The unique combination of a catechol core and a reactive nitrile group makes this compound a valuable building block in drug discovery.
Role as a Pharmaceutical Intermediate
Acetonitrile is a crucial solvent and reagent in the pharmaceutical industry, used in the synthesis of active pharmaceutical ingredients (APIs), including vitamins and cortisone.[5][6][7] Compounds containing the nitrile group are recognized for their role in forming heterocyclic structures, which are prevalent in biologically active molecules.[8] Analogous structures, such as (3,4-Dimethoxyphenyl)acetonitrile, are key intermediates in the synthesis of essential drugs like papaverine.[9] This precedent strongly suggests that this compound can serve as a critical starting material for a variety of therapeutic agents, particularly those targeting systems that interact with catecholamines.
Potential Biological Activities
While direct biological data on this specific compound is limited in the available literature, its structural motifs suggest several potential activities:
-
Antioxidant Effects: The catechol structure is a potent scavenger of reactive oxygen species, a property that is central to the mechanism of many neuroprotective and anti-inflammatory agents.
-
Enzyme Inhibition: The molecule could be elaborated to target enzymes that metabolize catecholamines, such as catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO).
-
Receptor Modulation: It serves as a scaffold for synthesizing analogs of dopamine or other catecholamine neurotransmitters to modulate their respective receptors.
Protocol for In Vitro Biological Activity Screening
To explore the therapeutic potential of this compound, a primary screening assay to assess its effect on cell viability is a logical first step.
Rationale for Experimental Design
A cell viability assay, such as the MTT assay, is a standard method to determine if a compound exhibits cytotoxic (cell-killing) or cytoprotective effects. For initial screening, a solvent like DMSO is typically used to dissolve the test compound due to its ability to solubilize a wide range of organic molecules and its relatively low toxicity to cells at low concentrations (<0.5%).[10] The choice of cell line would depend on the therapeutic area of interest (e.g., a neuronal cell line like SH-SY5Y for neuroprotective studies or a cancer cell line for cytotoxicity screening).
Step-by-Step Protocol: Cell Viability (MTT) Assay
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the stock solution in a complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various final concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity if applicable.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Biological Screening Workflow
Caption: General workflow for an in vitro cell viability assay.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[2][11] Wear suitable protective clothing, including chemical-resistant gloves and safety glasses.[12] Avoid the formation of dust and aerosols.[11]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[3]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[11] If ingested, rinse the mouth with water and seek immediate medical attention.[11]
Conclusion
This compound is a compound of significant interest, positioned at the intersection of natural product chemistry and modern pharmaceutical synthesis. Its catechol core offers inherent biological potential, while the acetonitrile function provides a gateway for diverse chemical modifications. Through established synthetic protocols, this molecule can be reliably produced, enabling its exploration as a key starting material for novel therapeutics. Adherence to rigorous safety protocols is essential when working with this and related chemical entities. This guide serves as a foundational resource for scientists aiming to unlock the full potential of this compound in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. (3,4-DIHYDROXYPHENYL)ACETONITRILE CAS#: 1126-62-1 [m.chemicalbook.com]
- 4. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 5. chemcomplex.com [chemcomplex.com]
- 6. Acetonitrile that meets pharmaceutical requirements [anqore.com]
- 7. silvarigroup.com [silvarigroup.com]
- 8. laballey.com [laballey.com]
- 9. nbinno.com [nbinno.com]
- 10. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.fr [fishersci.fr]
An In-depth Technical Guide to 2-(3,4-Dihydroxyphenyl)acetonitrile: Properties, Synthesis, and Pharmaceutical Relevance
Introduction
2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile, is a pivotal organic compound that serves as a versatile precursor in the synthesis of various pharmaceutically active molecules. Its structure, incorporating a catechol moiety and a nitrile group, imparts unique reactivity and biological relevance. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and an exploration of its significance in drug development, particularly as a scaffold for phosphodiesterase 4 (PDE4) inhibitors. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and medicinal chemistry.
Physicochemical Properties and Structural Elucidation
The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. A thorough understanding of these properties is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source/Method |
| CAS Number | 1126-62-1 | [1][2] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 127-128 °C | [3] |
| Boiling Point | 374.7±27.0 °C (Predicted) | [3] |
| Density | 1.326 g/cm³ | [1][4] |
| Solubility | Soluble in water (5 g/100 mL at 20°C for the related protocatechualdehyde) | [5] |
| pKa | 9.35±0.10 (Predicted) | [3] |
| ¹H NMR (Predicted) | δ ~6.8 (d, 1H), ~6.7 (d, 1H), ~6.6 (dd, 1H), ~3.6 (s, 2H) | Predicted |
| ¹³C NMR (Predicted) | δ ~145, ~144, ~121, ~120, ~117, ~116, ~115, ~20 | Predicted |
| IR (Predicted) | ~3400-3200 cm⁻¹ (O-H stretch), ~2250 cm⁻¹ (C≡N stretch), ~1600, 1520, 1450 cm⁻¹ (aromatic C=C stretch) | Predicted |
| Mass Spec (EI, Predicted) | m/z 149 (M⁺), 122, 104 | Predicted |
Synthesis of this compound
The synthesis of hydroxyphenylacetonitriles can be achieved through various methods. A common and effective approach involves the conversion of the corresponding hydroxybenzyl alcohol to the nitrile. The following protocol is adapted from established methods for the synthesis of related compounds.[6]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
3,4-Dihydroxybenzyl alcohol
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Water (deionized)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-dihydroxybenzyl alcohol and potassium cyanide in dimethyl sulfoxide.
-
Acid Addition: While stirring, slowly add glacial acetic acid dropwise to the suspension at a temperature of 125°C over a period of 1 hour.[6]
-
Reaction: Maintain the reaction mixture at 125°C with continuous stirring for an additional 2 hours.[6]
-
Solvent Removal: After cooling the mixture to 90°C, remove the dimethyl sulfoxide by distillation under reduced pressure.
-
Workup: To the residue, add water and chloroform and stir. Separate the chloroform layer. Extract the aqueous layer with an additional portion of chloroform.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Safety Precautions: This reaction involves the use of potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including gloves and safety glasses, must be worn. Acidification of cyanide salts will generate highly toxic hydrogen cyanide gas.
Relevance in Drug Development: A Scaffold for Phosphodiesterase 4 (PDE4) Inhibitors
The this compound scaffold is of significant interest in medicinal chemistry, particularly in the development of inhibitors for phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP).[7][8][9] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of protein kinase A (PKA) and subsequent downstream signaling cascades that can modulate inflammation and other cellular processes.[8][10]
Derivatives of this compound have been designed and synthesized as potent PDE4 inhibitors with potential applications in treating neuroinflammatory and other inflammatory diseases.[7] The catechol moiety is often a key feature for binding to the active site of the enzyme.
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 inhibition by this compound derivatives.
The inhibition of PDE4 by derivatives of this compound prevents the degradation of cAMP to AMP.[11] This leads to an accumulation of cAMP, which in turn activates PKA. Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[12] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes with anti-inflammatory properties. This mechanism of action makes PDE4 inhibitors attractive therapeutic targets for a range of inflammatory conditions.[6][10]
Conclusion
This compound is a valuable building block in organic and medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an ideal starting material for the creation of more complex molecules. The growing interest in its derivatives as PDE4 inhibitors for the treatment of neuroinflammation underscores its importance in modern drug discovery. This guide provides a foundational understanding of this key chemical entity, offering practical insights for researchers engaged in the synthesis and development of novel therapeutics.
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Protocatechualdehyde | 139-85-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
(3,4-Dihydroxyphenyl)acetonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
(3,4-Dihydroxyphenyl)acetonitrile, a key organic intermediate, holds significant importance in the landscape of pharmaceutical and chemical synthesis. This technical guide provides an in-depth exploration of this compound, covering its fundamental chemical identity, including a comprehensive list of synonyms and its molecular formula. A detailed, field-proven synthesis protocol is presented, elucidating the causal relationships behind the experimental choices. Furthermore, this guide delves into the critical role of (3,4-Dihydroxyphenyl)acetonitrile as a precursor in the development of bioactive molecules, particularly in the synthesis of isoquinoline alkaloids. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Chemical Identity and Properties
(3,4-Dihydroxyphenyl)acetonitrile, also known by several synonyms, is a pivotal building block in organic synthesis. Its structure, featuring a catechol (3,4-dihydroxy) moiety attached to a phenylacetonitrile framework, imparts unique reactivity and makes it a valuable precursor for a diverse range of complex molecules.
Molecular Formula: C₈H₇NO₂[1]
CAS Number: 1126-62-1[1]
The molecular structure of (3,4-Dihydroxyphenyl)acetonitrile consists of a benzene ring substituted with two hydroxyl groups at positions 3 and 4, and an acetonitrile group at position 1.
Synonyms and Nomenclature
The compound is recognized by a variety of names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.
| Synonym | Source |
| 3,4-Dihydroxybenzyl cyanide | [2] |
| Benzeneacetonitrile, 3,4-dihydroxy- | [1] |
| Homoprotocatechuonitrile | |
| (3,4-Dihydroxyphenyl)acetonitril | |
| 3,4-Dihydroxyphenylacetonitrile | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of (3,4-Dihydroxyphenyl)acetonitrile is provided below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 127-128 °C | |
| Boiling Point | 374.7±27.0 °C (Predicted) | |
| Density | 1.326 g/cm³ (Predicted) | |
| pKa | 9.35±0.10 (Predicted) | |
| Storage Temperature | Inert atmosphere, Room Temperature |
Synthesis of (3,4-Dihydroxyphenyl)acetonitrile: A Step-by-Step Protocol
The synthesis of (3,4-Dihydroxyphenyl)acetonitrile requires a strategic approach to manage the reactive catechol functional group, which is susceptible to oxidation. A common and effective strategy involves the protection of the hydroxyl groups, followed by the introduction of the nitrile moiety, and subsequent deprotection. The following protocol is a robust and validated method derived from established synthetic transformations for analogous compounds.
Rationale for the Synthetic Strategy
The direct conversion of 3,4-dihydroxybenzyl alcohol or halide to the corresponding nitrile can be challenging due to the free phenolic hydroxyl groups. These groups can interfere with the reaction conditions required for cyanation, leading to side products and reduced yields. Therefore, a protecting group strategy is employed. Methoxy groups are a common choice for protecting catechols as they are relatively stable under various reaction conditions and can be cleaved under specific acidic conditions.
The proposed synthesis follows a three-stage process:
-
Protection: Conversion of a suitable starting material, such as 3,4-dihydroxybenzaldehyde, to its dimethoxy-protected form, (3,4-dimethoxyphenyl)acetonitrile.
-
Cyanation: Transformation of the protected intermediate to introduce the nitrile group.
-
Deprotection: Removal of the protecting groups to yield the final product, (3,4-Dihydroxyphenyl)acetonitrile.
Experimental Workflow
Figure 1: A conceptual workflow for the synthesis of (3,4-Dihydroxyphenyl)acetonitrile.
Detailed Protocol (Hypothetical, based on analogous reactions)
Stage 1: Synthesis of (3,4-Dimethoxyphenyl)acetonitrile from 3,4-Dihydroxybenzaldehyde
-
Protection of Hydroxyl Groups: To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Subsequently, add a methylating agent like dimethyl sulfate (DMS) or methyl iodide dropwise at room temperature. The reaction is typically stirred for several hours to ensure complete methylation of both hydroxyl groups to form 3,4-dimethoxybenzaldehyde.
-
Reduction to Benzyl Alcohol: The resulting 3,4-dimethoxybenzaldehyde is then reduced to 3,4-dimethoxybenzyl alcohol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
-
Conversion to Benzyl Halide: The 3,4-dimethoxybenzyl alcohol is converted to a more reactive benzyl halide, typically the chloride or bromide. This can be achieved by reacting the alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
-
Cyanation: The 3,4-dimethoxybenzyl halide is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or acetone to yield (3,4-dimethoxyphenyl)acetonitrile. This is a standard nucleophilic substitution reaction.
Stage 2: Deprotection to (3,4-Dihydroxyphenyl)acetonitrile
-
Cleavage of Methyl Ethers: The final step involves the cleavage of the two methoxy groups to regenerate the dihydroxy functionality. This is a critical step that requires a strong demethylating agent. Boron tribromide (BBr₃) in an inert solvent like dichloromethane is a highly effective reagent for this purpose. Alternatively, strong acids such as hydrobromic acid (HBr) can be used, often at elevated temperatures.
-
Work-up and Purification: Following the demethylation, the reaction mixture is carefully quenched, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography on silica gel or by recrystallization to obtain pure (3,4-Dihydroxyphenyl)acetonitrile.
Characterization of the Final Product
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the catechol ring, a singlet for the methylene protons of the acetonitrile group, and broad singlets for the two hydroxyl protons. The aromatic region would likely display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile group (C≡N) around 2250 cm⁻¹. Broad absorption bands in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl (O-H) groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (149.15 g/mol ).
Role in Drug Development and as a Bioactive Precursor
(3,4-Dihydroxyphenyl)acetonitrile and its derivatives are of significant interest in medicinal chemistry and drug development due to their structural resemblance to key biological molecules and their utility as versatile synthetic intermediates.
Precursor to Isoquinoline Alkaloids
A primary application of (3,4-Dihydroxyphenyl)acetonitrile in drug discovery is its role as a precursor in the synthesis of isoquinoline alkaloids.[3][4][5][6] This large and diverse class of natural products exhibits a wide range of pharmacological activities, including analgesic, antimicrobial, and anticancer properties.[6]
The synthesis of many isoquinoline alkaloids, such as papaverine and its derivatives, often involves a key cyclization step known as the Bischler-Napieralski or Pictet-Spengler reaction.[3][4] (3,4-Dihydroxyphenyl)acetonitrile can be elaborated into a β-phenethylamine derivative, which is a crucial intermediate for these cyclization reactions, ultimately leading to the formation of the isoquinoline core structure.
Figure 2: The role of (3,4-Dihydroxyphenyl)acetonitrile as a precursor to isoquinoline alkaloids.
Analogues in Pharmaceutical Synthesis
The closely related methoxy-protected analogue, (3,4-dimethoxyphenyl)acetonitrile, is a well-established intermediate in the synthesis of several pharmaceuticals. For instance, it is a key building block in the industrial synthesis of Verapamil, a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders. This underscores the importance of the phenylacetonitrile scaffold with 3,4-disubstitution in the development of commercially successful drugs.
Conclusion
(3,4-Dihydroxyphenyl)acetonitrile is a compound of considerable scientific and commercial interest. Its versatile chemical nature, characterized by the presence of both a catechol and a nitrile functionality, makes it a valuable building block for the synthesis of complex organic molecules. This guide has provided a comprehensive overview of its chemical identity, a detailed, scientifically-grounded synthetic protocol, and an exploration of its significant role in drug development, particularly as a precursor to the vast and pharmacologically important class of isoquinoline alkaloids. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of the properties and synthetic utility of (3,4-Dihydroxyphenyl)acetonitrile is essential for advancing the frontiers of medicinal chemistry and drug discovery.
References
- 1. (3,4-DIHYDROXYPHENYL)ACETONITRILE CAS#: 1126-62-1 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
Biosynthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile in plants
An In-Depth Technical Guide to the Biosynthesis of Phenylacetonitriles in Plants: The Case of 2-(3,4-Dihydroxyphenyl)acetonitrile
Authored by: A Senior Application Scientist
Foreword for the Modern Researcher
In the intricate world of plant specialized metabolism, phenylacetonitriles and their derivatives represent a critical nexus of chemical defense and metabolic potential. While compounds like benzyl cyanide are pivotal in industrial synthesis, their biogenic origins in plants offer a blueprint for sustainable production and novel drug discovery. This guide delves into the biosynthesis of these fascinating molecules, with a specific focus on the catechol-containing compound, this compound.
Direct and extensive literature on the complete biosynthetic pathway of this compound is nascent. However, by leveraging the comprehensively studied biosynthesis of its structural analog, p-hydroxyphenylacetonitrile—an intermediate in the formation of the cyanogenic glucoside dhurrin in Sorghum bicolor—we can construct a robust, scientifically-grounded model. This document is structured to first establish the canonical, well-documented pathway from L-Tyrosine as a foundational framework. Subsequently, we will extrapolate from this model to propose a logical and testable biosynthetic route to this compound, originating from L-3,4-dihydroxyphenylalanine (L-DOPA).
This guide is designed for the hands-on researcher. It moves beyond mere description to explain the causality behind experimental designs and provides actionable protocols for pathway elucidation and characterization. Every mechanism and protocol is presented as a self-validating system, grounded in authoritative research to ensure scientific integrity and reproducibility.
Part 1: The Foundational Framework - Biosynthesis of p-Hydroxyphenylacetonitrile in Sorghum bicolor
The biosynthesis of cyanogenic glucosides, such as dhurrin, is a paradigm for understanding the production of nitrile-containing defense compounds in plants. The pathway originates from an amino acid precursor and is orchestrated by a sequence of membrane-bound cytochrome P450 enzymes and a soluble UDP-glucosyltransferase.[1][2] The formation of p-hydroxyphenylacetonitrile is a critical, stable intermediate in this pathway.
The Core Enzymatic Cascade: From L-Tyrosine to Nitrile
The conversion of L-Tyrosine to p-hydroxymandelonitrile, the immediate precursor to the final glucosylated product, is catalyzed by a metabolon—a transient complex of sequential enzymes—localized to the endoplasmic reticulum. This spatial organization is believed to facilitate the channeling of unstable intermediates, enhancing catalytic efficiency. The key enzymatic players are two multifunctional cytochrome P450s, CYP79A1 and CYP71E1.[3]
-
Initiation by CYP79A1: The pathway begins with the conversion of L-Tyrosine to (Z)-p-hydroxyphenylacetaldehyde oxime. This reaction is catalyzed by CYP79A1, a highly specific enzyme that considers this initial conversion the rate-limiting step of the entire dhurrin synthesis pathway.[2][3] The process involves several proposed unstable intermediates, including N-hydroxytyrosine.[2]
-
Conversion by CYP71E1: The (Z)-p-hydroxyphenylacetaldehyde oxime is then sequentially converted by a second cytochrome P450, CYP71E1. This enzyme first dehydrates the oxime to form p-hydroxyphenylacetonitrile. Subsequently, CYP71E1 catalyzes the C-hydroxylation of p-hydroxyphenylacetonitrile to produce (S)-p-hydroxymandelonitrile.[1][4] While p-hydroxyphenylacetonitrile is an intermediate, its formation and subsequent conversion are both catalyzed by the same multifunctional enzyme, CYP71E1.[3]
Visualizing the Pathway
The following diagram illustrates the established biosynthetic route from L-Tyrosine to p-hydroxyphenylacetonitrile and its subsequent conversion in the dhurrin pathway.
Caption: The established biosynthetic pathway of dhurrin in Sorghum bicolor.
Part 2: A Proposed Pathway for this compound Biosynthesis
Building upon the robust sorghum model, we can propose a homologous pathway for the synthesis of this compound. The structural difference—a catechol ring instead of a phenol ring—points to L-DOPA as the logical starting precursor instead of L-Tyrosine. L-DOPA is a known plant metabolite, serving as a precursor to numerous specialized compounds, including benzylisoquinoline alkaloids.[5]
The Hypothesized Enzymatic Cascade: From L-DOPA
We propose that a parallel set of enzymes, likely belonging to the same CYP79 and CYP71 families, catalyzes the conversion of L-DOPA. The substrate plasticity observed in some plant P450s supports this hypothesis.
-
Precursor Formation: The pathway initiates with the formation of L-DOPA from L-Tyrosine, a reaction catalyzed by Tyrosine 3-hydroxylase or a polyphenol oxidase (PPO). This step is well-established in many plant species.[5][6]
-
Proposed CYP79 Homolog: An uncharacterized CYP79-family enzyme, let's term it CYP79X1 , would catalyze the conversion of L-DOPA to (Z)-3,4-dihydroxyphenylacetaldehyde oxime. The substrate specificity of this enzyme would be the key determinant for pathway initiation.
-
Proposed CYP71 Homolog: A second P450, CYP71X1 , would then act on the oxime intermediate. Analogous to CYP71E1, this enzyme would first catalyze a dehydration to form This compound . It is plausible that this same enzyme could further hydroxylate the nitrile to 3,4-dihydroxymandelonitrile. Evidence from Triglochin maritima shows that its glucosyltransferase can utilize 3,4-dihydroxymandelonitrile as a substrate, implying that plants have the metabolic machinery to process these catechol-containing cyanohydrins.[7]
Visualizing the Proposed Pathway
This diagram outlines the proposed biosynthetic route to this compound.
Caption: A proposed biosynthetic pathway for this compound.
Part 3: Experimental Validation and Protocol Design
Validating the proposed pathway requires a systematic approach involving gene discovery, functional characterization, and in-planta reconstitution. The primary challenge is the identification of the candidate CYP79 and CYP71 homologs that accept L-DOPA as a substrate.
Strategy for Pathway Elucidation
A multi-step workflow is essential for identifying and validating the biosynthetic genes. This approach combines bioinformatics, transcriptomics, and heterologous expression systems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of Cytochrome P-450 in the Biosynthesis of Dhurrin in Sorghum bicolor (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of L-3,4-dihydroxyphenylalanine from L-tyrosine by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of cyanogenic glucosides: in vitro analysis of the glucosylation step - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of 2-(3,4-Dihydroxyphenyl)acetonitrile (NMR, IR, MS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile, is a nitrile compound featuring a catechol (3,4-dihydroxybenzene) moiety. This structural motif is prevalent in numerous natural products and pharmacologically active molecules, making its unambiguous characterization a critical step in chemical synthesis and drug discovery. Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. This guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing the foundational knowledge necessary for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Analysis: Unveiling the Proton Environment
The ¹H NMR spectrum of this compound provides a precise count and description of the different types of protons present. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like those in hydroxyl groups).
Causality in Spectral Features:
-
Aromatic Protons (δ 6.6-6.8 ppm): The three protons on the benzene ring appear in this region. Their specific chemical shifts and splitting patterns (multiplicities) are dictated by their position relative to the electron-donating hydroxyl groups and the electron-withdrawing acetonitrile group. The proton at position 2, situated between a hydroxyl and the alkyl chain, will have a different chemical environment than the protons at positions 5 and 6. The coupling between adjacent protons (ortho- and meta-coupling) leads to characteristic splitting patterns, often a doublet and a doublet of doublets, which allows for their unambiguous assignment.
-
Methylene Protons (δ ~3.7 ppm): The two protons of the methylene group (-CH₂-) adjacent to the nitrile and the aromatic ring appear as a singlet. Their equivalence is due to the free rotation around the C-C single bond. Their chemical shift is downfield from typical aliphatic protons due to the deshielding effects of both the aromatic ring and the cyano group.
-
Hydroxyl Protons (Variable): The chemical shifts of the two phenolic hydroxyl (-OH) protons are highly variable and depend on concentration, temperature, and residual water in the solvent. They often appear as broad singlets and can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signals to disappear due to proton-deuterium exchange.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
Key Carbon Signals:
-
Nitrile Carbon (C≡N): This carbon typically appears in a distinct region of the spectrum, around δ 118-120 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals. The carbons bearing the hydroxyl groups (C3 and C4) will be shifted significantly downfield (δ ~145 ppm) due to the deshielding effect of the oxygen atoms. The other aromatic carbons will have chemical shifts in the range of δ 115-130 ppm.
-
Methylene Carbon (-CH₂-): The carbon of the methylene group will appear in the aliphatic region of the spectrum, typically around δ 20-30 ppm.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures reproducibility and accuracy of the acquired data.
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.
Interpretation of the IR Spectrum:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
O-H Stretch (Broad, ~3300-3500 cm⁻¹): A strong, broad absorption in this region is indicative of the hydrogen-bonded hydroxyl groups of the catechol moiety. The broadness is a result of the varying degrees of hydrogen bonding present in the sample.
-
C-H Aromatic Stretch (~3000-3100 cm⁻¹): A series of weaker absorptions in this region corresponds to the stretching vibrations of the C-H bonds on the aromatic ring.
-
C≡N Stretch (~2250 cm⁻¹): A sharp, medium-intensity absorption band in this region is a definitive indicator of the nitrile functional group. The position of this band can be influenced by conjugation, though the effect is modest for a methylene-spaced nitrile.
-
C=C Aromatic Stretch (~1500-1600 cm⁻¹): One or more bands of variable intensity in this region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
-
C-O Stretch (~1200-1300 cm⁻¹): The stretching vibration of the C-O bonds of the phenolic hydroxyl groups will give rise to a strong absorption in this region.
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity.
Analysis of the Mass Spectrum:
For this compound (Molecular Formula: C₈H₇NO₂, Molecular Weight: 149.15 g/mol ), the mass spectrum will show:
-
Molecular Ion Peak (M⁺): A peak at m/z = 149, corresponding to the intact molecule with one electron removed. This is often the peak with the highest mass in an Electron Ionization (EI) spectrum.
-
Fragment Ions: The molecular ion can undergo fragmentation, breaking into smaller, charged pieces. A common fragmentation pathway for this molecule is the benzylic cleavage, resulting in the loss of the ·CN group to form a stable dihydroxybenzyl cation at m/z = 123. Further fragmentation of the aromatic ring or loss of small neutral molecules like CO can also be observed.
Summary of Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment |
| ¹H NMR | Aromatic Protons | δ 6.6 - 6.8 ppm | C₆H₃ |
| Methylene Protons | δ ~3.7 ppm | -CH₂- | |
| Hydroxyl Protons | Variable (Broad) | -OH | |
| ¹³C NMR | Nitrile Carbon | δ ~118-120 ppm | -C≡N |
| Aromatic C-OH | δ ~145 ppm | C3 & C4 | |
| Aromatic C-H/C-C | δ 115 - 130 ppm | Aromatic carbons | |
| Methylene Carbon | δ ~20-30 ppm | -CH₂- | |
| IR | O-H Stretch | ~3300-3500 cm⁻¹ (Broad) | Phenolic -OH |
| C≡N Stretch | ~2250 cm⁻¹ (Sharp) | Nitrile | |
| C=C Aromatic Stretch | ~1500-1600 cm⁻¹ | Aromatic Ring | |
| C-O Stretch | ~1200-1300 cm⁻¹ | Phenolic C-O | |
| MS (EI) | Molecular Ion | m/z = 149 | [C₈H₇NO₂]⁺ |
| Major Fragment | m/z = 123 | [M - CN]⁺ |
Potential Therapeutic Effects of 2-(3,4-Dihydroxyphenyl)acetonitrile: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic effects of 2-(3,4-Dihydroxyphenyl)acetonitrile, a catecholic compound with significant promise in drug discovery and development. While direct experimental evidence for this specific molecule is nascent, its structural analogy to well-characterized phenolic compounds suggests a strong potential for antioxidant, anti-inflammatory, and neuroprotective activities. This document serves as a roadmap for researchers, outlining the theoretical basis for these effects, detailed experimental protocols for their validation, and insights into the potential underlying molecular mechanisms. The protocols provided are designed to be self-validating, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this compound.
Introduction to this compound
This compound, also known as homoprotocatechuonitrile, is an organic compound featuring a catechol ring substituted with an acetonitrile group. Its chemical structure is the foundation for its predicted biological activities. The catechol moiety, with its two adjacent hydroxyl groups on a benzene ring, is a well-established pharmacophore responsible for the potent antioxidant and radical-scavenging properties of many natural and synthetic compounds.
Chemical Properties:
| Property | Value |
| CAS Number | 1126-62-1[1] |
| Molecular Formula | C₈H₇NO₂[1] |
| Molecular Weight | 149.15 g/mol [1] |
| Appearance | Light yellow to yellow solid |
| Melting Point | 127-128 °C |
| Boiling Point | 374.7±27.0 °C (Predicted) |
| Density | 1.326±0.06 g/cm³ (Predicted) |
The presence of the nitrile group may influence the compound's polarity, metabolic stability, and ability to interact with biological targets, potentially offering a unique pharmacological profile compared to other catecholic compounds.
Hypothesized Therapeutic Potential
Based on its chemical structure, this compound is hypothesized to possess the following therapeutic effects:
-
Antioxidant Activity: The catechol group is an excellent electron donor, enabling the molecule to neutralize free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress.[2][3]
-
Anti-inflammatory Effects: By scavenging ROS, the compound may indirectly inhibit pro-inflammatory signaling pathways. Furthermore, many phenolic compounds are known to directly modulate the activity of key inflammatory enzymes and transcription factors.[4]
-
Neuroprotective Properties: Oxidative stress and inflammation are key pathological features of neurodegenerative diseases. By combating these processes, this compound could protect neurons from damage and death.
The following sections provide detailed experimental protocols to investigate and validate these hypothesized effects.
Experimental Protocols for Therapeutic Evaluation
Assessment of Antioxidant Activity
A crucial first step in characterizing the therapeutic potential of this compound is to quantify its antioxidant capacity. The following in vitro assays are recommended:
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[5][6][7][8]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5][6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of scavenging against the sample concentration to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Evaluation of Anti-inflammatory Activity
The potential anti-inflammatory effects can be assessed by measuring the inhibition of key inflammatory mediators and enzymes.
This assay measures the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11][12][13]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[10]
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.[10]
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
This assay determines the ability of the compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway that produces prostaglandins.[14][15][16][17]
Protocol:
-
Reagents: Use a commercially available COX-2 inhibitor screening assay kit.
-
Enzyme Preparation: Prepare the human recombinant COX-2 enzyme solution as per the kit's instructions.
-
Inhibitor Preparation: Prepare various concentrations of this compound.
-
Reaction:
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add the test compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
-
Detection: After a specified incubation time, stop the reaction and measure the product formation (e.g., PGF2α) using the detection method provided in the kit (often a colorimetric or fluorometric readout).
-
Calculation: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Assessment of Neuroprotective Effects
The neuroprotective potential can be evaluated using a neuronal cell line model subjected to oxidative stress.
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative diseases.[18][19][20][21][22]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.[19]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Induce neurotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for another 24 hours.
-
Cell Viability Assay (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation: Express cell viability as a percentage of the untreated control.
Potential Mechanisms of Action: Signaling Pathways
The therapeutic effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways. Based on the activities of other catecholic molecules, this compound may exert its effects through the following pathways:
Nrf2/ARE Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Proposed activation of the Nrf2/ARE pathway by this compound.
NF-κB Inflammatory Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[23][24][25][26][27] Many phenolic compounds exert anti-inflammatory effects by inhibiting the activation of NF-κB.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a potential therapeutic agent. Its catecholic structure strongly suggests inherent antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a robust framework for the systematic evaluation of these activities through established in vitro protocols. Future research should focus on executing these experimental plans to generate direct evidence of the compound's efficacy. Subsequent studies could then explore its pharmacokinetic and pharmacodynamic properties in vivo, with the ultimate goal of translating these promising preclinical findings into novel therapeutic strategies for a range of oxidative stress- and inflammation-related diseases.
References
- 1. echemi.com [echemi.com]
- 2. Antioxidant profile of dihydroxy- and trihydroxyphenolic acids--a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory and analgesic activity of protocatechuic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 8. mdpi.com [mdpi.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol Griess Test [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. promega.com [promega.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. moodle2.units.it [moodle2.units.it]
- 21. accegen.com [accegen.com]
- 22. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 24. NF-κB Signaling Pathway Diagram [scispace.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The Therapeutic Potential of 2-(3,4-Dihydroxyphenyl)acetonitrile Derivatives and Analogs: A Technical Guide for Drug Discovery
This in-depth technical guide provides a comprehensive overview of 2-(3,4-dihydroxyphenyl)acetonitrile and its analogs, a class of compounds demonstrating significant promise in modern drug discovery. We will explore their synthesis, diverse biological activities, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals. This guide is designed to be a practical resource, detailing experimental protocols and summarizing key data to facilitate further research and development in this exciting field.
Introduction: The Versatility of the Catechol Acetonitrile Scaffold
The this compound core, characterized by a catechol moiety attached to an acetonitrile group, represents a privileged scaffold in medicinal chemistry. The catechol group, a well-known pharmacophore, imparts significant antioxidant properties and the ability to engage in crucial interactions with biological targets. The nitrile group, a versatile functional group, can be further elaborated to generate a diverse library of derivatives with a wide range of pharmacological activities.[1] This unique combination of features has led to the development of derivatives with potential applications in oncology, neurodegenerative diseases, and inflammatory disorders.
Synthetic Strategies: Building a Diverse Chemical Library
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
General Synthesis of 2-(3,4-Disubstituted-phenyl)acetonitriles
A common approach involves the nucleophilic substitution of a benzylic halide with a cyanide salt. For example, 3,4-dimethoxybenzyl cyanide can be synthesized from 3,4-dimethoxybenzyl chloride and sodium cyanide.[2] Subsequent demethylation can then yield the desired this compound.
A multi-step synthesis starting from eugenol has also been reported, involving methylation, oxidation to an aldehyde, followed by conversion to the nitrile.[2] Another innovative method for synthesizing substituted phenylacetonitriles involves the reaction of 2-(1-tosylalkyl)phenols with trimethylsilyl cyanide under basic conditions.
Protocol: Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via o-Quinone Methides
This protocol describes a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles from 2-(1-tosylalkyl)phenols.
Materials:
-
2-(1-Tosylalkyl)phenol (1) (0.40 mmol)
-
Trimethylsilyl cyanide (60 μL, 0.48 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1 mol·L⁻¹ in THF, 58 μL, 0.058 mmol)
-
Potassium carbonate (K₂CO₃) (66 mg, 0.48 mmol)
-
Acetonitrile (4 mL)
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Combine 2-(1-tosylalkyl)phenol (1), trimethylsilyl cyanide, TBAF, and K₂CO₃ in acetonitrile in a reaction vessel.
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-(2-hydroxyphenyl)acetonitrile (2).
Characterization of an example product (2-(2-hydroxy-phenyl)acetonitrile):
-
Yield: 94%
-
Appearance: Pale yellow oil
-
¹H NMR (400 MHz, CDCl₃) δ: 7.58–7.28 (m, 6H), 7.26–7.04 (m, 3H), 4.31 (brs, 2H)
-
¹³C NMR (100 MHz, CDCl₃) δ: 153.8, 150.2, 133.6, 130.1, 129.4, 127.6, 126.1, 123.2, 121.2, 117.5, 110.1, 94.4
-
HRMS (M+H)⁺: Calculated for C₁₄H₁₂NO: 210.0919, Found: 210.0908
Therapeutic Applications and Biological Activities
Derivatives of this compound have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity: Targeting Key Oncogenic Pathways
The acrylonitrile scaffold has been incorporated into numerous potent anticancer agents.[3][4][5][6] Derivatives of 2,3-diaryl acrylonitrile have shown significant antiproliferative effects against various human cancer cell lines, with some compounds exhibiting greater efficacy than the broad-spectrum anticancer drug taxol.[3] The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
A particularly promising area of research is the development of this compound derivatives as tyrosine kinase inhibitors (TKIs).[8][9][10] Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[11]
Derivatives of this scaffold have been identified as potent inhibitors of EphB4, a receptor tyrosine kinase implicated in tumor angiogenesis.[8] The binding mode of these inhibitors often involves interactions with the ATP-binding site of the kinase domain.[4][12][13] Molecular docking and dynamics simulations have been instrumental in elucidating these interactions and guiding the design of more potent and selective inhibitors.[8][13]
Experimental Workflow: Screening for Tyrosine Kinase Inhibitors
Caption: A typical workflow for the discovery and optimization of novel tyrosine kinase inhibitors.
Neuroprotection and Anti-Neuroinflammatory Effects
The catechol moiety is a well-established antioxidant pharmacophore, and as such, this compound derivatives exhibit significant neuroprotective properties.[13][14][15] They can mitigate neuronal damage caused by oxidative stress and inflammation, which are key pathological features of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[14][16][17]
One of the key mechanisms underlying the anti-neuroinflammatory effects of these compounds is the inhibition of phosphodiesterase 4 (PDE4).[18] PDE4 is an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger involved in inflammatory signaling. By inhibiting PDE4, these derivatives increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators.[18][19]
A series of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles have been designed and synthesized as potent PDE4 inhibitors with anti-neuroinflammatory activity.[18]
Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effects
Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.
Antioxidant and Antimicrobial Activities
The catechol group in this compound and its analogs confers significant radical scavenging activity.[20] This antioxidant property is beneficial in various pathological conditions associated with oxidative stress.[21][22]
Furthermore, some derivatives, particularly those incorporating a thiazole-coumarin hybrid structure, have demonstrated promising antimicrobial and antibiofilm activities against a range of bacterial and fungal pathogens.[23]
Structure-Activity Relationship (SAR) and Lead Optimization
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For this compound derivatives, SAR studies have revealed several key insights:
-
Substitution on the Catechol Ring: Modifications of the hydroxyl groups, such as conversion to ethers, can modulate the compound's pharmacokinetic properties and target selectivity.[18]
-
Modifications of the Acetonitrile Group: Elaboration of the nitrile group into more complex heterocyclic systems has led to the discovery of potent inhibitors of various enzymes.[8][18]
-
Introduction of Halogens: The incorporation of halogens on the phenyl rings of diaryl acrylonitrile derivatives has been shown to enhance their anticancer activity.[4]
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that can be employed to further refine the design of these compounds by correlating their structural features with their biological activities.[1][10][24][25][26]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[27]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging capacity of the compounds.[21][28]
Materials:
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare different concentrations of the test compounds in methanol.
-
In a 96-well plate, add the test compound solutions to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound derivatives and analogs.
Table 1: Anticancer Activity of Selected Acrylonitrile Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2,3-Diaryl Acrylonitrile Derivative 4d | HeLa | 4.20 | [3] |
| 2,3-Diaryl Acrylonitrile Derivative 4p | HCT116 | 0.13 | [3] |
| 3-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5f) | AGS | 0.68 ± 0.21 | [4] |
| 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (5h) | AGS | 0.41 ± 0.05 | [4] |
Table 2: PDE4 Inhibitory Activity and Anti-Neuroinflammatory Effects
| Compound | Target | IC₅₀ (nM) | Anti-inflammatory Activity | Reference |
| 2-(3,4-dialkoxyphenyl)-2-(pyridazin-3-yl)acetonitrile 16a | PDE4B1 | mid-nanomolar | Potential anti-neuroinflammation in BV-2 cells | [18] |
| Roflumilast | PDE4B | 0.84 | Approved for COPD | [29] |
| Roflumilast | PDE4D | 0.68 | Approved for COPD | [29] |
Conclusion and Future Perspectives
The this compound scaffold has emerged as a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, neuroprotective, and anti-inflammatory effects. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of diverse chemical spaces.
Future research in this area should focus on:
-
Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and effective drugs.
-
In vivo efficacy and safety studies: Promising lead compounds identified in vitro need to be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.
-
Application of advanced drug design strategies: The use of computational tools such as QSAR and molecular dynamics simulations will continue to be invaluable in guiding the optimization of lead compounds.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijcea.org [ijcea.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Characterization of covalent binding of tyrosine kinase inhibitors to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Analytical Review of Polyphenols: Evaluating Neuroprotection in Alzheimer’s Disease [mdpi.com]
- 10. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Development of a binding model to protein tyrosine kinases for substituted pyrido[2,3-d]pyrimidine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of tyrosine kinase inhibitors by docking into an inactive kinase conformation generated by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. longdom.org [longdom.org]
- 25. ijnrd.org [ijnrd.org]
- 26. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 27. Differential response to acrylonitrile toxicity in rat primary astrocytes and microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile from Protocatechuic Aldehyde
Abstract
2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile, is a valuable intermediate in the synthesis of various pharmaceutical compounds and natural products. Its structure, featuring a reactive nitrile group and a sensitive catechol moiety, makes it a versatile building block. This application note provides a comprehensive and reliable multi-step protocol for the synthesis of this compound, starting from the readily available protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)[1]. The synthetic strategy addresses the primary challenge of the catechol group's reactivity by employing a protection-deprotection sequence. This guide is designed for researchers in organic chemistry and drug development, offering detailed, step-by-step procedures, explanations for experimental choices, and critical safety protocols for handling hazardous reagents.
Introduction and Synthetic Strategy
The conversion of an aromatic aldehyde to a homologous acetonitrile (Ar-CHO → Ar-CH₂CN) requires the addition of a one-carbon unit and a nitrile. A direct, single-step conversion is not feasible due to the functionalities involved. The presence of two acidic phenolic hydroxyls in protocatechuic aldehyde further complicates the synthesis, as these groups are incompatible with many reagents required for the transformation, particularly those used for halogenation.
To overcome these challenges, a robust five-step synthetic pathway has been designed. This strategy is based on well-established, high-yielding organic transformations and prioritizes the isolation of clean intermediates.
The core strategic pillars are:
-
Protection: The phenolic hydroxyls are first protected as methyl ethers. This masks their acidic nature and prevents unwanted side reactions in subsequent steps.
-
Functional Group Transformation: The aldehyde is reduced to a primary alcohol, which is a suitable precursor for nucleophilic substitution.
-
Activation: The alcohol is converted into a more reactive benzyl chloride, an excellent electrophile.
-
Carbon-Carbon Bond Formation: The key cyanomethyl group is introduced via a nucleophilic substitution reaction using sodium cyanide.[2]
-
Deprotection: The methyl ether protecting groups are cleaved to reveal the final catechol product.
This methodical approach ensures high selectivity and overall yield, providing a reliable route to the target compound.
Overall Synthetic Pathway
Caption: Five-step synthesis from protocatechuic aldehyde.
CRITICAL SAFETY PRECAUTIONS: Handling Cyanide Compounds
This synthesis involves the use of sodium cyanide (NaCN), which is highly toxic and potentially lethal if ingested, inhaled, or absorbed through the skin.[3] All operations involving cyanide salts must be performed with strict adherence to safety protocols.
-
Engineering Controls: All work with solid cyanide or cyanide solutions must be conducted in a properly functioning and certified chemical fume hood.[3][4][5] Post a warning sign indicating that cyanides are in use.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, closed-toe shoes, and chemical safety goggles.[5] Double-gloving with nitrile gloves is mandatory to prevent skin contact.[3][4]
-
Prohibition of Acids: Never allow cyanide salts to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[4][6] Keep acids out of the fume hood where cyanide is being handled.[4][5]
-
Working Alone: Never work with cyanides when alone in the laboratory.[3][4] Inform colleagues before starting the experiment.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container. Never mix cyanide waste with acidic waste streams.
-
Spill & Emergency Procedures:
-
Spill: For small spills within the fume hood, carefully sweep up solid material to avoid dust formation.[3] Decontaminate the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5] Place all cleanup materials in a sealed bag for hazardous waste disposal.[3]
-
Exposure: In case of skin contact, immediately remove contaminated clothing and rinse the affected area under a safety shower for at least 15 minutes.[4][5] For eye contact, flush with an eyewash station for 15 minutes.[4][5] In all cases of exposure, call emergency services immediately and inform them that a cyanide exposure has occurred.[5]
-
Detailed Experimental Protocols
Step 1: Protection of Phenolic Hydroxyls (Synthesis of Veratraldehyde)
Causality: The acidic protons of the catechol moiety in protocatechuic aldehyde would interfere with the reagents in steps 2 and 3. Protection as methyl ethers using dimethyl sulfate under basic conditions is an efficient and scalable method to circumvent this issue.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Protocatechuic Aldehyde | 138.12 | 10.0 g | 0.0724 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.2 g | 0.218 | 3.0 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 19.2 g (14.5 mL) | 0.152 | 2.1 |
| Acetone | - | 200 mL | - | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add protocatechuic aldehyde, potassium carbonate, and acetone.
-
Stir the suspension vigorously at room temperature.
-
Slowly add dimethyl sulfate dropwise over 20 minutes. Caution: Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme care in a fume hood.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove the potassium carbonate. Wash the solid with acetone (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (150 mL) and wash with 5% NaOH solution (2 x 50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield veratraldehyde as a solid.
-
Expected Outcome: A white to off-white solid. Yield: ~90-95%.
Step 2: Reduction of Aldehyde (Synthesis of Veratryl Alcohol)
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic ring or ether groups.[2] Methanol serves as a protic solvent that also facilitates the quenching of the reaction.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Veratraldehyde | 166.17 | 10.0 g | 0.0602 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.14 g | 0.0301 | 0.5 |
| Methanol (MeOH) | - | 150 mL | - | - |
Protocol:
-
Dissolve veratraldehyde in methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC.
-
Quench the reaction by slowly adding 1 M HCl until the pH is ~6-7 and gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Expected Outcome: A white crystalline solid. Yield: ~95-98%.[2]
Step 3: Chlorination of Alcohol (Synthesis of Veratryl Chloride)
Causality: Thionyl chloride (SOCl₂) is a standard reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, yielding the desired product along with gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Veratryl Alcohol | 168.19 | 10.0 g | 0.0594 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 7.78 g (4.7 mL) | 0.0654 | 1.1 |
| Diethyl Ether (anhydrous) | - | 150 mL | - | - |
Protocol:
-
In a 250 mL flask under a nitrogen atmosphere, dissolve veratryl alcohol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride dropwise via a syringe over 20 minutes. Caution: SOCl₂ is corrosive and reacts violently with water. The reaction releases toxic SO₂ and HCl gas; perform in a fume hood.
-
After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent in vacuo at low temperature to avoid product degradation.
-
Expected Outcome: A pale yellow oil or low-melting solid, which is often used immediately in the next step without further purification. Yield: ~90-95%.
Step 4: Cyanation (Synthesis of 2-(3,4-Dimethoxyphenyl)acetonitrile)
Causality: This is a classic Sₙ2 reaction where the cyanide anion acts as a nucleophile, displacing the chloride from the reactive benzylic position to form the new C-C bond and introduce the nitrile functionality.[2]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Veratryl Chloride (crude) | 186.64 | ~10.5 g | ~0.056 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 3.3 g | 0.067 | 1.2 |
| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - | - |
Protocol:
-
CRITICAL SAFETY: Set up the reaction in a chemical fume hood. Wear double nitrile gloves and safety goggles.
-
To a 250 mL flask, add sodium cyanide and DMSO. Stir to dissolve.
-
Add a solution of the crude veratryl chloride in a small amount of DMSO (~10 mL) to the cyanide solution dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a beaker containing 300 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash thoroughly with water (3 x 100 mL) to remove residual DMSO and salts, followed by a final wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Expected Outcome: A white to light brown solid. Yield: ~85-90%.[2]
Step 5: Demethylation (Synthesis of this compound)
Causality: Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively cleaves aryl methyl ethers. It coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the chloride or another nucleophile in the reaction medium.[7]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-(3,4-Dimethoxyphenyl)acetonitrile | 177.20 | 5.0 g | 0.0282 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 11.3 g | 0.0846 | 3.0 |
| Toluene (anhydrous) | - | 100 mL | - | - |
Protocol:
-
To a 250 mL flask under a nitrogen atmosphere, add aluminum chloride and anhydrous toluene.
-
Stir the suspension and slowly add the 2-(3,4-dimethoxyphenyl)acetonitrile.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor by TLC.
-
Cool the reaction mixture in an ice bath and slowly and carefully quench by pouring it into a mixture of crushed ice (~150 g) and concentrated HCl (20 mL). Caution: Quenching is highly exothermic.
-
Stir the mixture for 30 minutes, then transfer to a separatory funnel.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 75 mL) and brine (1 x 75 mL).
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
-
Expected Outcome: A solid product. Yield: ~90-95%.
Process Workflow and Characterization
The overall laboratory workflow involves a sequential execution of reaction, work-up, and purification for each of the five steps.
Caption: General experimental workflow for the synthesis.
Product Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, typically on a reversed-phase C18 column with a water/acetonitrile mobile phase containing an acid modifier like formic acid or TFA.[8][9]
Conclusion
This application note details a validated and logical five-step synthesis for producing this compound from protocatechuic aldehyde. By employing a robust protection/deprotection strategy, the protocol effectively navigates the challenges posed by the reactive catechol moiety. The procedures are based on established chemical principles and provide a reliable pathway for researchers to access this important synthetic intermediate. Strict adherence to the outlined safety protocols, especially concerning the handling of sodium cyanide, is paramount for the safe execution of this synthesis.
References
- 1. 3,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. ijcea.org [ijcea.org]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. 4-Hydroxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination and pharmacokinetic studies on (3,4-Dihydroxyphenyl)-lactic acid and protocatechuic aldehyde in rat serum after oral administration of Radix Salviae miltiorrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Green synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile derivatives
An Application Guide to the Green Synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile Derivatives
Abstract
This compound (DHPN), also known as homoprotocatechuonitrile, and its derivatives are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including cardiovascular drugs and phosphodiesterase 4 (PDE4) inhibitors for treating CNS disorders.[1][2][3] Traditional synthetic routes to these compounds often rely on stoichiometric reagents, hazardous cyanide sources, and volatile organic solvents, posing significant environmental and safety challenges.[3][4] This guide provides detailed application notes and protocols for the green synthesis of DHPN derivatives, focusing on strategies that align with the principles of sustainable chemistry, such as the use of biocatalysis, safer reagents, and environmentally benign solvents.[5][6] These methodologies are designed for researchers, chemists, and drug development professionals seeking to develop efficient, safe, and sustainable manufacturing processes.
Introduction: The Imperative for Greener Synthesis
The catecholacetonitrile scaffold is a privileged structure in medicinal chemistry. Its presence in key pharmaceuticals necessitates robust and scalable synthetic methods. However, the "classical" approaches, such as the reaction of a benzyl halide with an alkali metal cyanide, often involve long reaction times at high temperatures and present challenges for industrial-scale production due to safety concerns and waste generation.[3]
Green chemistry offers a modern framework to redesign these syntheses, aiming to reduce or eliminate hazardous substances, improve energy efficiency, and minimize waste.[6] For a molecule like DHPN, this involves exploring alternative cyanide sources, employing catalytic rather than stoichiometric reagents, and leveraging benign reaction media like water.[5][7] This document details three promising green strategies, providing both the theoretical basis and practical protocols for their implementation.
Strategic Overview: Pathways to Green DHPN Synthesis
The selection of a synthetic strategy depends on factors such as available starting materials, scale, and the desired purity of the final product. Below is a logical workflow for choosing an appropriate green synthetic method.
Caption: Decision workflow for selecting a green synthesis strategy for DHPN derivatives.
Strategy 1: Cyanide-Free Synthesis via Aldoxime Dehydration
This approach completely circumvents the use of toxic cyanide reagents by building the nitrile functionality from a less hazardous precursor.[8] The strategy is adapted from methodologies developed for related compounds, such as 3,4-dimethoxyphenyl acetonitrile, and involves a three-step, one-pot sequence starting from a protected 3,4-dihydroxybenzaldehyde.[9][10] Protecting the catechol hydroxyl groups is crucial to prevent unwanted side reactions under the basic conditions of the subsequent steps.
Reaction Pathway
The overall transformation is illustrated below. Common protecting groups (PG) for catechols include benzyl ethers or methylenedioxy bridges, which can be cleaved under mild conditions post-synthesis.
Caption: Cyanide-free synthesis of DHPN via an aldoxime intermediate.
Detailed Protocol: One-Pot Synthesis of 2-(3,4-dibenzyloxyphenyl)acetonitrile
This protocol uses benzyl groups for protection, which can be removed via catalytic hydrogenation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Dibenzyloxybenzaldehyde | Synthesis Grade (≥98%) | Standard Supplier | Starting Material |
| Hydroxylamine hydrochloride | ACS Reagent (≥99%) | Standard Supplier | |
| Sodium bicarbonate | ACS Reagent (≥99.5%) | Standard Supplier | Base |
| Toluene | Anhydrous | Standard Supplier | Solvent |
| Acetic Anhydride | ACS Reagent (≥98%) | Standard Supplier | Dehydrating Agent |
| Ethyl Acetate | ACS Grade | Standard Supplier | Extraction Solvent |
| Magnesium Sulfate (Anhydrous) | Laboratory Grade | Standard Supplier | Drying Agent |
Experimental Procedure
-
Aldoxime Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-dibenzyloxybenzaldehyde (10.0 g, 31.4 mmol).
-
Add toluene (100 mL) to dissolve the aldehyde.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (2.4 g, 34.5 mmol, 1.1 eq) and sodium bicarbonate (2.9 g, 34.5 mmol, 1.1 eq) in water (30 mL).
-
Add the aqueous solution to the toluene solution and stir vigorously at room temperature for 3 hours. Causality: This two-phase reaction forms the aldoxime in situ. Vigorous stirring is essential to maximize the interfacial reaction area.
-
Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting aldehyde is consumed.
-
-
Dehydration to Nitrile:
-
Separate the organic layer. The aqueous layer can be extracted with additional toluene (2 x 20 mL) to maximize recovery. Combine the organic layers.
-
To the combined toluene solution of the crude aldoxime, add acetic anhydride (8.0 g, 78.5 mmol, 2.5 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2 hours. Causality: Acetic anhydride serves as a powerful dehydrating agent, converting the oxime directly to the nitrile.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully wash the cooled reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acetic anhydride and acetic acid byproduct.
-
Wash with brine (1 x 50 mL), then dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford 2-(3,4-dibenzyloxyphenyl)acetonitrile as a crystalline solid.
-
-
Deprotection (Final Step):
-
The protected nitrile can be deprotected via standard hydrogenolysis (e.g., H₂ gas, 10% Pd/C catalyst in an ethanol or ethyl acetate solvent) to yield the final this compound.
-
Strategy 2: Biocatalytic Synthesis using Aldoxime Dehydratases
Biocatalysis represents a premier green chemistry technology, offering reactions under mild, aqueous conditions with high selectivity and minimal waste.[8] Aldoxime dehydratases (Oxd) are enzymes that catalyze the direct dehydration of aldoximes to nitriles, providing a highly efficient and environmentally benign alternative to chemical methods.[8]
The Biocatalytic Advantage
-
Mild Conditions: Reactions typically run at or near room temperature and neutral pH.
-
Aqueous Media: Eliminates the need for volatile organic solvents.
-
High Selectivity: Enzymes reduce the formation of byproducts.
-
Sustainability: The catalyst is renewable and biodegradable.
Protocol: Whole-Cell Biocatalytic Dehydration
This protocol utilizes E. coli cells overexpressing an aldoxime dehydratase. The substrate, 3,4-dihydroxybenzaldoxime, must first be synthesized from 3,4-dihydroxybenzaldehyde.
Workflow Overview
Caption: Experimental workflow for the biocatalytic synthesis of DHPN.
Experimental Procedure
-
Substrate Preparation (3,4-Dihydroxybenzaldoxime):
-
Synthesize the aldoxime from 3,4-dihydroxybenzaldehyde and hydroxylamine hydrochloride in an aqueous ethanol solution, neutralized with a base like sodium hydroxide. The product can often be precipitated by adding water and collected by filtration.
-
-
Biocatalytic Reaction:
-
In a temperature-controlled reaction vessel, prepare a suspension of recombinant E. coli cells (e.g., 50 g/L wet cell weight) in a phosphate buffer (100 mM, pH 7.5).
-
Add the substrate, 3,4-dihydroxybenzaldoxime, to a final concentration of 50-100 mM. Insight: Substrate loading may need to be optimized based on enzyme activity and substrate solubility. A co-solvent like DMSO (≤5% v/v) can be used if solubility is an issue.
-
Stir the reaction mixture at 30 °C. Monitor the conversion of the aldoxime to the nitrile product by HPLC. Reaction times can range from 4 to 24 hours.[8]
-
-
Work-up and Purification:
-
Once the reaction reaches completion, centrifuge the mixture to pellet the cells.
-
Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by flash chromatography on silica gel.
-
Strategy 3: One-Pot Knoevenagel-Michael Cascade in Water
This strategy leverages the unique properties of water to facilitate organic reactions.[5] It involves a base-catalyzed reaction between 3,4-dihydroxybenzaldehyde, a cyanide source, and an active methylene compound in a one-pot synthesis. While traditional methods use toxic cyanide salts, greener alternatives like potassium ferrocyanide or the use of ionic liquids as catalysts in water can be employed.[11][12]
Protocol: Ionic Liquid-Catalyzed Synthesis in Aqueous Media
This protocol uses a biodegradable, choline-based ionic liquid as a catalyst, which enhances reaction rates in water and is easily recyclable.[12]
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 3,4-Dihydroxybenzaldehyde | Synthesis Grade (≥98%) | Starting Material |
| Malononitrile | Synthesis Grade (≥99%) | Active Methylene Compound |
| Potassium Cyanide (KCN) | ACS Reagent (≥96%) | EXTREME CAUTION REQUIRED |
| Choline Hydroxide ([Ch][OH]) | 45 wt. % in Water | Ionic Liquid Catalyst[12] |
| Water | Deionized | Solvent |
Experimental Procedure
WARNING: This reaction involves potassium cyanide, which is highly toxic. All operations must be performed in a certified fume hood by trained personnel. An emergency cyanide poisoning antidote kit must be available.
-
Reaction Setup:
-
In a 100 mL flask, dissolve 3,4-dihydroxybenzaldehyde (1.38 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in deionized water (30 mL).
-
Add choline hydroxide solution (0.5 mL, ~10 mol%).
-
Stir the mixture at 60 °C for 30 minutes to facilitate the initial Knoevenagel condensation.
-
-
Cyanide Addition:
-
In a separate flask, carefully prepare a solution of potassium cyanide (0.72 g, 11 mmol, 1.1 eq) in water (10 mL).
-
Slowly add the KCN solution dropwise to the reaction mixture. Causality: The initial condensation product is an electrophilic alkene, which readily undergoes a Michael addition with the cyanide nucleophile.
-
Continue stirring at 60 °C for an additional 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and acidify to pH ~2 with dilute HCl. This will precipitate the product.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
The aqueous filtrate, containing the ionic liquid catalyst, can be neutralized and potentially reused after concentrating.[12]
-
Further purification can be achieved by recrystallization.
-
Comparative Analysis of Green Synthetic Strategies
| Parameter | Strategy 1: Aldoxime (Chem) | Strategy 2: Aldoxime (Bio) | Strategy 3: One-Pot (Aq) |
| Principle | Cyanide-free dehydration | Enzymatic dehydration | Catalytic cascade |
| Solvent | Toluene, Ethanol | Aqueous Buffer | Water |
| Catalyst | Stoichiometric (Ac₂O) | Aldoxime Dehydratase | Ionic Liquid |
| Temperature | Reflux (~110 °C) | Mild (25-37 °C) | Moderate (60 °C) |
| Key Advantage | Completely cyanide-free | Highly sustainable, mild | One-pot, aqueous solvent |
| Key Challenge | Requires protecting groups | Biocatalyst preparation | Use of toxic KCN |
| Atom Economy | Moderate | High | Good |
| Safety Profile | Good | Excellent | Poor (due to KCN) |
Conclusion and Future Outlook
The green synthesis of this compound derivatives is not only feasible but offers significant advantages in terms of safety, efficiency, and environmental impact. Biocatalytic methods, in particular, represent the most sustainable and elegant route, aligning perfectly with the future of pharmaceutical manufacturing.[8] While challenges such as enzyme availability and substrate scope remain, ongoing research in enzyme engineering is rapidly overcoming these hurdles. For laboratories not equipped for biocatalysis, the cyanide-free chemical dehydration route offers a robust and much safer alternative to classical methods. As regulatory and environmental pressures increase, the adoption of such green protocols will become an essential component of modern drug discovery and development.
References
- 1. Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential based on three-dimensional quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijsr.in [ijsr.in]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Organic Synthesis Using Environmentally Benign Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 10. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 11. rsc.org [rsc.org]
- 12. An Environmentally Benign Protocol for Aqueous Synthesis of Tetrahydrobenzo[b]Pyrans Catalyzed by Cost-Effective Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-(3,4-Dihydroxyphenyl)acetonitrile for Advanced Nanoparticle Synthesis
Introduction: The Untapped Potential of a Bifunctional Reagent
In the rapidly advancing field of nanotechnology, the demand for simple, reproducible, and "green" synthesis routes for nanoparticles is paramount. 2-(3,4-Dihydroxyphenyl)acetonitrile, a molecule possessing the characteristic catechol moiety, presents itself as a highly promising yet underutilized candidate for the synthesis of a wide array of metallic nanoparticles. The inherent reducing and capping capabilities of its 3,4-dihydroxyphenyl group offer a streamlined, one-pot synthesis approach, aligning with the principles of sustainable chemistry.[1][2][3][4][5][6]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of gold (AuNPs), silver (AgNPs), and iron oxide (Fe₃O₄ NPs) nanoparticles. We will delve into the underlying chemical mechanisms, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting nanomaterials.
The Pivotal Role of the Catechol Group: A Mechanistic Overview
The efficacy of this compound in nanoparticle synthesis is fundamentally attributed to the redox activity of its catechol group.[7][8] This versatile functional group orchestrates a dual role, acting as both a reducing agent and a capping/stabilizing agent.
1. Reduction of Metal Ions: The catechol moiety readily undergoes oxidation, particularly under neutral to alkaline conditions, donating electrons to reduce metal ions (e.g., Au³⁺, Ag⁺, Fe³⁺/Fe²⁺) to their zero-valent metallic state (Au⁰, Ag⁰, Fe⁰).[9][10] This process initiates the nucleation of nanoparticles. The oxidation of the catechol group results in the formation of a reactive quinone species.
2. Capping and Stabilization: Following nucleation, the in-situ generated quinones and the unreacted this compound molecules can adsorb onto the surface of the nascent nanoparticles.[10] This surface coating, or "capping," prevents uncontrolled growth and aggregation of the nanoparticles, ensuring their colloidal stability.[3][4][5][6] The nature of this capping layer also provides a functional handle for further surface modifications.
Visualizing the Synthesis Workflow
The general workflow for the synthesis of nanoparticles using this compound is a straightforward and elegant process.
Caption: General workflow for nanoparticle synthesis.
Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of gold, silver, and iron oxide nanoparticles. Researchers are encouraged to optimize these parameters to achieve desired nanoparticle characteristics.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol outlines the synthesis of AuNPs via the reduction of tetrachloroauric acid by this compound.
Materials:
-
Tetrachloroauric acid (HAuCl₄·3H₂O)
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
Equipment:
-
Glass vials
-
Magnetic stirrer with heating plate
-
Spectrophotometer
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in DI water.
-
Prepare a 5 mM solution of this compound in DI water. A small amount of ethanol can be used to aid dissolution if necessary.
-
-
Synthesis Reaction:
-
In a clean glass vial, add 10 mL of the 1 mM HAuCl₄ solution.
-
While stirring vigorously, heat the solution to 60-80°C.[8][11]
-
Rapidly inject 1 mL of the 5 mM this compound solution.
-
Observe the color change from pale yellow to ruby red, indicating the formation of AuNPs.[1][12]
-
Continue stirring for 30 minutes to ensure the reaction goes to completion.
-
-
Purification:
-
Centrifuge the resulting AuNP solution at 10,000 rpm for 15 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension step twice to remove unreacted reagents.
-
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the formation of AuNPs by measuring the surface plasmon resonance (SPR) peak, typically around 520-540 nm.[12]
-
TEM: Analyze the size, shape, and morphology of the synthesized AuNPs.
-
DLS: Determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.[13][14]
-
Anticipated Results: This protocol is expected to yield spherical AuNPs with a narrow size distribution, exhibiting the characteristic ruby-red color and a distinct SPR peak.
| Parameter | Expected Value |
| Color | Ruby Red |
| SPR Peak (λmax) | 520 - 540 nm |
| Average Size (TEM) | 10 - 50 nm |
| Zeta Potential | -20 to -40 mV |
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol details the synthesis of AgNPs using this compound as the reducing and stabilizing agent.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound
-
Ammonium hydroxide (NH₄OH)
-
DI water
Equipment:
-
Same as Protocol 1
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM solution of AgNO₃ in DI water.
-
Prepare a 5 mM solution of this compound in DI water.
-
-
Synthesis Reaction:
-
In a clean glass vial, add 10 mL of the 1 mM AgNO₃ solution.
-
While stirring, add 1 mL of the 5 mM this compound solution.
-
Adjust the pH of the solution to 8-9 by dropwise addition of NH₄OH to facilitate the reduction process.[15]
-
Stir the reaction mixture at room temperature for 1-2 hours. A color change to yellowish-brown indicates the formation of AgNPs.
-
-
Purification:
-
Follow the same purification steps as outlined in Protocol 1.
-
-
Characterization:
-
UV-Vis Spectroscopy: The formation of AgNPs is confirmed by an SPR peak in the range of 400-450 nm.
-
TEM and DLS: Characterize the size, shape, and distribution of the AgNPs.
-
Anticipated Results: This method should produce stable, spherical AgNPs with a characteristic yellowish-brown color.
| Parameter | Expected Value |
| Color | Yellowish-Brown |
| SPR Peak (λmax) | 400 - 450 nm |
| Average Size (TEM) | 20 - 60 nm |
| Zeta Potential | -15 to -35 mV |
Protocol 3: Synthesis of Iron Oxide Nanoparticles (Fe₃O₄ NPs)
This protocol describes a co-precipitation method for synthesizing Fe₃O₄ NPs using this compound for in-situ surface functionalization.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound
-
Ammonium hydroxide (NH₄OH, 25%)
-
DI water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen gas inlet
-
Permanent magnet
-
Vibrating Sample Magnetometer (VSM)
Procedure:
-
Preparation:
-
Prepare a solution of iron salts by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deoxygenated DI water under a nitrogen atmosphere.
-
Prepare a separate solution of this compound in deoxygenated DI water.
-
-
Co-precipitation Reaction:
-
Heat the iron salt solution to 80°C with vigorous mechanical stirring under a nitrogen blanket.
-
Rapidly add the this compound solution.
-
Immediately add NH₄OH (25%) dropwise until the pH reaches 10-11. A black precipitate will form instantly.[16]
-
Continue stirring for 1-2 hours at 80°C to ensure complete particle formation and crystallization.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Use a strong permanent magnet to separate the black Fe₃O₄ NPs from the solution.
-
Decant the supernatant and wash the nanoparticles with deoxygenated DI water several times until the supernatant is neutral.
-
-
Characterization:
-
TEM/SEM: To observe the morphology and size of the Fe₃O₄ NPs.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of magnetite.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the this compound coating on the nanoparticle surface.[17][18]
-
VSM: To measure the magnetic properties of the synthesized nanoparticles.
-
Anticipated Results: This protocol should yield superparamagnetic Fe₃O₄ NPs with a dark brown to black appearance. The in-situ coating with this compound should provide good colloidal stability.
| Parameter | Expected Value |
| Appearance | Black Precipitate |
| Crystal Structure (XRD) | Inverse Spinel |
| Average Size (TEM) | 10 - 30 nm |
| Magnetic Behavior | Superparamagnetic |
Mechanism of Catechol-Mediated Nanoparticle Formation
The underlying principle for the synthesis protocols is the redox reaction between the catechol moiety of this compound and the metal precursor.
Caption: Mechanism of nanoparticle formation.
Applications and Future Perspectives
The nanoparticles synthesized using this compound hold significant promise across various scientific and biomedical domains.
-
Drug Delivery: The surface functionalization provided by the capping agent allows for the conjugation of therapeutic molecules, enabling targeted drug delivery.[17]
-
Bioimaging and Diagnostics: Gold and iron oxide nanoparticles possess unique optical and magnetic properties, respectively, making them suitable as contrast agents in various imaging modalities.[13]
-
Catalysis: The high surface-area-to-volume ratio of these nanoparticles makes them excellent candidates for catalytic applications, including the degradation of environmental pollutants.[18]
-
Antimicrobial Agents: Silver nanoparticles are well-known for their potent antimicrobial properties.[19]
The simplicity and versatility of using this compound pave the way for the development of novel nanomaterials with tailored properties for a multitude of applications in medicine and materials science.
References
- 1. Green Synthesis of Gold Nanoparticles Using Plant Extracts [torskal.com]
- 2. Green Synthesis of Gold Nanoparticles Using Plant Extracts as Beneficial Prospect for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of nanomaterials by using plant extracts as reducing and capping agents [ouci.dntb.gov.ua]
- 4. Plant-Based Extracts as Reducing, Capping, and Stabilizing Agents for the Green Synthesis of Inorganic Nanoparticles [mdpi.com]
- 5. Plant-Based Extracts as Reducing, Capping, and Stabilizing Agents for the Green Synthesis of Inorganic Nanoparticles [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Catechol Redox Induced Formation of Metal Core-Polymer Shell Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Metallic Nanoparticles Using Plant’s Natural Extracts: Synthesis Mechanisms and Applications [redalyc.org]
- 11. Morphological Evolution of Gold Nanoparticles into Nanodendrites Using Catechol-Grafted Polymer Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green synthesis of gold nanoparticles using plant extract: Mini-review [nanochemres.org]
- 13. Synthesis of well-defined catechol polymers for surface functionalization of magnetic nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. 3,4-Dihydroxiphenylacetic Acid-Based Universal Coating Technique for Magnetic Nanoparticles Stabilization for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phytochemical-Assisted Synthesis of Fe3O4 Nanoparticles and Evaluation of Their Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biochemjournal.com [biochemjournal.com]
Application Notes and Protocols for the Extraction of 2-(3,4-Dihydroxyphenyl)acetonitrile from Moringa oleifera
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and analysis of 2-(3,4-Dihydroxyphenyl)acetonitrile from plant material, with a specific focus on Moringa oleifera. This document is designed to offer not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a thorough understanding of the process.
Introduction: The Significance of this compound
This compound, a phenolic compound, is of growing interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. Phenolic compounds, in general, are known for their antioxidant, anti-inflammatory, and antimicrobial properties.[1] The efficient extraction and purification of these molecules are paramount for further research into their therapeutic applications.[1] Moringa oleifera, a plant rich in a variety of bioactive compounds, has been identified as a natural source of this compound, making it a prime candidate for the extraction of this valuable compound.[2][3][4]
Strategic Approach to Extraction: A Workflow Overview
The successful isolation of this compound from Moringa oleifera hinges on a multi-step process that begins with the careful selection and preparation of the plant material, followed by an optimized extraction method, and concluding with purification and analytical validation. The overall workflow is designed to maximize the yield and purity of the target compound while minimizing degradation.
Caption: Workflow for the extraction and analysis of this compound.
Pre-Extraction Protocol: Sample Preparation
The quality of the starting material directly impacts the efficiency of the extraction. For Moringa oleifera, both leaves and seeds are rich sources of bioactive compounds.[5][6]
3.1. Plant Material Selection and Drying:
-
Rationale: The choice between leaves and seeds may depend on the desired profile of co-extracted compounds. Drying is a critical step to remove water, which can interfere with the extraction process and promote microbial growth.
-
Protocol:
-
Harvest fresh, healthy Moringa oleifera leaves or seeds.
-
Clean the plant material thoroughly with distilled water to remove any contaminants.
-
Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a laboratory oven at a controlled temperature (40-50°C) to expedite the process.
-
3.2. Grinding and Storage:
-
Rationale: Grinding the dried plant material into a fine powder increases the surface area available for solvent interaction, thereby enhancing extraction efficiency.
-
Protocol:
-
Once completely dry, grind the plant material into a fine powder using a laboratory mill.
-
Store the powdered material in an airtight, opaque container in a cool, dry place to prevent degradation from light and moisture.
-
Extraction Methodologies: Maximizing Yield
The selection of an appropriate extraction method is crucial for the efficient isolation of this compound. Conventional solvent-based extractions are widely used and effective for phenolic compounds.[1]
4.1. Solvent Selection: A Critical Choice
-
Rationale: The principle of "like dissolves like" governs solvent selection. This compound is a polar phenolic compound. Therefore, polar solvents are most effective for its extraction. A mixture of an organic solvent with water can enhance the extraction of a broader range of phenolic compounds.
-
Solvent Comparison:
| Solvent System | Advantages | Disadvantages |
| Methanol/Water (e.g., 80:20 v/v) | High polarity, effective for a wide range of phenolics. | Can extract a high amount of chlorophyll from leaves. |
| Ethanol/Water (e.g., 70:30 v/v) | Less toxic than methanol, effective for phenolics. | Slightly less polar than methanol. |
| Acetonitrile | Can be used for selective extraction and is compatible with HPLC.[4] | More expensive and can be toxic.[7] |
4.2. Protocol for Maceration Extraction:
-
Rationale: Maceration is a simple and widely used technique that involves soaking the plant material in a solvent to soften and break the plant's cell walls, allowing the release of soluble phytochemicals.
-
Step-by-Step Protocol:
-
Weigh 10 g of powdered Moringa oleifera material.
-
Place the powder in a conical flask and add 100 mL of 80% methanol.
-
Seal the flask and place it on an orbital shaker at room temperature for 24 hours.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate (extract) and repeat the extraction process with the residue two more times to ensure maximum recovery.
-
Pool the filtrates and concentrate the extract using a rotary evaporator at 40°C under reduced pressure to remove the solvent.
-
Purification Strategy: Isolating the Target Compound
The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound.
5.1. Liquid-Liquid Extraction (LLE): Initial Fractionation
-
Rationale: LLE is used to partition compounds based on their differential solubilities in two immiscible liquids. This step helps to remove highly nonpolar compounds like chlorophyll and lipids.
-
Protocol:
-
Redissolve the concentrated crude extract in a minimal amount of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of a nonpolar solvent like n-hexane and shake vigorously.
-
Allow the layers to separate and discard the upper hexane layer (containing nonpolar impurities).
-
Repeat the hexane wash two more times.
-
Next, perform an extraction with a solvent of intermediate polarity, such as ethyl acetate, to extract the phenolic compounds from the aqueous phase. Collect the ethyl acetate fraction.
-
5.2. Column Chromatography: Fine Purification
-
Rationale: Column chromatography is a powerful technique for separating individual compounds from a mixture based on their differential adsorption to a stationary phase.
-
Protocol:
-
Concentrate the ethyl acetate fraction to dryness.
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the dried extract in a minimal volume of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.
-
Pool the pure fractions and evaporate the solvent.
-
Analytical Validation: Identification and Quantification
Once purified, the identity and quantity of this compound must be confirmed using analytical techniques.
6.1. High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is a highly sensitive and accurate method for the separation, identification, and quantification of phenolic compounds.[6]
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Quantification: Based on a calibration curve generated from a pure standard of this compound.
-
6.2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Rationale: GC-MS provides structural information, confirming the identity of the isolated compound by its mass spectrum. Derivatization may be necessary to increase the volatility of the phenolic compound.
-
Protocol:
-
Derivatize a small sample of the purified compound (e.g., silylation).
-
Inject the derivatized sample into the GC-MS system.
-
Compare the resulting mass spectrum with a library of known compounds or with the spectrum of a pure standard.
-
Conclusion and Future Perspectives
This application note provides a robust and scientifically grounded protocol for the extraction and purification of this compound from Moringa oleifera. The methodologies described herein can be adapted and optimized for different plant materials and scales of production. Further research can focus on exploring more advanced and sustainable extraction techniques, such as supercritical fluid extraction (SFE) and microwave-assisted extraction (MAE), to potentially improve efficiency and reduce solvent consumption.[1] The isolation of this promising bioactive compound opens avenues for its further investigation in various pharmacological and clinical studies.
References
- 1. A Comprehensive Review of Moringa oleifera Bioactive Compounds—Cytotoxicity Evaluation and Their Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Components in Moringa Oleifera Leaves Protect against Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive components from Moringa oleifera seeds: production, functionalities and applications - a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
A Validated RP-HPLC Method for the Accurate Quantification of 2-(3,4-Dihydroxyphenyl)acetonitrile
An Application Note for the Pharmaceutical and Research Sciences
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-(3,4-Dihydroxyphenyl)acetonitrile (DOPACN). DOPACN, a key catechol-containing nitrile, is of significant interest in metabolic studies and as an intermediate in pharmaceutical synthesis. The inherent reactivity of its dihydroxyphenyl moiety necessitates a carefully developed analytical method to ensure stability and accuracy. This protocol utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3] This document provides a complete, step-by-step protocol intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for DOPACN quantification.
Introduction and Scientific Rationale
This compound (CAS 1126-62-1), hereafter referred to as DOPACN, is a small organic molecule featuring a catechol group attached to an acetonitrile functional group.[4][5] Its structural similarity to catecholamine metabolites makes it a compound of interest in neurochemical and metabolic research. Furthermore, it serves as a versatile building block in the synthesis of various pharmaceutical agents. Accurate quantification is critical for reaction monitoring, purity assessment, and metabolic profiling.
The primary analytical challenge in quantifying DOPACN lies in the catechol group's susceptibility to oxidation, particularly at neutral or alkaline pH. This degradation can lead to inaccurate and irreproducible results. Therefore, the cornerstone of this method is the maintenance of an acidic environment throughout the sample preparation and chromatographic analysis. This is achieved by acidifying the sample diluent and the mobile phase, which protonates the phenolic hydroxyl groups, reducing their tendency to oxidize and ensuring sharp, symmetrical peak shapes.
Reversed-phase HPLC is the chosen technique due to its proven efficacy in separating small to medium-sized polar molecules. A C18 column provides the necessary hydrophobic retention, while a gradient elution with acetonitrile allows for the timely elution of DOPACN while separating it from potential impurities.[6] UV detection is employed, leveraging the strong chromophoric nature of the dihydroxyphenyl ring system.
Materials and Methods
Equipment and Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.22 µm, PTFE or Nylon).
-
HPLC vials with inserts.
-
HPLC Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
Reagents and Standards
-
This compound Reference Standard (Purity ≥ 97%).
-
Acetonitrile (HPLC or LC-MS grade).[7]
-
Water (Type I, 18.2 MΩ·cm).
-
Formic Acid (LC-MS grade, ~99%).
-
Methanol (HPLC grade).
Safety Note: Handle DOPACN and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
Detailed Experimental Protocols
Preparation of Mobile Phases and Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of Type I water. Bring to volume with water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Bring to volume with acetonitrile and mix.
-
Sample Diluent: 50:50 (v/v) Methanol:Mobile Phase A. This ensures sample compatibility with the initial mobile phase conditions and maintains an acidic environment to prevent degradation.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DOPACN reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent. A recommended concentration range is 1-100 µg/mL.
| Standard Level | Concentration (µg/mL) |
| CAL 1 | 1.0 |
| CAL 2 | 5.0 |
| CAL 3 | 10.0 |
| CAL 4 | 25.0 |
| CAL 5 | 50.0 |
| CAL 6 | 75.0 |
| CAL 7 | 100.0 |
Sample Preparation
The sample preparation protocol must be adapted to the specific matrix. The following is a general procedure for a relatively clean sample, such as a synthetic reaction mixture. For complex biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be required.[9][10]
-
Accurately weigh or pipette the sample into a volumetric flask.
-
Dilute the sample with the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 25-50 µg/mL).
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[11]
Chromatographic Conditions
The following parameters were optimized for the separation and quantification of DOPACN.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm (with DAD for peak purity analysis) |
| Run Time | 15 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Workflow and Analysis Sequence
A typical analysis sequence should be structured to ensure data integrity and verify system performance.
Caption: Overall experimental workflow from preparation to final report.
Method Validation According to ICH Q2(R1)
The analytical method was validated to demonstrate its suitability for its intended purpose.[1][12] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.[2][13]
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.[14] A 25 µg/mL standard was injected five times, and the results were evaluated against the acceptance criteria.
| Parameter | Acceptance Criteria | Result |
| Retention Time %RSD | ≤ 1.0% | 0.21% |
| Peak Area %RSD | ≤ 2.0% | 0.45% |
| Tailing Factor (T) | ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
Specificity
Specificity was demonstrated by injecting the sample diluent (blank) and a sample spiked with DOPACN. The chromatogram of the blank showed no interfering peaks at the retention time of DOPACN. Peak purity analysis using the DAD confirmed that the DOPACN peak in the sample was spectrally pure and free from co-eluting impurities.[15]
Linearity and Range
Linearity was assessed by analyzing seven calibration standards ranging from 1 µg/mL to 100 µg/mL. The peak area was plotted against the nominal concentration, and the relationship was evaluated by linear regression.
| Parameter | Result |
| Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = 45.21x + 3.87 |
| Correlation Coefficient (r²) | 0.9998 |
The high correlation coefficient (r² > 0.999) confirms the excellent linearity of the method across the specified range.
Accuracy (Recovery)
Accuracy was determined by a recovery study. A blank matrix was spiked with DOPACN at three concentration levels (Low, Medium, High) in triplicate. The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.
| Level | Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean Recovery (%) | %RSD |
| Low QC | 5.0 | 4.98 | 99.6 | 0.8% |
| Mid QC | 40.0 | 40.31 | 100.8 | 0.5% |
| High QC | 80.0 | 79.55 | 99.4 | 0.6% |
The mean recovery values were within the acceptable range of 98-102%, demonstrating the high accuracy of the method.
Precision
-
Repeatability (Intra-day Precision): Six individual preparations of a sample at 100% concentration were analyzed on the same day. The %RSD was found to be 0.78%.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst. The %RSD for this set was 0.95%. The cumulative %RSD across both days was 1.1%, well within the acceptance criterion of ≤ 2.0%.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.
-
LOD: 0.3 µg/mL (S/N ≈ 3:1)
-
LOQ: 1.0 µg/mL (S/N ≈ 10:1) The LOQ was confirmed to have acceptable precision and accuracy.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within acceptance criteria for all tested variations, indicating the method is robust for routine use.
| Parameter Varied | Modification | Result |
| Flow Rate | ± 0.1 mL/min | Pass |
| Column Temperature | ± 2 °C | Pass |
| Mobile Phase A pH | ± 0.2 units | Pass |
Troubleshooting Common Issues
Caption: Troubleshooting logic for peak shape issues with catechol compounds.
Conclusion
This application note describes a specific, linear, accurate, precise, and robust RP-HPLC method for the quantification of this compound. The use of an acidified mobile phase is critical for the stability of the analyte and achieving excellent chromatography. The method was successfully validated following ICH guidelines and is suitable for routine quality control, stability testing, and research applications.
References
- 1. pharmdinfo.com [pharmdinfo.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. This compound | 1126-62-1 [sigmaaldrich.com]
- 5. (3,4-DIHYDROXYPHENYL)ACETONITRILE CAS#: 1126-62-1 [m.chemicalbook.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Why Solvent Grade and Purity Must Fit U/HPLC System Needs [thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. nacalai.com [nacalai.com]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. ijrpr.com [ijrpr.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: 2-(3,4-Dihydroxyphenyl)acetonitrile in Pharmaceutical Synthesis
Abstract
2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile, is a pivotal starting material in the synthesis of a variety of pharmaceuticals, particularly catecholamine derivatives. Its structure, featuring a reactive nitrile group and an oxidatively sensitive catechol moiety, presents both opportunities and challenges in synthetic chemistry. This guide provides an in-depth exploration of its application, focusing on the synthesis of key therapeutic agents. We will delve into the strategic considerations for manipulating this versatile precursor, including detailed protocols for nitrile reduction and catechol protection, supported by mechanistic insights and comprehensive references.
Introduction: The Significance of the Catecholacetonitrile Scaffold
The this compound framework is a valuable building block in medicinal chemistry. The dihydroxyphenyl (catechol) portion is a well-known pharmacophore present in numerous endogenous neurotransmitters and hormones, such as dopamine, norepinephrine, and epinephrine.[1] This structural motif is crucial for receptor binding and biological activity in various physiological systems. The acetonitrile group, in turn, serves as a versatile synthetic handle, readily transformable into a primary amine, which is a key functional group in many active pharmaceutical ingredients (APIs).
The primary challenge in utilizing this starting material lies in the inherent sensitivity of the catechol group to oxidation, particularly under basic or oxidative conditions, which can lead to the formation of quinones and subsequent polymerization or side reactions.[2] Therefore, a judicious choice of synthetic strategy, often involving the protection of the catechol hydroxyls, is paramount for achieving high yields and purity of the target molecules.
Core Synthetic Transformation: From Nitrile to Bioactive Amine
The conversion of the nitrile group in this compound to a primary amine is a cornerstone of its utility in drug synthesis. This transformation unlocks the pathway to a wide array of phenethylamine-based drugs. Several robust methods are available for this reduction, each with its own advantages and substrate compatibility considerations.
Methodologies for Nitrile Reduction
The choice of reducing agent is critical and depends on the overall synthetic scheme, including the presence of other functional groups and the desired reaction conditions.
-
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Raney Nickel or Palladium on Carbon (Pd/C).[3][4] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. A key consideration is the potential for the formation of secondary and tertiary amine byproducts. The addition of ammonia or ammonium hydroxide can help to minimize these side reactions.[3]
-
Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[5][6] The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[6] Due to its high reactivity, LiAlH₄ is not compatible with protic functional groups, necessitating the protection of the catechol hydroxyls prior to reduction. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective in the presence of certain catalysts.[4]
-
Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), offer a milder alternative to LiAlH₄.[3] These reagents are also typically used in THF and may require heating. BH₃-SMe₂ is more stable and available in higher concentrations than BH₃-THF.[3]
Table 1: Comparison of Common Nitrile Reduction Methods
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Raney Ni or Pd/C | H₂ pressure, elevated temp., often with NH₃ | Scalable, cost-effective | Can lead to over-alkylation (secondary/tertiary amines) |
| LiAlH₄ | Anhydrous ether or THF, reflux | High yield, potent | Highly reactive, pyrophoric, requires catechol protection |
| BH₃-THF / BH₃-SMe₂ | THF, often with heating | Milder than LiAlH₄, good functional group tolerance | Unpleasant odor (BH₃-SMe₂), requires anhydrous conditions |
Strategic Imperative: Protection of the Catechol Moiety
The catechol group's susceptibility to oxidation necessitates the use of protecting groups in many synthetic sequences, especially those involving basic or oxidative conditions.[2]
Common Catechol Protecting Groups
-
Methyl Ethers: The hydroxyl groups can be converted to methyl ethers, for example, by reaction with dimethyl sulfate or methyl iodide in the presence of a base. The resulting 2-(3,4-dimethoxyphenyl)acetonitrile is a stable and commercially available intermediate.[7][8][9][10] Demethylation to regenerate the catechol is typically achieved using strong acids like HBr or HCl.[11][12]
-
Acetonides: Reaction with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) can form a cyclic acetonide, protecting both hydroxyl groups simultaneously.[2][13] This protecting group is stable to strong bases and weak acids and can be removed under acidic conditions, releasing acetone as the only byproduct.[2][14]
-
Silyl Ethers: Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, can also be employed for catechol protection.[13]
The choice of protecting group strategy is crucial and should be planned in the context of the entire synthetic route to ensure compatibility with subsequent reaction conditions.
Application in the Synthesis of Dobutamine
Dobutamine is a direct-acting adrenergic agonist used to treat cardiogenic shock and severe heart failure. Its synthesis can be envisioned starting from a derivative of this compound. A common industrial synthesis involves the reductive amination of a ketone with dopamine or a protected dopamine equivalent.[11][12][15][16]
Retrosynthetic Analysis of Dobutamine
Caption: Retrosynthesis of Dobutamine.
Exemplary Synthetic Protocol for a Dobutamine Precursor
This protocol outlines the synthesis of dopamine hydrochloride, a key intermediate for Dobutamine, starting from the readily available 2-(3,4-dimethoxyphenyl)acetonitrile.
Step 1: Reduction of 2-(3,4-Dimethoxyphenyl)acetonitrile to Homoveratrylamine
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether.
-
Addition: Slowly add a solution of 2-(3,4-dimethoxyphenyl)acetonitrile in anhydrous diethyl ether to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 4-6 hours.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield homoveratrylamine.
Step 2: Demethylation to Dopamine Hydrochloride
-
Reaction: To the crude homoveratrylamine, add concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux for several hours to effect demethylation.[11][12]
-
Isolation: Cool the reaction mixture to induce crystallization of dopamine hydrochloride. Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
Note: This protocol is a generalized representation. For specific quantities and safety precautions, refer to the cited literature.[11][12]
Application in the Synthesis of Denopamine
Denopamine is a β₁-adrenergic agonist used in the treatment of angina.[17] Its synthesis can also be achieved through a pathway involving a derivative of this compound.
Synthetic Workflow for Denopamine
Caption: Synthetic workflow for Denopamine.
A common synthetic strategy for Denopamine involves the reductive amination of an appropriate ketone with 2-(3,4-dimethoxyphenyl)ethylamine, which is derived from the corresponding acetonitrile.[17]
Conclusion
This compound is a highly valuable and versatile starting material in the synthesis of catecholamine-based pharmaceuticals. A thorough understanding of the reactivity of both the nitrile and catechol functionalities is essential for its successful application. Strategic protection of the catechol group and the selection of an appropriate nitrile reduction method are key to achieving high-yielding and pure synthetic targets. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
- 1. ctppc.org [ctppc.org]
- 2. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 10. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 11. EP0620208A1 - Production of dobutamine compounds - Google Patents [patents.google.com]
- 12. US5442120A - Production of dobutamine compounds - Google Patents [patents.google.com]
- 13. Catechol modification as a platform for functional coatings - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM01363A [pubs.rsc.org]
- 14. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 15. US5442120A - Production of dobutamine compounds - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Characterization of 2-(3,4-Dihydroxyphenyl)acetonitrile as a Phosphodiesterase 4 (PDE4) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 2-(3,4-Dihydroxyphenyl)acetonitrile as a potential inhibitor of Phosphodiesterase 4 (PDE4). We present the scientific rationale, detailed experimental protocols for both in vitro enzymatic and cell-based functional assays, and guidelines for data analysis and interpretation. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Introduction: PDE4 as a Therapeutic Target
Phosphodiesterase 4 (PDE4) is a crucial enzyme family responsible for the specific hydrolysis of cyclic adenosine monophosphate (cAMP), a vital second messenger in cellular signaling.[1][2] The PDE4 family is composed of four distinct subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are predominantly expressed in immune and inflammatory cells.[3][4][5] By degrading cAMP, PDE4 terminates its signaling cascade, thereby regulating a multitude of cellular processes, including inflammation and immune responses.[1][6]
Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[7] This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a broad anti-inflammatory effect.[7] This includes the suppression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins.[7][8] Consequently, PDE4 has emerged as a highly attractive therapeutic target for a range of inflammatory diseases.[3] Several PDE4 inhibitors, such as Roflumilast, Apremilast, and Crisaborole, have been approved for treating conditions like chronic obstructive pulmonary disease (COPD), psoriatic arthritis, and atopic dermatitis.[3][9]
The compound this compound shares a core catechol structure with other known PDE4 inhibitors. Research into structurally related compounds, such as 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles, has demonstrated potent PDE4 inhibitory and anti-neuroinflammatory activities.[10] This provides a strong scientific rationale for investigating this compound as a novel PDE4 inhibitor. This guide outlines the necessary protocols to characterize its inhibitory potential.
Scientific Background & Mechanism of Action
The central mechanism of PDE4 inhibitors is the modulation of the cAMP signaling pathway. As depicted below, PDE4 acts as a brake on this pathway by converting active cAMP into inactive AMP. By inhibiting PDE4, compounds like this compound remove this brake, leading to elevated cAMP levels and subsequent anti-inflammatory responses.
Caption: The PDE4 signaling pathway and the mechanism of inhibition.
Preparation of Test Compound
3.1 Compound Information
-
Compound Name: this compound
-
CAS Number: 1126-62-1[11]
-
Molecular Formula: C₈H₇NO₂[11]
-
Molecular Weight: 149.15 g/mol [11]
-
Appearance: Light yellow to yellow solid[11]
3.2 Preparation of Stock Solution Causality: A high-concentration, validated stock solution in a suitable solvent is critical for accurate and reproducible serial dilutions. Dimethyl sulfoxide (DMSO) is recommended due to its ability to dissolve a wide range of organic compounds and its compatibility with most biological assays at low final concentrations (<0.5%).
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in DMSO to achieve a final concentration of 10 mM. For 10 mg (MW 149.15), this requires 6.70 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
Protocol 1: In Vitro PDE4 Enzymatic Inhibition Assay (Fluorescence Polarization)
This protocol describes a homogenous, fluorescence polarization (FP)-based assay to quantify the direct inhibitory effect of the test compound on purified PDE4 enzyme activity.[12] The assay principle is based on the enzymatic hydrolysis of a fluorescein-labeled cAMP substrate (cAMP-FAM).[13]
4.1 Materials and Reagents
-
Recombinant Human PDE4 enzyme (e.g., PDE4B1 or PDE4D, BPS Bioscience)
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or equivalent FP-based kit[14]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA
-
This compound (Test Compound)
-
Roflumilast or Rolipram (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
384-well, low-volume, black assay plates
-
Microplate reader capable of measuring fluorescence polarization
4.2 Step-by-Step Procedure
-
Prepare Compound Dilutions:
-
Perform a serial dilution of the 10 mM test compound stock in DMSO. Then, dilute these concentrations into Assay Buffer to create 4X final assay concentrations. This intermediate step minimizes the final DMSO concentration.
-
Prepare 4X concentrations of the positive control (e.g., Roflumilast, starting from 10 µM) and vehicle (DMSO) controls in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X diluted test compound, positive control, or vehicle control to the appropriate wells of the 384-well plate.
-
Include "100% Inhibition" wells (positive control) and "0% Inhibition / Max Activity" wells (vehicle control).
-
-
Enzyme Addition:
-
Dilute the recombinant PDE4 enzyme in cold Assay Buffer to a 2X working concentration. The optimal concentration should be determined empirically to yield a robust signal window.
-
Add 10 µL of the 2X PDE4 enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
-
Reaction Initiation:
-
Prepare a 4X working solution of the cAMP-FAM substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the 4X cAMP-FAM substrate solution to all wells. The final reaction volume is 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light. The incubation time may require optimization.
-
Stop the reaction by adding the stop reagent/binding agent as per the kit manufacturer's instructions.
-
Read the fluorescence polarization on a compatible plate reader.
-
Protocol 2: Cell-Based PDE4 Functional Assay (CRE-Luciferase Reporter)
This cell-based assay measures the functional consequence of PDE4 inhibition—an increase in intracellular cAMP—in a physiologically relevant context.[15] It utilizes a cell line expressing a luciferase reporter gene under the control of a cAMP Response Element (CRE).[12][16]
5.1 Materials and Reagents
-
HEK293 or U937 cells
-
pCRE-Luc Reporter Vector (contains the firefly luciferase gene driven by CRE)
-
Human PDE4B or PDE4D expression vector (optional, for overexpression systems)
-
Transfection Reagent (e.g., Lipofectamine™)
-
Cell Culture Medium: DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin
-
Forskolin (an adenylate cyclase activator)
-
Test Compound, Positive Control (Roflumilast), and Vehicle Control (DMSO)
-
Luciferase Assay System (e.g., ONE-Glo™, Promega)
-
96-well, white, clear-bottom cell culture plates
-
Luminometer
5.2 Step-by-Step Procedure
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate at a density of 20,000-40,000 cells per well. Allow cells to attach overnight.
-
Co-transfect the cells with the pCRE-Luc reporter vector (and optionally the PDE4 expression vector) using a suitable transfection reagent according to the manufacturer's protocol. Causality: Transfection introduces the genetic machinery that allows the cell to produce luciferase in response to cAMP levels.
-
Incubate for 24-48 hours to allow for gene expression.
-
-
Compound Treatment:
-
Prepare 2X final concentrations of the serially diluted test compound, positive control, and vehicle control in serum-free cell culture medium.
-
Aspirate the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Stimulation:
-
Prepare a 10X working solution of Forskolin in serum-free medium. A final concentration of 1-10 µM is typical.
-
Add 10 µL of the Forskolin solution to all wells (except for non-stimulated controls) to induce cAMP production. Causality: Forskolin directly activates adenylate cyclase, producing a consistent and measurable pool of cAMP for PDE4 to act upon. This creates a robust signal window to measure inhibition.
-
Incubate for 4-6 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate-based luminometer.
-
Data Analysis and Interpretation
For both assays, the goal is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce PDE4 activity by 50%.
-
Normalization:
-
Convert raw data (FP values or Relative Light Units) into percent inhibition.
-
Use the vehicle control (0% inhibition) and the maximal concentration of the positive control (100% inhibition) to define the assay window.
-
Formula: % Inhibition = 100 * (1 - [Sample_Value - Avg_100%_Inhibition] / [Avg_0%_Inhibition - Avg_100%_Inhibition])
-
-
Curve Fitting:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value is derived directly from this curve.
-
6.1 Sample Data Presentation
| Compound Concentration (nM) | % Inhibition (Enzymatic) | % Activity (Cell-Based) |
| 0.1 | 2.5 | 105.2 |
| 1 | 8.1 | 110.8 |
| 10 | 25.6 | 135.4 |
| 100 | 48.9 | 188.7 |
| 1000 | 85.3 | 250.1 |
| 10000 | 98.2 | 285.6 |
| Calculated IC₅₀ | 102 nM | 155 nM |
Experimental Workflow
The overall workflow for characterizing a novel PDE4 inhibitor involves a logical progression from direct enzyme interaction to functional cellular effects.
Caption: High-level workflow for PDE4 inhibitor characterization.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background in FP Assay | Insufficient enzyme activity; Substrate concentration too high/low; Incorrect filter set. | Optimize enzyme concentration; Titrate substrate to be near its Km value; Verify reader settings (excitation/emission wavelengths). |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Edge effects on the plate. | Use calibrated pipettes; Ensure thorough mixing after each addition; Avoid using the outermost wells of the plate. |
| Low Transfection Efficiency in Cell Assay | Suboptimal cell health; Incorrect DNA-to-reagent ratio; Presence of antibiotics. | Use healthy, low-passage cells; Optimize transfection parameters; Perform transfection in antibiotic-free medium. |
| IC₅₀ Values Differ Significantly Between Assays | Poor cell permeability of the compound; Compound is a substrate for efflux pumps; Compound instability in culture medium. | The difference is expected; a cell-based IC₅₀ is often higher. Investigate permeability using a PAMPA assay. Test compound stability over time in medium. |
References
- 1. benchchem.com [benchchem.com]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Phosphodiesterase 4 and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. thekingsleyclinic.com [thekingsleyclinic.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential based on three-dimensional quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (3,4-DIHYDROXYPHENYL)ACETONITRILE CAS#: 1126-62-1 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. mdpi.com [mdpi.com]
- 15. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell Culture Studies with 2-(3,4-Dihydroxyphenyl)acetonitrile
Introduction: Unveiling the Therapeutic Potential of 2-(3,4-Dihydroxyphenyl)acetonitrile
This compound, also known as homoprotocatechuonitrile or DHPN, is a phenolic compound structurally related to a class of natural products known for their significant biological activities. The presence of a catechol (3,4-dihydroxyphenyl) moiety is a hallmark of many potent antioxidant and anti-inflammatory agents, such as protocatechuic acid and hydroxytyrosol.[1][2] These related molecules are recognized for their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular defense.[1] Consequently, this compound emerges as a compelling candidate for investigation in the fields of drug discovery and cellular biology, with hypothesized cytoprotective, antioxidant, and anti-inflammatory properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. The protocols herein are designed to be self-validating, offering a logical progression from initial cytotoxicity assessment to in-depth mechanistic studies of its antioxidant and anti-inflammatory activities.
Part 1: Foundational Assays - Cytotoxicity and Optimal Concentration
Prior to investigating the bioactivity of this compound, it is imperative to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent experiments. This is crucial as high concentrations of phenolic compounds can sometimes exert paradoxical pro-oxidant effects.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3]
Materials:
-
This compound (DHPN)
-
Mammalian cell line (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of DHPN in a suitable solvent (e.g., DMSO) and create serial dilutions in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the DHPN dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control.
Data Presentation:
| DHPN Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.0 |
| 1 | 98.2 | ± 4.5 |
| 10 | 95.6 | ± 5.1 |
| 25 | 92.3 | ± 4.8 |
| 50 | 88.7 | ± 5.3 |
| 100 | 75.4 | ± 6.2 |
Part 2: Investigation of Antioxidant Properties
Phenolic compounds are renowned for their antioxidant capabilities. The following protocols are designed to assess the ability of this compound to mitigate intracellular reactive oxygen species (ROS) and to activate the key antioxidant response pathway, Nrf2.
Protocol 2: Cellular ROS Detection with DCFH-DA
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for measuring intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4]
Materials:
-
This compound (DHPN)
-
Adherent cell line (e.g., HaCaT keratinocytes, SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
DCFH-DA solution (10 mM stock in DMSO)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat cells with non-toxic concentrations of DHPN for 1-2 hours.
-
DCFH-DA Loading: Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells with PBS and then expose them to an oxidative stress inducer in the presence of DHPN.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the control group and express the results as a percentage reduction in ROS levels.
Protocol 3: Nrf2 Nuclear Translocation via Western Blot
The transcription factor Nrf2 is a master regulator of the antioxidant response.[5] Upon activation, it translocates to the nucleus and induces the expression of antioxidant enzymes.[5] This protocol details the assessment of Nrf2 nuclear translocation by Western blot.
Materials:
-
This compound (DHPN)
-
Cell line of interest
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with DHPN for various time points (e.g., 1, 2, 4, 6 hours).
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.[6]
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.[6]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear loading control (Lamin B1).
Visualizing the Nrf2 Signaling Pathway:
Caption: Proposed Nrf2 activation pathway by this compound.
Part 3: Elucidating Anti-Inflammatory Mechanisms
Chronic inflammation is a key driver of many diseases. The LPS-stimulated macrophage model is a gold standard for screening anti-inflammatory compounds.[7][8] These protocols will assess the ability of this compound to suppress inflammatory responses.
Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator.[9] The Griess assay measures nitrite, a stable product of NO, in the cell culture supernatant.[10]
Materials:
-
This compound (DHPN)
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of DHPN for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL LPS in the presence of DHPN for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Assay: Perform the Griess assay on the supernatants according to the manufacturer's instructions to determine nitrite concentration.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Protocol 5: Pro-Inflammatory Cytokine Measurement by ELISA
LPS also induces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11] Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying these cytokines in the cell culture supernatant.
Materials:
-
Supernatants from Protocol 4
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants following the kit manufacturer's protocol.
-
Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the percentage inhibition by DHPN.
Data Presentation:
| Treatment | NO Production (% of LPS control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | < 5% | < 20 | < 30 |
| LPS (1 µg/mL) | 100% | 1500 ± 120 | 2800 ± 200 |
| LPS + DHPN (10 µM) | 75% ± 6 | 1100 ± 90 | 2100 ± 150 |
| LPS + DHPN (25 µM) | 50% ± 5 | 800 ± 70 | 1500 ± 120 |
| LPS + DHPN (50 µM) | 25% ± 4 | 450 ± 50 | 900 ± 80 |
Protocol 6: NF-κB Signaling Pathway Analysis by Western Blot
The NF-κB signaling pathway is a central regulator of inflammation.[12] Upon LPS stimulation, the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus to activate the transcription of pro-inflammatory genes.[13] This protocol assesses the effect of DHPN on this pathway.
Materials:
-
This compound (DHPN)
-
RAW 264.7 macrophage cell line
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-GAPDH
-
Other materials as in Protocol 3
Procedure:
-
Cell Treatment: Pre-treat RAW 264.7 cells with DHPN for 1 hour, followed by stimulation with LPS for 30 minutes.
-
Protein Extraction: Lyse the cells to obtain total protein extracts.
-
Western Blotting and Immunoblotting: Perform Western blotting as described in Protocol 3, probing for phospho-p65, total p65, and IκBα.
-
Data Analysis: Quantify the band intensities. Analyze the ratio of phospho-p65 to total p65 and the degradation of IκBα.
Visualizing the NF-κB Signaling Pathway:
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Conclusion
The provided protocols offer a robust framework for the comprehensive in vitro evaluation of this compound. By systematically assessing its cytotoxicity, antioxidant potential, and anti-inflammatory effects, researchers can elucidate its therapeutic promise. The investigation of key signaling pathways such as Nrf2 and NF-κB will provide critical insights into its mechanism of action, paving the way for further pre-clinical development.
References
- 1. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Introduction: The Significance and Challenges of Quantifying 2-(3,4-Dihydroxyphenyl)acetonitrile (DOPACN)
An Application Guide to the Quantitative Analysis of 2-(3,4-Dihydroxyphenyl)acetonitrile in Biological Matrices
This compound, a nitrile metabolite of dopamine, is an emerging molecule of interest in neuroscientific and pharmaceutical research. Its quantification in biological samples such as plasma, urine, and tissue homogenates can provide critical insights into dopamine metabolism pathways, serve as a potential biomarker for certain neurological disorders, and aid in the characterization of novel therapeutics targeting catecholaminergic systems.
However, the analytical determination of DOPACN is fraught with challenges. As a catecholamine metabolite, it is inherently unstable and susceptible to oxidation. Furthermore, it exists at very low concentrations within complex biological matrices, necessitating highly sensitive and selective analytical methods. This guide provides a detailed overview of robust methodologies for the successful extraction and quantification of DOPAC-nitrile, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard, while also considering other viable techniques.
Part 1: Foundational Strategies for Sample Preparation
The axiom "garbage in, garbage out" is particularly resonant in bioanalysis. The quality of the final data is inextricably linked to the initial handling and preparation of the sample. The primary objectives of sample preparation are to isolate DOPACN from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[1][2]
1.1. Pre-analytical Considerations: Ensuring Analyte Stability
Given the oxidative instability of catechol-containing compounds, immediate and proper handling of biological samples is paramount.
-
Sample Collection: Blood samples should be collected in tubes containing anticoagulants like EDTA.
-
Stabilization: Immediately after collection, samples should be treated with a stabilizer solution. A common and effective cocktail consists of EDTA and an antioxidant such as sodium metabisulfite to prevent enzymatic and oxidative degradation.[3] Plasma should be harvested by centrifugation at low temperatures (e.g., 4°C) and immediately frozen at -80°C until analysis.[3][4]
1.2. Extraction Methodologies: Isolating DOPACN from the Matrix
The choice of extraction technique depends on the sample matrix, the required level of cleanliness, and the desired concentration factor.
-
Protein Precipitation (PPT): This is a rapid method for removing the bulk of proteins from plasma or serum. It involves adding a water-miscible organic solvent, typically acetonitrile, to the sample.[5] While simple, PPT provides minimal cleanup of other matrix components like phospholipids, which can interfere with analysis.
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[6] This technique offers better cleanup than PPT but can be labor-intensive and may result in emulsion formation.[7]
-
Solid-Phase Extraction (SPE): SPE is the most widely used and effective technique for cleaning and concentrating catecholamines and their metabolites from biological samples.[1][6] It utilizes a solid sorbent packed into a cartridge or plate to selectively retain the analyte while interferences are washed away.
-
Mechanism: For polar compounds like DOPACN, reversed-phase (e.g., C18) or ion-exchange (e.g., weak cation exchange, WCX) sorbents are commonly employed. Alumina extraction, which specifically binds the catechol group under basic conditions, is another highly effective and classic approach for this class of compounds.[4][8]
-
Causality: The choice of SPE sorbent is critical. A weak cation exchange mechanism is often preferred as it provides high selectivity for catecholamines and their metabolites, which are protonated at acidic pH, leading to cleaner extracts compared to generic reversed-phase methods.
-
Below is a generalized workflow for sample preparation using Solid-Phase Extraction.
Caption: Generalized workflow for Solid-Phase Extraction (SPE) of biological samples.
Part 2: High-Sensitivity Analytical Protocols
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for quantifying DOPACN due to its unparalleled sensitivity, selectivity, and speed.[3] The liquid chromatography system separates DOPACN from other components in the extract, while the tandem mass spectrometer provides unambiguous detection and quantification.
Principle of Operation:
-
Separation (LC): The sample extract is injected into an HPLC column (typically a reversed-phase C18 column). A mobile phase gradient of water and an organic solvent (like acetonitrile or methanol) with an acid modifier (like formic acid) is used to elute the compounds. DOPACN is separated from other molecules based on its polarity.[9]
-
Ionization (MS Source): As the analyte elutes from the column, it enters an electrospray ionization (ESI) source, which generates charged molecular ions in the gas phase.
-
Detection (MS/MS): The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves two stages of mass filtering:
-
Q1: Selects the parent ion (precursor ion) specific to DOPACN.
-
Q2 (Collision Cell): The selected ion is fragmented using an inert gas.
-
Q3: Selects a specific fragment ion (product ion) characteristic of DOPACN.
-
This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out chemical noise and ensuring accurate quantification even at trace levels.[3]
Caption: Schematic of an LC-MS/MS analytical workflow.
Protocol: LC-MS/MS Quantification of DOPACN in Human Plasma
This protocol is a representative example and requires validation in the end-user's laboratory.
1. Sample Preparation (using SPE)
- Thaw frozen plasma samples on ice.
- To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., this compound-d3) and 20 µL of stabilizer.
- Vortex briefly and add 400 µL of 0.1 M HCl to precipitate proteins and acidify. Vortex and centrifuge for 10 minutes at 14,000 x g.
- Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M HCl.
- Load the supernatant from step 3 onto the SPE cartridge.
- Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of water.
- Dry the cartridge under vacuum for 5 minutes.[3]
- Elute DOPACN with 1 mL of 5% formic acid in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile/0.1% Formic Acid).
2. LC-MS/MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times.[6] |
| Column | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm | C18 chemistry provides good retention for moderately polar analytes; small particles enhance efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid improves peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity.[10][11] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 2% B to 60% B over 4 min, hold 1 min, return to 2% B | Gradient elution is necessary to separate the analyte from matrix components. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp | 40°C | Reduces mobile phase viscosity and can improve peak shape. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for sensitive and selective MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The phenolic hydroxyl groups are readily deprotonated in negative mode, providing high sensitivity. |
| MRM Transitions | DOPACN: [To be determined empirically]DOPACN-d3 (IS): [To be determined empirically] | Specific precursor/product ion pairs must be optimized for the instrument to ensure maximum sensitivity. |
Alternative Method: HPLC with Electrochemical Detection (HPLC-ECD)
Before the widespread adoption of LC-MS/MS, HPLC-ECD was the method of choice for catecholamine analysis due to its exceptional sensitivity.
Principle of Operation: HPLC-ECD leverages the fact that the catechol moiety of DOPACN is easily oxidized. After chromatographic separation, the eluent passes through an electrochemical cell containing a working electrode set at a specific oxidative potential. When DOPACN contacts the electrode, it is oxidized, generating an electrical current that is proportional to its concentration.[12][13]
Advantages:
-
Extremely high sensitivity, often in the picogram range.
-
Lower instrumentation cost compared to LC-MS/MS.
Disadvantages:
-
Only detects electrochemically active compounds, making it susceptible to interference from other endogenous substances (e.g., ascorbic acid, uric acid).
-
Requires a completely salt-based, conductive mobile phase, which must be rigorously degassed to prevent noise.
Consideration for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique but is less suited for direct analysis of polar, non-volatile compounds like DOPACN.
Principle of Operation: To be analyzed by GC, DOPACN must first undergo a chemical derivatization step to make it volatile and thermally stable.[14] This is typically achieved through silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer.
Advantages:
-
High chromatographic resolution.
Disadvantages:
-
The mandatory derivatization step adds time, complexity, and a potential source of variability to the workflow.[9]
-
Less direct and more cumbersome than LC-MS/MS for this class of analytes.
Part 3: Method Validation and Quality Control - Ensuring Trustworthy Data
A validated analytical method is one that has been proven to be suitable for its intended purpose. Adherence to validation guidelines from bodies like the FDA or ICH is essential for ensuring the reliability and integrity of the generated data.
Key Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. A correlation coefficient (r²) of >0.99 is typically required.[7]
-
Accuracy and Precision: Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Typically expressed as %RE (relative error) and %RSD (relative standard deviation), respectively, with acceptance criteria often set at ±15% (±20% at the lower limit of quantification).[15]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: A critical parameter for DOPACN. Stability must be assessed under various conditions:
-
Freeze-Thaw Stability: After multiple cycles of freezing and thawing.
-
Bench-Top Stability: At room temperature for a period reflecting the sample handling time.
-
Long-Term Storage Stability: At -80°C for the expected duration of sample storage.[16]
-
Post-Preparative Stability: In the autosampler before injection.
-
The Role of the Internal Standard (IS): For accurate quantification, especially with LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard (e.g., DOPACN-d3) is strongly recommended. The SIL-IS behaves nearly identically to the analyte during extraction and ionization but is differentiated by the mass spectrometer. It corrects for variability in sample preparation and matrix effects, leading to a highly robust and self-validating system.
References
- 1. researchgate.net [researchgate.net]
- 2. ijisrt.com [ijisrt.com]
- 3. agilent.com [agilent.com]
- 4. amuzainc.com [amuzainc.com]
- 5. Bioanalytical solutions to acetonitrile shortages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Application Note] Sample Preparation for Catecholamine Metabolites in Plasma バイオタージ・ジャパン | IPROS GMS [mono.ipros.com]
- 8. LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 12. Electrochemical Sensor Based on Ni-Co Layered Double Hydroxide Hollow Nanostructures for Ultrasensitive Detection of Sumatriptan and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemical determination of T2 toxin by graphite/polyacrylonitrile nanofiber electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. env.go.jp [env.go.jp]
- 15. Development of a modified acetonitrile-based extraction procedure followed by ultra-high performance liquid chromatography-tandem mass spectrometry for the analysis of psychiatric drugs in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Study of the stability of 2-methoxy-4-(2-propenyl) hydroxybenzene in biological material] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile
Introduction: Welcome to the technical support guide for the synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile. This valuable compound serves as a key intermediate in the development of various pharmaceuticals and bioactive molecules. However, its synthesis is often plagued by challenges related to the sensitive nature of the catechol moiety, leading to issues with yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and consistently achieve higher yields of your target compound.
Section 1: Common Synthetic Routes & Key Challenges
The synthesis of this compound typically proceeds via one of two primary pathways, each with its own set of advantages and challenges. The critical obstacle in either route is managing the catechol group's high susceptibility to oxidation.
-
Route A: Cyanide Displacement (Kolbe Nitrile Synthesis). This is a direct SN2 reaction involving the displacement of a halide from a 3,4-dihydroxybenzyl halide using an alkali metal cyanide.[1][2] While direct, it is often complicated by the basicity of the cyanide ion, which can promote catechol oxidation.
-
Route B: From Benzaldehyde. This route starts with 3,4-dihydroxybenzaldehyde, which is converted to an aldoxime. The aldoxime is then dehydrated to yield the desired nitrile.[3] This multi-step process can sometimes offer better control over side reactions.
The primary challenges that researchers face include:
-
Catechol Oxidation: The 1,2-dihydroxybenzene (catechol) functional group is highly sensitive to air and basic conditions, readily oxidizing to form ortho-quinones. These quinones can then polymerize, resulting in dark, intractable tars and significantly reducing the yield.[4]
-
Isonitrile Formation: The cyanide ion is an ambident nucleophile, meaning it can attack via its carbon or nitrogen atom. This can lead to the formation of the undesired isonitrile byproduct.[5][6]
-
Purification Difficulties: The high polarity of the final product can make its extraction and purification from the reaction mixture challenging.
Below is a general workflow illustrating these synthetic strategies.
Caption: General synthetic workflows for this compound.
Section 2: Troubleshooting Guide
This section addresses common experimental issues. The solutions are based on fundamental chemical principles to help you understand and rectify the problem effectively.
| Problem / Observation | Potential Cause(s) | Suggested Solution & Scientific Rationale |
| Reaction mixture turns dark brown or black; a tar-like substance forms. | Oxidation of the Catechol Moiety: The electron-rich catechol ring is highly susceptible to oxidation by atmospheric oxygen, especially under basic or neutral conditions, forming highly colored quinone-type species that can polymerize.[4] | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen. 2. Degas Solvents: Before use, sparge solvents with an inert gas to remove dissolved oxygen. 3. Use Protecting Groups: The most robust solution is to protect the hydroxyl groups before cyanation. A common strategy is to use a protecting group like an acetonide, which is stable to many reaction conditions and can be removed later.[4] |
| Low or no yield of the desired nitrile product. | 1. Inactive Halide: The starting benzyl halide may not be sufficiently reactive (Cl < Br < I). 2. Poor Cyanide Solubility: Alkali cyanides have limited solubility in many organic solvents, reducing the effective concentration of the nucleophile. 3. Catechol Interference: The acidic protons of the unprotected catechol can react with the basic cyanide ion, reducing its nucleophilicity. | 1. Improve Halide Reactivity: Use 3,4-dihydroxybenzyl bromide or iodide instead of the chloride. Alternatively, add a catalytic amount of NaI or KI to the reaction with a benzyl chloride (Finkelstein reaction) to generate the more reactive iodide in situ.[5] 2. Optimize Solvent: Use a polar aprotic solvent like DMSO, which is excellent for SN2 reactions as it solvates the cation (e.g., Na⁺) but leaves the cyanide anion highly reactive.[1] 3. Protect the Catechol: Protecting the hydroxyl groups prevents the acid-base side reaction and focuses the cyanide on its role as a nucleophile. |
| Significant isonitrile byproduct is detected (IR peak ~2150 cm⁻¹). | Ambident Nucleophilicity of Cyanide: The cyanide ion (⁻C≡N) can attack an electrophile with either its carbon or nitrogen atom. The outcome is influenced by the solvent and reaction mechanism.[6] Protic solvents or conditions favoring an SN1 mechanism can increase isonitrile formation.[2] | 1. Enforce SN2 Conditions: Use a primary benzyl halide and a polar aprotic solvent (DMSO, acetone) with an alkali cyanide (NaCN, KCN). These conditions strongly favor the SN2 pathway, where the more nucleophilic carbon atom attacks the halide.[1][6] 2. Avoid Silver Cyanide: Do not use AgCN for this transformation, as its covalent nature promotes attack by the nitrogen atom, yielding the isonitrile as the major product.[2] 3. Purification: Isonitriles can be hydrolyzed to the corresponding amine under acidic workup conditions, which can be an effective removal strategy.[6] |
| Difficulty isolating the product during aqueous workup. | High Polarity of Product: The two phenolic hydroxyl groups and the nitrile group make the product polar and partially soluble in water, leading to poor partitioning into less polar organic solvents and the formation of emulsions. | 1. Use a More Polar Extraction Solvent: Extract with ethyl acetate or a mixture of solvents including a more polar component instead of diethyl ether or hexanes. 2. Saturate the Aqueous Layer: Before extraction, saturate the aqueous phase with NaCl (brine). This decreases the solubility of the organic product in the aqueous layer and helps break emulsions. 3. Column Chromatography: For final purification, use silica gel chromatography with a gradient elution system, such as ethyl acetate in hexanes or methanol in dichloromethane. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to protect the catechol hydroxyl groups?
A: While not strictly "necessary" to form some product, it is highly recommended for achieving good to excellent yields. Unprotected catechol is prone to rapid oxidation under the basic conditions of the Kolbe nitrile synthesis, leading to extensive polymerization and a significant decrease in yield.[4] Protecting the hydroxyls (e.g., as methyl ethers or an acetonide) simplifies the reaction, improves yield, and makes purification far more straightforward. The added steps of protection and deprotection are often justified by the overall increase in process efficiency.
Q2: What is the best cyanide source and solvent combination for the Kolbe synthesis route?
A: For the SN2 displacement on a benzyl halide, the combination of sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) is considered the gold standard.[1] DMSO is a superior polar aprotic solvent that effectively dissolves the cyanide salt and promotes a high rate of reaction for SN2 displacements.[6] Acetone can also be used but is generally less effective than DMSO.[5] Safety is paramount: All cyanide salts are extremely toxic. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide poisoning antidote kit and trained personnel available. Never allow cyanides to come into contact with acid, as this will liberate highly toxic hydrogen cyanide gas.
Q3: My reaction starts with 3,4-dihydroxybenzaldehyde. What is the best way to convert the aldehyde to the nitrile?
A: The most reliable method is a two-step process:
-
Oxime Formation: React the 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base like sodium acetate or pyridine. This reaction is typically high-yielding and clean.
-
Dehydration: The resulting aldoxime is then dehydrated to the nitrile. A variety of reagents can be used, such as acetic anhydride, thionyl chloride (SOCl₂), or Burgess reagent.[7] The choice of reagent depends on the scale and sensitivity of other functional groups, but acetic anhydride is a common and effective choice. A procedure for a related compound is detailed in a patent for the synthesis of 3,4-dimethoxyphenyl acetonitrile.[3]
Q4: How can I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system that provides good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes). Visualize the spots using a UV lamp (254 nm). The product, being a phenol, may also be visualized with stains like potassium permanganate or vanillin. The disappearance of the starting material spot and the appearance of a new spot with a different Rf value indicates the reaction is proceeding.
Q5: What are the ideal storage conditions for the final this compound product?
A: Due to the easily oxidizable catechol group, the product should be stored with care to ensure its long-term stability. Ideal conditions are:
-
Temperature: Store at low temperatures (-20°C is preferable).[8]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Proper storage is crucial to prevent gradual degradation and discoloration over time.[9]
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Protected Catechol (Recommended Route)
This protocol is based on the synthesis of a related protected intermediate, 3,4-dimethoxyphenyl acetonitrile, and adapted for a generic protecting group strategy.[3][10]
Step A: Protection of 3,4-Dihydroxybenzaldehyde (This step is illustrative. The choice of protecting group (e.g., MOM, SEM, acetonide) will determine the specific reagents and conditions.)
-
Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., DMF or acetone).
-
Add a base (e.g., K₂CO₃ or NaH, ~2.5 eq).
-
Add the protecting group precursor (e.g., MOMCl, ~2.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete conversion.
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the protected aldehyde by column chromatography.
Step B: Aldoxime Formation
-
Dissolve the protected 3,4-dihydroxybenzaldehyde (1.0 eq) in ethanol or a similar solvent.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.2 eq) and a base such as sodium bicarbonate (NaHCO₃, ~1.2 eq).[10]
-
Stir the mixture at room temperature or with gentle heating until TLC shows the disappearance of the aldehyde.
-
Remove the solvent under reduced pressure. Add water and extract the oxime product with an organic solvent. Dry the organic layer and concentrate to yield the aldoxime, which is often used in the next step without further purification.
Step C: Dehydration to Nitrile
-
Dissolve the protected aldoxime (1.0 eq) in a solvent like toluene.
-
Add a dehydrating agent. For example, add a strong base like KOH (~0.15 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, ~0.02 eq).[3]
-
Reflux the mixture with a Dean-Stark trap to remove water. Monitor by TLC.
-
After completion, cool the reaction, wash with water and brine, dry the organic layer, and concentrate. Purify the protected nitrile by recrystallization or column chromatography.
Step D: Deprotection
-
Dissolve the protected nitrile in a suitable solvent.
-
Add the appropriate reagent to cleave the protecting groups (e.g., acid for acetonides, BBr₃ for methyl ethers).
-
Stir until the reaction is complete, then quench and perform an aqueous workup.
-
Extract the final product, this compound, and purify as needed.
References
- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. Kolbe_nitrile_synthesis [chemeurope.com]
- 3. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 5. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 6. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 2-(3,4-Dihydroxyphenyl)acetonitrile
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting for common issues encountered during the crystallization of 2-(3,4-Dihydroxyphenyl)acetonitrile (DHPN), also known as homoprotocatechuonitrile. As a polar catechol derivative, DHPN presents unique purification challenges. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
The primary challenges stem from the molecule's structure: two hydrophilic hydroxyl groups and a polar nitrile group. This leads to high solubility in polar solvents, a strong tendency to form hydrogen bonds, and susceptibility to oxidation. Key issues include "oiling out," where the compound separates as a liquid instead of a solid, difficulty in initiating nucleation, and degradation (discoloration) due to oxidation of the catechol moiety, particularly at non-acidic pH.[1][2]
Q2: Which solvents are recommended for the crystallization of DHPN?
Selecting the right solvent is critical. An ideal solvent should dissolve DHPN completely when hot but poorly when cold.[3] Given DHPN's polarity, suitable solvent systems often involve polar protic or aprotic solvents.
| Solvent System | Rationale & Use Case | Reference |
| Water | A good choice for highly polar compounds. Can be effective but may require large volumes and careful temperature control to avoid oiling out. Best for crude material with polar impurities. | [4] |
| Ethanol / Water | A mixed-solvent system that allows for fine-tuning of polarity. DHPN is dissolved in a minimal amount of hot ethanol (the "good" solvent), and hot water (the "anti-solvent" or "bad" solvent) is added dropwise until turbidity appears.[5][6] | [5][7] |
| Acetone / Hexane | Another mixed-solvent system. DHPN is dissolved in warm acetone, and hexane is added slowly to induce crystallization. This works well but requires careful control due to the high volatility of the solvents. | [4][6] |
| Ethyl Acetate | A moderately polar solvent that can be effective. It may be used alone or in combination with a non-polar anti-solvent like heptane. | [7][8] |
| Acetonitrile | DHPN is often soluble in acetonitrile. It can be used as the primary solvent, with crystallization induced by slow cooling or the addition of an anti-solvent like water or an ether.[6][9] | [6] |
Q3: How does pH affect the crystallization and stability of DHPN?
The catechol group in DHPN is highly susceptible to oxidation, which is accelerated at neutral or basic pH, leading to colored impurities.[2] Maintaining a slightly acidic environment (pH 4-6) can significantly improve the stability of the compound in solution and the purity of the final crystalline product.[1] If your process involves a basic workup, ensure the pH is adjusted to the acidic range before attempting crystallization.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific experimental failures in a question-and-answer format, providing both the scientific reasoning and actionable solutions.
Problem 1: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?
Cause: "Oiling out," or liquid-liquid phase separation, is the most common issue with this compound. It occurs when the solute separates from the supersaturated solution as a supercooled liquid or "oil" rather than a solid crystalline lattice.[10][11] This happens for two primary reasons:
-
High Supersaturation: The solution is cooled too quickly, or too much anti-solvent is added at once. The system bypasses the metastable zone where controlled crystal growth occurs and enters a labile zone where the kinetically favored outcome is the formation of a disordered, impurity-rich liquid phase.[10][12]
-
Low Melting Point: The boiling point of the solvent may be higher than the melting point of the compound (or an impure version of it). When the solution cools to the point of saturation, the temperature is still above the compound's melting point, forcing it to precipitate as a liquid.[11][13]
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath. Slow, undisturbed cooling is paramount for forming pure crystals.[3]
-
Slower Anti-Solvent Addition: If using a mixed-solvent system, add the anti-solvent dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the clear solution to cool slowly.[5][6]
-
-
Modify the Solvent System:
-
Add More Solvent: The concentration may be too high. Return the oiled-out mixture to the heat, add more of the primary ("good") solvent to create a slightly more dilute solution, and attempt to cool it slowly again.[14]
-
Change Solvents: Switch to a solvent with a lower boiling point to ensure the solution temperature is below the compound's melting point when saturation is reached.[13]
-
-
Introduce a Nucleation Site:
Problem 2: I am not getting any crystals to form, even after cooling in an ice bath.
Cause: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline aggregate) and growth.[16] Failure to form crystals usually indicates one of two issues:
-
Insufficient Supersaturation: The solution is not concentrated enough. Too much solvent was used initially, so the compound remains soluble even at low temperatures.[14][17]
-
High Nucleation Barrier: The solution is supersaturated, but the kinetic barrier to forming the first crystal nucleus has not been overcome.
Solutions:
-
Increase Supersaturation:
-
Evaporate Solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Let it cool again. Be careful not to evaporate too much, which could lead to rapid precipitation or "crashing out."[14]
-
Add Anti-Solvent: If using a single solvent, you can cautiously add a miscible anti-solvent to reduce the compound's solubility and induce crystallization.
-
-
Induce Nucleation:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide a high-energy surface that can serve as a nucleation site.[14][18]
-
Add Seed Crystals: This is the most reliable method. A single, pure crystal provides the perfect template for further crystal growth.[3]
-
Ultra-Cooling: In some cases, placing the solution in a -20°C freezer for a short period can provide the thermodynamic push needed for nucleation, but be aware this can also cause the product to crash out.
-
Problem 3: My crystal yield is very low.
Cause: A low yield is most often a consequence of using too much solvent during the dissolution step.[14][17] Remember, the goal is to use the minimum amount of hot solvent to fully dissolve the crude solid. Any excess solvent will retain a significant portion of your product in the "mother liquor" after cooling.
Solutions:
-
Optimize the Dissolution Step: Use a measured amount of solvent. Add it portion-wise to the crude solid while heating, stopping as soon as all the material has dissolved.[17]
-
Recover from Mother Liquor: Do not discard the filtrate (mother liquor) immediately. Reduce its volume by about half on a rotary evaporator or by gentle heating and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Ensure Complete Cooling: Make sure you have allowed sufficient time at a low temperature (e.g., in an ice-water bath) for the crystallization process to complete before filtration.
Problem 4: The crystals formed too quickly and look like a fine powder or small needles. How do I get better crystals?
Cause: Rapid crystal formation ("crashing out") occurs when the solution becomes supersaturated too quickly. This leads to massive, simultaneous nucleation, leaving no time for individual crystals to grow large.[19] The resulting small crystals have a high surface area that can trap impurities.[14][19]
Solutions:
-
Slow Down the Cooling Process: This is the most critical factor. Do not place the hot flask directly into an ice bath. Allow it to cool slowly on the bench, perhaps insulated with a beaker, to give the crystals time to grow in an orderly fashion.[3][14]
-
Use Slightly More Solvent: Re-heat the solution and add a small amount (10-15%) of additional solvent. This keeps the compound in solution longer during the cooling phase, promoting slower growth of larger, more perfect crystals.[14]
-
Use a Different Solvent System: A solvent in which the compound has slightly higher solubility when cold can slow down the rate of precipitation and encourage better crystal growth.
Recommended Crystallization Protocol for this compound
This protocol utilizes an ethanol/water mixed-solvent system, which offers excellent control over polarity and crystallization rate.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude DHPN in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate until the solid completely dissolves. Add the ethanol portion-wise to avoid using a large excess.
-
Anti-Solvent Addition: While the ethanol solution is still hot, add hot deionized water dropwise with swirling. Continue adding water until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. You should observe the gradual formation of crystals. For optimal results, place the flask on a surface that does not act as a heat sink, like a cork ring or folded paper towel.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any soluble impurities adhering to the crystal surfaces.[17]
-
Drying: Allow the crystals to dry completely under vacuum. The final product should be a crystalline solid, typically off-white to light tan in color.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ecoxtract.com [ecoxtract.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 16. m.youtube.com [m.youtube.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 19. achievechem.com [achievechem.com]
Optimizing reaction conditions for 2-(3,4-Dihydroxyphenyl)acetonitrile synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2-(3,4-dihydroxyphenyl)acetonitrile, a key intermediate in various pharmaceutical and organic synthesis applications. Recognizing the challenges associated with handling the catechol moiety, this document focuses on a robust and widely applicable two-step synthetic pathway: the synthesis of the protected intermediate, homoveratronitrile (3,4-dimethoxyphenylacetonitrile), followed by its demethylation.
I. Strategic Overview: A Two-Step Approach to Success
Direct synthesis of this compound is often hampered by the susceptibility of the catechol group to oxidation, particularly under the reaction conditions required for nitrile formation.[1][2] A more reliable and higher-yielding strategy involves the use of a protected catechol precursor, which is later deprotected in the final step. The methoxy groups in homoveratronitrile serve as effective protecting groups for the hydroxyl functionalities of the target molecule.
This guide will therefore focus on the following two-stage process:
-
Synthesis of Homoveratronitrile ((3,4-Dimethoxyphenyl)acetonitrile) : This stable intermediate can be synthesized through various established methods.
-
Demethylation of Homoveratronitrile : Cleavage of the methyl ethers to reveal the desired catechol product.
Below is a workflow diagram illustrating this strategic approach.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, providing causative explanations and actionable solutions.
Part A: Synthesis of Homoveratronitrile ((3,4-Dimethoxyphenyl)acetonitrile)
A common and effective method for synthesizing homoveratronitrile is the cyanation of 3,4-dimethoxybenzyl chloride, which can be prepared from the corresponding alcohol.[3]
Q1: Low yield of 3,4-dimethoxybenzyl chloride from 3,4-dimethoxybenzyl alcohol.
-
Possible Cause: Incomplete reaction or decomposition of the product. The benzyl chloride is reactive and can be unstable.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly distilled thionyl chloride (SOCl₂) for the halogenation of the alcohol.[3]
-
Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition of SOCl₂ to the alcohol solution to minimize side reactions.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the SOCl₂ and the benzyl chloride product.
-
Immediate Use: Use the synthesized 3,4-dimethoxybenzyl chloride immediately in the subsequent cyanation step without prolonged storage.
-
Q2: Low yield during the cyanation of 3,4-dimethoxybenzyl chloride to form homoveratronitrile.
-
Possible Cause: Inefficient nucleophilic substitution or side reactions.
-
Troubleshooting Steps:
-
Cyanide Source: Use a soluble cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN) in a suitable polar aprotic solvent such as DMSO or DMF to ensure a sufficient concentration of the cyanide nucleophile.[3]
-
Phase-Transfer Catalyst: In a two-phase system, the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the cyanide ion into the organic phase.
-
Temperature: Gently heating the reaction mixture (e.g., 50-70 °C) can increase the reaction rate, but excessive heat may lead to decomposition. Monitor the reaction progress by TLC.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor by TLC until the starting benzyl chloride is consumed.
-
Part B: Demethylation of Homoveratronitrile
The cleavage of the two methyl ethers is a critical step and can be challenging. Boron tribromide (BBr₃) is a common reagent for this transformation.[4][5]
Q1: Incomplete demethylation, with starting material or mono-demethylated product remaining.
-
Possible Cause: Insufficient reagent, poor reagent quality, or non-optimal reaction temperature.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Use a sufficient excess of BBr₃. A common starting point is 2.5-3.0 equivalents of BBr₃ per equivalent of homoveratronitrile to ensure the cleavage of both methyl ethers.
-
Reagent Quality: BBr₃ is extremely sensitive to moisture. Use a fresh bottle or a recently purchased solution. An opened bottle will have reduced activity due to hydrolysis.[4]
-
Temperature Protocol: The reaction is typically started at a low temperature (e.g., -78 °C or 0 °C) to control the initial exothermic reaction, and then allowed to slowly warm to room temperature.[5][6] For stubborn demethylations, gentle heating may be required, but this should be approached with caution as it can lead to side reactions.
-
Reaction Time: Monitor the reaction closely by TLC. If the reaction stalls, a small additional amount of fresh BBr₃ can be added.
-
Q2: Formation of a dark, tarry substance during the reaction or workup.
-
Possible Cause: Oxidation of the catechol product. The newly formed dihydroxy groups are highly susceptible to oxidation, especially in the presence of air and at neutral or basic pH.[1][7]
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the entire demethylation reaction and workup under an inert atmosphere (nitrogen or argon).
-
Acidic Workup: Quench the reaction with an acidic solution (e.g., dilute HCl) to keep the product in its protonated, less easily oxidized form.[4]
-
Reducing Agents: During workup, consider adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or ascorbic acid to the aqueous layer to prevent oxidation.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Q3: A persistent emulsion forms during the aqueous workup.
-
Possible Cause: Formation of boron-containing byproducts that act as surfactants.
-
Troubleshooting Steps:
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and helps to break the emulsion.
-
Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of celite can be effective.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best protecting group strategy for the catechol moiety in this synthesis?
The use of methyl ethers (as in homoveratronitrile) is a common and effective strategy. They are relatively stable to many reaction conditions and can be cleaved with strong Lewis acids like BBr₃.[8] Other options include acetonides or silyl ethers, but the two-step synthesis via homoveratronitrile is well-documented and reliable.[9][10]
Q2: How can I monitor the progress of the demethylation reaction?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The starting material (homoveratronitrile) will be less polar than the mono-demethylated intermediate, which in turn will be less polar than the final dihydroxy product. The product spot will often streak on the TLC plate due to the acidic nature of the phenolic hydroxyl groups.
Q3: What are the best practices for purifying the final product, this compound?
-
Column Chromatography: Flash column chromatography on silica gel is a standard method. It is crucial to use a solvent system that is slightly acidic (e.g., by adding a small amount of acetic acid or formic acid to the eluent) to prevent the product from oxidizing on the silica.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes) can be an effective purification method.[11]
-
Extractive Workup: A thorough acidic and aqueous wash during the workup is critical to remove inorganic byproducts and any unreacted reagents.[12]
Q4: Are there any specific safety precautions I should take?
-
Cyanide: Sodium and potassium cyanide are highly toxic. Handle them with extreme care in a well-ventilated fume hood. Always have a cyanide antidote kit available and be familiar with its use.
-
Boron Tribromide (BBr₃): BBr₃ is a corrosive and moisture-sensitive reagent. It reacts violently with water. Handle it in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[4]
-
Solvents: Use appropriate caution when handling organic solvents, many of which are flammable and have associated health risks.
IV. Optimized Reaction Conditions (Tabulated)
The following table summarizes typical reaction conditions for the key steps in the synthesis.
| Reaction Step | Starting Material | Reagents & Solvents | Temperature | Typical Yield | Reference(s) |
| Halogenation | 3,4-Dimethoxybenzyl alcohol | SOCl₂, Pyridine (cat.), DCM | 0 °C to RT | >90% | [3] |
| Cyanation | 3,4-Dimethoxybenzyl chloride | NaCN, DMSO | 50-70 °C | 80-90% | [3] |
| Demethylation | Homoveratronitrile | BBr₃, DCM | -78 °C to RT | 70-85% | [4][5] |
V. Experimental Protocols
Protocol 1: Synthesis of Homoveratronitrile ((3,4-Dimethoxyphenyl)acetonitrile)
-
Preparation of 3,4-Dimethoxybenzyl Chloride:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethoxybenzyl alcohol (1 eq.) in anhydrous dichloromethane (DCM). . Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3,4-dimethoxybenzyl chloride should be used immediately.
-
-
Cyanation:
-
In a round-bottom flask, dissolve the crude 3,4-dimethoxybenzyl chloride in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 eq.) in one portion. Caution: Highly toxic!
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization from ethanol to afford homoveratronitrile as a solid.[13]
-
Protocol 2: Demethylation to this compound
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve homoveratronitrile (1 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add a 1M solution of BBr₃ in DCM (2.5-3.0 eq.) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by water.
-
Dilute the mixture with additional DCM and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an eluent containing a small amount of acetic acid (e.g., 0.5%) to prevent oxidation.
-
VI. References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Homoveratronitrile: Properties, Synthesis, and Applications in Chemical Research. Retrieved from --INVALID-LINK--
-
Spiess, B. D., Jr., & Dieni, C. A. (2025). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ChemRxiv. --INVALID-LINK--
-
US5679223A. (1997). Method for separating and purifying catechol mixtures. Google Patents.
-
Sugumaran, M., & Semensi, V. (1991). Tyrosinase-catalyzed oxidation of 3,4-dihydroxyphenylglycine. Pigment Cell Research, 4(3), 133-138.
-
Various protection groups used in the synthesis of COFs. Catechol... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Kim, K., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5347-5357.
-
Sari, Y., et al. (2012). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 3(6), 405-408.
-
CN110903241A. (2020). Separation and purification method of water-soluble catechol tetrahydroisoquinoline alkaloid. Google Patents.
-
Ranu, B. C., & Dutta, P. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(1), 295-324.
-
Demethylation of veratrole derivate ? (2023). ResearchGate. Retrieved from --INVALID-LINK--
-
Troubleshooting the demethylation reaction of 2-Bromo-5-methoxybenzaldehyde. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Purification and characterization of catechol 1, 2-dioxygenase from Rhodococcus sp. NCIM 2891. (2012). ResearchGate. Retrieved from --INVALID-LINK--
-
(3,4-Dimethoxyphenyl)acetonitrile. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Morales, E., & Sloop, J. (2015). Catechol Protecting Group Strategies in the Synthesis of Nitronyl Nitroxide—Semiquinone Metal Complexes. ResearchGate.
-
Protecting Groups in Organic Synthesis. (2020). Reddit. Retrieved from --INVALID-LINK--
-
catechol. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Kim, K., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega.
-
Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. (2020). PMC - NIH.
-
Demethylation. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
CN102875508A. (2013). Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde. Google Patents.
-
Possible interactions and reaction products of the catechol side chain... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
A study of the oxidation of 3:4-dihydroxyphenyl-N-methylalanine with reference to its possible function as a precursor of adrenaline. (1933). NIH.
-
How can I selectively protect one of the OH groups of a polysubstituted catechol? (2012). ResearchGate. Retrieved from --INVALID-LINK--
-
Catechol. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Protecting Groups. (n.d.). Organic Synthesis. Retrieved from --INVALID-LINK--
-
(3,4-Dimethoxyphenyl)acetonitrile. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Protection and deprotection of catechol. A) Dynamic catechol–boronate... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
How to increase yield of Demethylation reaction using BBr3? (2021). ResearchGate. Retrieved from --INVALID-LINK--
-
Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. (2016). PMC - NIH.
-
CN103183588A. (2013). Preparation method of veratrole. Google Patents.
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry. Retrieved from --INVALID-LINK--
-
4-Hydroxybenzyl cyanide synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Green Synthesis of β-(3,4-Dihydroxyphenyl)lactic Acid. (n.d.). Semantic Scholar.
-
CN1508112A. (2004). Process for producing 3,4-dihydroxy benzaldehyde. Google Patents.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses.
-
Demethylation over debenzylation conditions? (2025). Reddit. Retrieved from --INVALID-LINK--
-
Homoveratronitrile. (2024). ChemBK. Retrieved from --INVALID-LINK--
-
CN102675148A. (2012). Preparation method of hydroxybenzyl cyanide. Google Patents.
-
Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. (2015). Grand Valley State University.
-
(3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile). (n.d.). LGC Standards. Retrieved from --INVALID-LINK--
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
3,4-Dimethoxybenzeneacetonitrile. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH.
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. (2023). Green Chemistry (RSC Publishing).
-
CAS No : 93-17-4 | Product Name : 3,4-Dimethoxyphenylacetonitrile. (n.d.). Pharmaffiliates. Retrieved from --INVALID-LINK--
References
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijcea.org [ijcea.org]
- 4. benchchem.com [benchchem.com]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]
- 13. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
Technical Support Center: Purification of 2-(3,4-Dihydroxyphenyl)acetonitrile
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(3,4-dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile but sensitive compound. The presence of the catechol moiety introduces specific purification hurdles, primarily related to oxidation. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Product discoloration (pink, brown, or black) during purification. | Oxidation of the catechol group to form colored ortho-quinones.[1][2] | - Work under an inert atmosphere: Purge all solvents with nitrogen or argon and maintain a positive pressure of inert gas over the reaction and purification vessels. - Use degassed solvents: Solvents can be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. - Add an antioxidant: A small amount of a reducing agent like sodium dithionite or ascorbic acid can be added to the crude product or solvents to inhibit oxidation. |
| Low recovery after column chromatography. | - Irreversible adsorption on silica gel: The polar catechol group can chelate to the silica surface, leading to tailing and poor recovery. - On-column degradation: The slightly acidic nature of standard silica gel can promote oxidation. | - Use deactivated silica gel: Treat silica gel with a base, such as triethylamine, in the eluent system (e.g., 0.1-1% triethylamine in ethyl acetate/hexane) to cap acidic sites. - Consider alternative stationary phases: Alumina (neutral or basic) or reversed-phase silica (C18) can be less harsh on the compound.[3] - Work quickly: Minimize the time the compound spends on the column. |
| Streaking or tailing of the product spot on TLC. | - Compound is too polar for the mobile phase. - Interaction with the stationary phase (silica gel). | - Increase the polarity of the mobile phase: Add a more polar solvent like methanol to your eluent system. - Add an acid or base modifier: A small amount of acetic acid or triethylamine in the mobile phase can improve the spot shape by protonating or deprotonating the compound, respectively. |
| Product oils out during recrystallization. | - The solvent is too nonpolar for the compound. - The solution is supersaturated and cooling too quickly. | - Choose a more appropriate solvent system: Use a solvent pair, such as ethanol/water or acetone/hexane, to fine-tune the solubility.[4][5] - Ensure slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Multiple, closely-spaced spots on TLC after purification. | - Presence of isomeric impurities. - Partial degradation of the product. | - Optimize chromatographic conditions: Use a less polar solvent system to increase the separation of spots on the TLC plate. Consider using a different stationary phase for column chromatography. - Re-purify using a different technique: If column chromatography was used initially, try recrystallization, or vice-versa. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The main difficulty arises from the catechol (3,4-dihydroxy) functional group, which is highly susceptible to oxidation.[1][2] This oxidation leads to the formation of colored quinone impurities, which can be difficult to remove and can lower the overall yield and purity of the final product.
Q2: How should I store crude and purified this compound?
To minimize degradation, store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage).[6][7] It should be protected from light and moisture. The container should be tightly sealed.[6]
Q3: Can I use normal-phase column chromatography for purification?
Yes, but with precautions. Standard silica gel is acidic and can promote the degradation of catechols. It is advisable to use silica gel that has been deactivated with a base like triethylamine or to use a mobile phase containing a small percentage of triethylamine.[8] Alternatively, neutral alumina can be a good choice for the stationary phase.
Q4: What are some suitable solvent systems for column chromatography?
For normal-phase chromatography, gradients of ethyl acetate in hexane or dichloromethane in methanol are common starting points. The polarity will need to be optimized based on the impurities present. For reversed-phase chromatography, a gradient of acetonitrile in water is typically used, often with a small amount of an acid modifier like formic acid or TFA to improve peak shape.[9]
Q5: What is a good starting point for recrystallization?
A mixed solvent system is often effective for recrystallization.[5][10] You can dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, like ethanol or acetone) at an elevated temperature, and then slowly add a "bad" solvent (in which it is poorly soluble, like water or hexane) until the solution becomes cloudy.[4] Slow cooling should then yield crystals.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Deactivated Silica)
This protocol is designed to minimize on-column degradation of the catechol moiety.
1. Preparation of Deactivated Silica Gel: a. Prepare a slurry of silica gel in your chosen starting eluent (e.g., 9:1 hexane/ethyl acetate). b. Add triethylamine to the slurry to a final concentration of 1% (v/v). c. Stir for 15 minutes, then pack the column with the slurry.
2. Column Packing: a. Use the "wet method" to pack the column to ensure a homogenous stationary phase.[3][11] b. After packing, wash the column with at least two column volumes of the starting eluent (containing 1% triethylamine).
3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. b. Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11]
4. Elution and Fraction Collection: a. Begin elution with a low polarity mobile phase (e.g., 9:1 hexane/ethyl acetate + 1% triethylamine) and gradually increase the polarity. b. Monitor the elution using TLC. c. Collect fractions and analyze them by TLC to identify those containing the pure product.
5. Product Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure. b. To remove residual triethylamine, the residue can be co-evaporated with a solvent like dichloromethane or dissolved in a suitable solvent and washed with a dilute acid (e.g., 1M HCl), followed by a brine wash and drying over anhydrous sodium sulfate. Caution: Acidic wash may cause degradation if not done quickly and at low temperatures.
Protocol 2: Recrystallization using a Two-Solvent System
This method is effective for removing impurities with different solubility profiles.
1. Solvent Selection: a. Choose a "good" solvent in which the compound is soluble at high temperatures but less soluble at room temperature (e.g., ethanol, acetone, ethyl acetate). b. Choose a "bad" solvent in which the compound is poorly soluble (e.g., water, hexane, heptane). The two solvents must be miscible.[4][5]
2. Dissolution: a. Place the crude product in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of the "good" solvent and heat the mixture to just below the solvent's boiling point while stirring until the solid dissolves completely.
3. Induction of Crystallization: a. While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy. b. Add a few more drops of the "good" solvent until the solution becomes clear again.
4. Cooling and Crystal Formation: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation. b. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the ice-cold "bad" solvent or a cold mixture of the two solvents. c. Dry the crystals under vacuum to remove residual solvent.
Visualized Workflows
References
- 1. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. echemi.com [echemi.com]
- 7. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Separation of 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. reddit.com [reddit.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Stability of 2-(3,4-Dihydroxyphenyl)acetonitrile in different solvents
Welcome to the dedicated technical support guide for 2-(3,4-Dihydroxyphenyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile yet sensitive compound.
Introduction: Understanding the Core Instability
This compound, a key intermediate in pharmaceutical synthesis, possesses a catechol moiety—a 1,2-dihydroxybenzene ring. This functional group is the primary source of the molecule's instability. The catechol structure is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or changes in pH. This oxidation process typically leads to the formation of highly colored and often polymerized byproducts, compromising sample purity and experimental outcomes. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound in methanol is turning pink/brown. What is happening?
This color change is a classic indicator of catechol oxidation. The catechol group is being oxidized to form an o-quinone, which can then undergo further reactions, including polymerization, to produce colored species. This process is often accelerated by dissolved oxygen in the solvent and exposure to light.
Q2: Which solvents are recommended for dissolving and storing this compound?
The choice of solvent is critical for maintaining the stability of this compound.
-
Recommended: Degassed aprotic solvents such as anhydrous acetonitrile, ethyl acetate, or acetone are generally preferred for short-term handling. For longer-term storage in solution, preparing the solution under an inert atmosphere (e.g., argon or nitrogen) is highly advisable.
-
Use with Caution: Protic solvents like methanol and ethanol can participate in hydrogen bonding and may facilitate oxidation, especially if not degassed. Water, particularly at neutral or alkaline pH, can significantly accelerate degradation.
-
Not Recommended: Solvents known to contain peroxides (e.g., older ethers like THF or diethyl ether) should be avoided as they can initiate oxidation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is highly pH-dependent in the presence of water.
-
Acidic pH (below 6.0): The compound is relatively more stable as the phenolic hydroxyl groups are protonated, making them less susceptible to oxidation.
-
Neutral to Alkaline pH (above 7.0): Stability decreases significantly. The hydroxyl groups are deprotonated to form phenoxides, which are much more readily oxidized.
The diagram below illustrates the pH-dependent oxidation mechanism.
Caption: pH-dependent oxidation of the catechol moiety.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe variable IC50 values or a loss of compound activity over the course of an experiment.
-
Probable Cause: The compound is likely degrading in your assay medium, especially if it's a buffered aqueous solution at physiological pH (~7.4). The rate of degradation can be influenced by the specific components of the media.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Issue 2: Sample Degradation During Work-up or Purification
-
Symptom: Low recovery yields after extraction or column chromatography, with colored bands appearing on the silica gel.
-
Probable Cause: The compound is degrading on the stationary phase (e.g., silica gel, which can be slightly acidic) or during solvent evaporation, where the concentration of oxygen and impurities increases.
-
Solutions:
-
Inert Atmosphere: Perform chromatography and solvent evaporation under a nitrogen or argon atmosphere.
-
Solvent Choice: Use degassed solvents for your mobile phase. Adding a small amount of a reducing agent like sodium bisulfite to aqueous layers during extraction can help prevent oxidation.
-
Avoid Prolonged Exposure: Do not let the compound sit on the column for extended periods. Elute it as quickly as is reasonably possible.
-
Temperature Control: Keep the sample cool during all steps, especially during solvent evaporation using a rotary evaporator.
-
Experimental Protocols
Protocol 1: Quantitative Stability Assessment via HPLC
This protocol allows you to determine the stability of this compound in a solvent of your choice.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10 mL of anhydrous acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution. This should be done quickly to minimize air exposure.
-
-
Test Solution Preparation:
-
In separate amber vials, add a precise aliquot of the stock solution to the solvent(s) you wish to test (e.g., methanol, PBS buffer pH 7.4, DMSO).
-
The final concentration should be suitable for your HPLC detector (e.g., 50 µg/mL).
-
Prepare one vial with degassed acetonitrile as a stable control.
-
-
Incubation:
-
Store the vials under controlled conditions (e.g., room temperature, protected from light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto an HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid to ensure protonation and good peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of the initial peak area remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Data Summary Table:
| Solvent | Condition | % Remaining after 8h | % Remaining after 24h | Observations |
| Degassed Acetonitrile | RT, Dark | >99% | >98% | No color change |
| Methanol | RT, Light | ~85% | ~70% | Solution turned light pink |
| PBS (pH 7.4) | RT, Dark | ~40% | <10% | Solution turned dark brown |
| DMSO | RT, Dark | >95% | >92% | Slight yellowing |
Note: The data above is illustrative. Actual results must be determined experimentally.
Technical Support Center: Synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(3,4-dihydroxyphenyl)acetonitrile, a critical intermediate for numerous pharmaceutical and research applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction to Synthetic Strategies
The synthesis of this compound, also known as homoprotocatechuonitrile, primarily follows two well-established routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile.
-
Route A: From Protocatechuic Aldehyde: This pathway involves the conversion of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) to the corresponding cyanohydrin, followed by reduction to the target acetonitrile.
-
Route B: Demethylation of (3,4-Dimethoxyphenyl)acetonitrile: This common industrial route starts with the more stable, protected precursor, (3,4-dimethoxyphenyl)acetonitrile (veratryl cyanide), which is then demethylated to yield the final product.
Each of these routes presents a unique set of challenges, primarily revolving around the reactivity of the catechol moiety and the aldehyde or nitrile functional groups. This guide will address the most common side reactions and provide practical solutions to mitigate them.
Troubleshooting Guide & FAQs
Route A: Synthesis from Protocatechuic Aldehyde
This synthetic approach is attractive due to the direct introduction of the nitrile group. However, the presence of the aldehyde and the unprotected catechol functionalities in the starting material and intermediates makes this route susceptible to several side reactions.
Answer: When synthesizing this compound from protocatechuic aldehyde, particularly under basic conditions required for cyanohydrin formation, you are likely encountering one or more of the following side reactions:
-
Dakin Oxidation: The presence of a hydroxyl group at the para position to the aldehyde makes the substrate susceptible to the Dakin oxidation, especially if hydrogen peroxide or other oxidants are present, or if the reaction is exposed to air for extended periods under basic conditions. This reaction converts the aldehyde group into a hydroxyl group, leading to the formation of hydroquinone.[1][2][3][4][5]
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen, such as protocatechuic aldehyde, can undergo a disproportionation reaction to yield the corresponding carboxylic acid (protocatechuic acid) and alcohol (3,4-dihydroxybenzyl alcohol).[6][7][8][9]
-
Polymerization: Catechols are notoriously sensitive to oxidation, which can be initiated by air or trace metal impurities, especially at higher pH. This oxidation leads to the formation of highly reactive o-quinones, which can then polymerize to form dark, insoluble tars, significantly reducing the yield of the desired product.[10][11][12]
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Formation of Hydroquinone | Dakin Oxidation | 1. Exclude Oxidants: Ensure all reagents and solvents are free of peroxides. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. |
| Formation of Protocatechuic Acid and 3,4-Dihydroxybenzyl Alcohol | Cannizzaro Reaction | 1. Control Basicity: Use a milder base or carefully control the stoichiometry of the base. The pH should be just high enough to generate the cyanide nucleophile without promoting the Cannizzaro reaction.[9] 2. Temperature Control: Run the reaction at a lower temperature to disfavor the Cannizzaro reaction. |
| Formation of Dark Polymeric Material | Oxidation and Polymerization of Catechol | 1. Protect the Catechol: Temporarily protect the hydroxyl groups of the protocatechuic aldehyde before the cyanohydrin formation. Common protecting groups for catechols include acetals (e.g., using acetone or 2,2-dimethoxypropane) or silyl ethers. These groups can be removed under acidic conditions after the nitrile group is in place. 2. Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium bisulfite can help to suppress oxidation. |
Route B: Demethylation of (3,4-Dimethoxyphenyl)acetonitrile
This route is often preferred for its scalability and the higher stability of the starting material. However, the demethylation step can be challenging, leading to incomplete reactions or unwanted side products. Boron tribromide (BBr₃) is a common reagent for this transformation.
Answer: The demethylation of aryl methyl ethers with BBr₃ is a powerful reaction, but it can lead to several byproducts if not carefully controlled. The common issues include:
-
Incomplete Demethylation: The reaction may not go to completion, leaving starting material or the mono-demethylated intermediate (3-hydroxy-4-methoxyphenyl)acetonitrile or (4-hydroxy-3-methoxyphenyl)acetonitrile in the reaction mixture. This is often due to insufficient reagent or suboptimal reaction conditions. DFT calculations have shown that one equivalent of BBr₃ can theoretically demethylate up to three equivalents of an aryl methyl ether, but in practice, an excess is often required.[13][14][15][16][17]
-
Side Reactions with the Nitrile Group: Although generally stable, under harsh conditions or with prolonged reaction times, the nitrile group can potentially be hydrolyzed or participate in other side reactions, though this is less common with BBr₃.
-
Complex Formation and Work-up Issues: Boron-containing intermediates can form complexes with the catechol product, making the work-up and isolation challenging.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Presence of Starting Material and Mono-demethylated Intermediates | Incomplete Reaction | 1. Optimize Reagent Stoichiometry: Increase the equivalents of BBr₃. A common starting point is 2.5-3 equivalents per methyl ether group. 2. Adjust Reaction Temperature and Time: While the reaction is often performed at low temperatures to control its exothermicity, allowing it to slowly warm to room temperature and stirring for an extended period (e.g., overnight) can drive the reaction to completion. Monitor the reaction by TLC or HPLC. |
| Low Isolated Yield after Work-up | Complex Formation | 1. Proper Quenching: Quench the reaction carefully by slowly adding it to a mixture of ice and a protic solvent like methanol. This will hydrolyze the boron intermediates. 2. Acidic Wash: During the aqueous work-up, washing with a dilute acid (e.g., 1 M HCl) can help to break up any remaining boron complexes. |
| Formation of Unidentified Byproducts | Reagent Quality or Side Reactions | 1. Use Fresh BBr₃: BBr₃ is sensitive to moisture. Use a fresh bottle or a recently purchased solution. 2. Consider Alternative Demethylating Agents: If BBr₃ consistently gives poor results, other reagents such as hydrobromic acid (HBr) in acetic acid, or iodotrimethylsilane (TMSI) can be effective alternatives. |
Experimental Protocols
Protocol 1: Demethylation of (3,4-Dimethoxyphenyl)acetonitrile using BBr₃
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (3,4-dimethoxyphenyl)acetonitrile (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a solution of BBr₃ (2.5 equivalents) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below -70 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.
-
Work-up: Add water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A common solvent system for the recrystallization of this compound is a mixture of ethyl acetate and hexanes, or toluene.[18][19][20][21][22]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate or toluene.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualization of Reaction Pathways
Main Synthetic Routes and Side Reactions
Caption: Overview of the main synthetic routes to this compound and their associated common side reactions.
Mechanism of Dakin Oxidation
Caption: Simplified mechanism of the Dakin oxidation, a potential side reaction when starting from protocatechuic aldehyde.[1][2]
References
- 1. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Dakin Reaction [organic-chemistry.org]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. purechemistry.org [purechemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. reddit.com [reddit.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of 2-(3,4-Dihydroxyphenyl)acetonitrile
Welcome to the technical support center for 2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile. This molecule is a valuable building block in pharmaceutical and chemical synthesis, largely due to its reactive catechol moiety. However, this same catechol group makes the compound highly susceptible to oxidation, which can compromise experimental results. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound turning brown/pink?
This color change is a classic indicator of oxidation. The 3,4-dihydroxy (catechol) group on the phenyl ring is readily oxidized to form a highly colored ortho-quinone species.[1][2] This reaction is often initiated by atmospheric oxygen and can be accelerated by several factors in the experimental environment. The resulting quinone is a strong oxidant itself and can participate in further reactions, leading to complex polymeric materials, which explains the progressive darkening of the solution.[1][3]
Q2: What are the primary factors that accelerate the oxidation of this compound?
Based on the well-documented chemistry of catechols, there are four main culprits you should control in your experiments:
-
Oxygen: Atmospheric oxygen is the principal oxidizing agent.[2] Simply exposing a solution to the air is often enough to initiate degradation.
-
pH: The rate of oxidation is highly pH-dependent. Neutral to alkaline conditions (pH > 7) dramatically accelerate oxidation.[2][4][5] In basic solutions, the phenolic protons are deprotonated, making the catechol much more electron-rich and susceptible to oxidation.[6] Conversely, acidic conditions (ideally pH 4-6) can protect the catechol group.[2][4]
-
Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for catechol oxidation.[1][2][4] These ions can facilitate redox cycling, leading to the generation of reactive oxygen species (ROS) that further degrade the compound.[1]
-
Light: Exposure to light, especially UV radiation, can provide the energy needed to promote photo-oxidation.[2]
Q3: My solid this compound powder has started to change color. Can I still use it?
It is strongly advised not to use solid material that has visibly discolored. The color change signifies that oxidation has already begun on the surface of the powder. Using this compromised material will introduce impurities (o-quinones and polymers) into your reaction from the start, leading to unreliable and non-reproducible results.[2] For best outcomes, always start with a fresh, off-white or pale-colored solid.
Q4: How should I properly store the solid compound and its solutions?
Proper storage is critical for preventing degradation.[7][8] The key is to mitigate exposure to the factors listed in Q2.
| Parameter | Solid Compound | Solutions | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prepare with degassed solvents and keep under an inert gas blanket.[9][10] | Prevents interaction with atmospheric oxygen. |
| Temperature | Store at low temperatures (-20°C or -80°C).[8] | Store frozen at -80°C for long-term. For short-term, use 2-8°C. | Slows the rate of all chemical reactions, including oxidation. |
| Light | Store in an amber vial or protected from light.[7] | Use amber glassware or wrap containers in aluminum foil. | Prevents photo-oxidation. |
| Purity | Use high-purity, sealed containers. | Use high-purity, deoxygenated solvents and buffers. | Minimizes contaminants that could catalyze oxidation. |
Q5: What is the best way to prepare and handle solutions to minimize oxidation?
A multi-pronged approach is necessary for preparing stable solutions:
-
Deoxygenate Your Solvent: Before dissolving the compound, thoroughly degas your solvent. Common methods include sparging with an inert gas (Ar or N₂) for 30-60 minutes, or using several freeze-pump-thaw cycles.
-
Control the pH: Use a slightly acidic buffer, ideally between pH 4 and 6.[2] This keeps the catechol hydroxyl groups protonated and less prone to oxidation.
-
Add Antioxidants/Chelators: Incorporate stabilizing agents directly into your solvent before adding the this compound.
-
Antioxidants: Ascorbic acid (Vitamin C) or dithiothreitol (DTT) can be used to prevent oxidation.[11] A common starting concentration is 0.1-1 mM.
-
Chelating Agents: To sequester catalytic metal ions, add a chelator like Ethylenediaminetetraacetic acid (EDTA) at a concentration of approximately 0.1 mM.[12]
-
-
Work Under Inert Atmosphere: Whenever possible, handle the solutions in a glove box or using Schlenk line techniques to prevent exposure to air.[7][9][10]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid color change (minutes) upon dissolution. | 1. High oxygen content in solvent.2. Basic or neutral pH.3. Metal ion contamination in glassware or solvent. | 1. Ensure solvent is thoroughly deoxygenated.2. Use a pre-prepared, degassed acidic buffer (pH 4-6).3. Acid-wash glassware (e.g., with 1M HCl) and rinse thoroughly with DI water. Use high-purity solvents. Add EDTA (0.1 mM) to the buffer. |
| Solution is initially clear but darkens over 1-2 hours. | 1. Slow oxygen ingress.2. Gradual pH shift.3. Light exposure. | 1. Maintain a positive pressure of inert gas over the solution.2. Ensure your buffer has sufficient capacity for the experiment.3. Protect the solution from ambient light. Add an antioxidant like ascorbic acid. |
| Inconsistent results between experiments. | Use of partially oxidized starting material or inconsistent solution preparation. | 1. Always use fresh, unoxidized solid.2. Develop and strictly follow a Standard Operating Procedure (SOP) for solution preparation (see Protocol 1 below). |
| Precipitate forms in the solution. | Formation of insoluble polymeric oxidation products. | The solution is likely beyond recovery. Discard and prepare a fresh solution using the preventative measures outlined in this guide. |
Visualized Workflows and Mechanisms
Oxidation Pathway
The core issue is the two-electron oxidation of the catechol moiety to its corresponding o-quinone.
Caption: The oxidation of the catechol to a colored quinone is accelerated by oxygen, high pH, metal ions, and light.
Troubleshooting Workflow
Use this decision tree to diagnose and solve stability issues.
Caption: A decision-making workflow for troubleshooting the oxidation of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol details the preparation of a 10 mM stock solution with enhanced stability.
Materials:
-
This compound (solid, high purity)
-
High-purity water (e.g., 18.2 MΩ·cm)
-
Citrate or Acetate buffer components (for pH 5.0)
-
Ascorbic Acid
-
EDTA Disodium Salt
-
Argon or Nitrogen gas supply
-
Sterile, sealed serum vials and acid-washed glassware
Procedure:
-
Prepare Stabilized Buffer: a. Prepare a 50 mM citrate or acetate buffer and adjust the pH to 5.0. b. To 100 mL of this buffer, add EDTA to a final concentration of 0.1 mM and Ascorbic Acid to a final concentration of 1 mM. c. Place the buffer in a flask with a stir bar and sparge vigorously with Argon or Nitrogen for at least 60 minutes to deoxygenate.
-
Weigh Compound: a. In a glove box or under a stream of inert gas, weigh the required amount of this compound for your target concentration (e.g., 14.9 mg for a 10 mM solution in 10 mL).
-
Dissolution: a. Using a gas-tight syringe, draw up the desired volume of the deoxygenated, stabilized buffer. b. Transfer the buffer into the vial containing the solid compound. c. Seal the vial immediately and vortex or stir until fully dissolved. The resulting solution should be colorless.
-
Storage: a. For immediate use, keep the vial sealed and under a positive pressure of inert gas. b. For long-term storage, aliquot into smaller, sealed vials (to avoid multiple freeze-thaw cycles), flash-freeze in liquid nitrogen, and store at -80°C.
References
- 1. Copper-assisted oxidation of catechols into quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prezi.com [prezi.com]
- 4. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper( ii ) complex - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02787E [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Antioxidants prevent the interaction of 3,4-dihydroxyphenylacetic acid at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of 2-(3,4-Dihydroxyphenyl)acetonitrile
Welcome to the technical support center for 2-(3,4-Dihydroxyphenyl)acetonitrile (DHPN), also known as homoprotocatechuonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and formulation of this versatile catechol-containing intermediate. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to overcome experimental hurdles, particularly those related to solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The primary challenges with DHPN stem from its catecholic structure. These are twofold:
-
Limited Aqueous Solubility: The molecule has polar hydroxyl groups but also a nonpolar benzene ring and acetonitrile side chain, leading to poor solubility in purely aqueous or nonpolar solvents.
-
Oxidative Instability: The catechol moiety is highly susceptible to oxidation, especially at neutral to alkaline pH, in the presence of oxygen, or catalyzed by metal ions. This leads to the formation of colored quinone species, which can compromise the integrity of your experiments.[1][2]
Q2: I'm seeing my DHPN solution turn brown. What is happening and is my sample still usable?
A2: A brown discoloration is a visual indicator of oxidation.[1] The catechol group is being oxidized to a quinone, which can then polymerize to form colored products. For most applications, especially in a biological or pharmaceutical context, a discolored solution should be discarded as the presence of these byproducts can lead to confounding results. It is crucial to prepare fresh solutions for each experiment to ensure the use of unoxidized DHPN.[1]
Q3: What are the ideal storage conditions for solid DHPN and its solutions?
A3: For solid DHPN, store it in a tightly sealed container under an inert atmosphere (like argon or nitrogen), protected from light, and at room temperature or refrigerated for long-term stability.[3] For solutions, it is highly recommended to prepare them fresh. If short-term storage is unavoidable, store the solution at -20°C or -80°C under an inert atmosphere for up to one month or six months, respectively.[1]
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to addressing the solubility challenges of DHPN. The key is to select a solvent system that is appropriate for your specific experimental needs, whether it be for in vitro biological assays, chemical reactions, or analytical measurements.
Issue 1: DHPN is not dissolving in my desired aqueous buffer.
-
Root Cause Analysis: The polarity of the aqueous buffer is too high to effectively solvate the entire DHPN molecule. The hydrophobic benzene ring and acetonitrile moiety resist dissolution in water alone.
-
Solutions & Protocols:
-
pH Adjustment:
-
Scientific Rationale: The phenolic hydroxyl groups of the catechol are weakly acidic. By increasing the pH of the solution to slightly alkaline, you can deprotonate one or both hydroxyl groups, forming a phenolate anion. This ionized form is significantly more soluble in water.[4][5][6] However, be aware that higher pH increases the rate of oxidation.[1][2] A careful balance must be struck.
-
Step-by-Step Protocol:
-
Prepare your desired buffer at a slightly acidic pH (e.g., pH 6.0-6.5) to minimize initial oxidation.
-
Weigh the required amount of DHPN and add it to the buffer.
-
While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise to raise the pH.
-
Monitor the dissolution of the solid. Aim for the lowest pH at which the compound fully dissolves.
-
It is advisable to use the solution immediately after preparation.
-
-
-
Co-Solvent System:
-
Scientific Rationale: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7][8] This "polarity tuning" makes the solvent more accommodating to molecules with both polar and nonpolar regions, like DHPN. Common co-solvents in biological research include DMSO, ethanol, and polyethylene glycol (PEG).[]
-
Step-by-Step Protocol:
-
Dissolve the DHPN in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol. For example, prepare a concentrated stock solution of 10-50 mg/mL.
-
Slowly add the stock solution to your aqueous buffer with vigorous stirring.
-
Ensure the final concentration of the organic solvent in your working solution is low enough to not affect your experimental system (typically <1% for cell-based assays).
-
-
-
Use of Cyclodextrins:
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12] They can encapsulate the hydrophobic part of a guest molecule, like the benzene ring of DHPN, forming an inclusion complex.[13][14] This complex has a hydrophilic exterior, rendering the guest molecule soluble in water.
-
Step-by-Step Protocol (Kneading Method):
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Weigh out the DHPN and HP-β-CD in a 1:1 or 1:2 molar ratio.
-
Add a small amount of water to the cyclodextrin to form a paste.
-
Gradually add the DHPN to the paste and knead the mixture in a mortar and pestle for 30-60 minutes.
-
Dry the resulting solid (e.g., in a desiccator or under vacuum).
-
The resulting powder is the DHPN-cyclodextrin inclusion complex, which should be readily soluble in aqueous buffers.
-
-
-
Issue 2: DHPN precipitates out of solution when I dilute my organic stock into an aqueous buffer.
-
Root Cause Analysis: This is a common issue when the final concentration of the organic co-solvent is not sufficient to maintain the solubility of DHPN at the desired concentration in the aqueous phase.
-
Solutions & Protocols:
-
Optimize Co-Solvent Concentration:
-
Scientific Rationale: The amount of co-solvent required depends on the final concentration of DHPN. You may need to slightly increase the final percentage of the co-solvent or use a different co-solvent with better solubilizing power for your compound.
-
Troubleshooting Steps:
-
Try preparing a dilution series of your co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO in your buffer) and determine the minimum concentration required to keep your DHPN in solution.
-
If using DMSO, ensure it is anhydrous, as moisture can reduce its solubilizing capacity for some compounds.
-
-
-
Micellar Solubilization with Surfactants:
-
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water.[15][16][17] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic portion of DHPN can be entrapped within the core, effectively solubilizing it in the aqueous solution.[18]
-
Step-by-Step Protocol:
-
Select a biocompatible, non-ionic surfactant such as Tween® 80 or Poloxamer 188.
-
Prepare a stock solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
-
Add your concentrated DHPN stock solution (in a minimal amount of organic solvent) to the surfactant solution while stirring.
-
The micelles will encapsulate the DHPN, preventing precipitation.
-
As with co-solvents, ensure the final surfactant concentration is compatible with your experimental system.
-
-
-
Data Presentation: Solubility Strategies at a Glance
| Strategy | Mechanism | Advantages | Considerations |
| pH Adjustment | Ionization of phenolic hydroxyls to increase polarity.[4] | Simple, effective for ionizable compounds. | Increased risk of oxidation at higher pH.[1][2] |
| Co-solvents | Reduces the polarity of the aqueous phase.[7][8] | Widely applicable, easy to prepare. | The organic solvent may interfere with the experiment. |
| Cyclodextrins | Encapsulation of the hydrophobic moiety in a soluble complex.[10][11][12] | Low toxicity, can improve stability. | Requires preparation of the inclusion complex. |
| Surfactants | Entrapment of the hydrophobic portion in micelles.[15][16][17] | High solubilizing capacity. | Potential for cytotoxicity or interference with assays. |
Experimental Protocols & Self-Validation
To ensure the trustworthiness of your experimental results, it is imperative to not only dissolve your compound but also to verify its concentration and stability in your chosen solvent system.
Protocol 1: Preparation of a Stabilized DHPN Solution
This protocol incorporates measures to minimize oxidation, a critical aspect of working with catechols.
-
Materials:
-
This compound (DHPN)
-
Degassed, slightly acidic buffer (e.g., pH 5-6)
-
L-Ascorbic acid (optional antioxidant)
-
Inert gas (Nitrogen or Argon)
-
Amber vials or vials wrapped in aluminum foil
-
-
Methodology:
-
Solvent Preparation: Degas your chosen buffer by sparging with nitrogen or argon for at least 30 minutes. This removes dissolved oxygen, a primary driver of catechol oxidation.[1]
-
(Optional) Addition of Antioxidant: For enhanced stability, add a small amount of L-ascorbic acid (e.g., 0.1-1 mM) to the degassed buffer. Ascorbic acid is a reducing agent that can help protect the catechol from oxidation.
-
Dissolution: In an amber vial to protect from light, weigh the desired amount of DHPN. Add the degassed, antioxidant-containing buffer. If necessary, use one of the solubilization techniques described above (e.g., addition of a co-solvent).
-
Inert Atmosphere: Flush the headspace of the vial with nitrogen or argon before sealing.
-
Use Immediately: It is always best practice to use the solution immediately after preparation.
-
Protocol 2: Stability-Indicating HPLC Assay
This protocol allows you to quantify the concentration of DHPN and monitor for the appearance of degradation products. This is a "self-validating" system as it confirms the integrity of your prepared solution.[19][20]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A common mobile phase for catechol compounds is a gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure the hydroxyl groups are protonated and to improve peak shape.[21][22]
-
Example Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
-
Procedure:
-
Standard Preparation: Prepare a series of DHPN standards of known concentrations in the mobile phase.
-
Sample Preparation: Dilute your prepared DHPN solution with the mobile phase to a concentration that falls within the linear range of your standard curve.
-
Analysis: Inject the standards and your sample onto the HPLC system. Monitor the elution at a wavelength where DHPN has a strong absorbance (e.g., around 280 nm).
-
Quantification & Stability Check:
-
Generate a calibration curve from the peak areas of your standards.
-
Quantify the concentration of DHPN in your sample by comparing its peak area to the calibration curve.
-
Examine the chromatogram for any new peaks that are not present in the standard. The appearance of new peaks over time is indicative of degradation.
-
-
Visualizations
Caption: Logical workflow for addressing DHPN solubility and stability issues.
Caption: Experimental workflow for preparing and validating a DHPN solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 10. humapub.com [humapub.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijpsr.com [ijpsr.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 17. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Micellar solubilization of drugs. [sites.ualberta.ca]
- 19. ijsdr.org [ijsdr.org]
- 20. ijcrt.org [ijcrt.org]
- 21. Separation of Catechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(3,4-Dihydroxyphenyl)acetonitrile
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-(3,4-dihydroxyphenyl)acetonitrile (PDAN). The advice herein is tailored for researchers, medicinal chemists, and process development professionals aiming to achieve high purity for this valuable synthetic intermediate.
Introduction: Understanding the Challenge
This compound is a versatile building block, but its purification is frequently complicated by the inherent reactivity of its catechol moiety. The two adjacent hydroxyl groups are highly susceptible to oxidation, especially in the presence of air, metal ions, or under basic conditions. This oxidation leads to the formation of highly colored o-quinones and subsequent polymerization, which are the primary sources of the dark, often intractable, appearance of crude samples. Mastering the purification requires a strategy that not only separates synthetic by-products but also actively prevents degradation of the target compound.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the most common initial queries and foundational knowledge required before attempting purification.
Q1: My crude this compound is a dark brown or black tar. What causes this intense color?
A: The dark coloration is almost certainly due to the oxidation of the catechol ring system. The 3,4-dihydroxy motif is easily oxidized to form an o-quinone. These quinones are highly reactive, colored species that can undergo Michael additions and polymerize to form complex, high-molecular-weight humic-like substances, which are intensely colored. This process is accelerated by:
-
High pH: Basic conditions deprotonate the phenolic hydroxyls, making them more electron-rich and far more susceptible to oxidation.
-
Oxygen: Exposure to atmospheric oxygen is the primary driver.
-
Trace Metal Ions: Metal ions like iron (Fe³⁺) or copper (Cu²⁺) can catalytically accelerate the oxidation process.
Q2: How can I prevent or minimize this oxidation during my synthesis and workup?
A: Proactive prevention is critical. Consider these strategies:
-
Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles.
-
Control pH: During aqueous workup, maintain a weakly acidic pH (around 4-5) to keep the phenolic groups protonated and less prone to oxidation.
-
Use of Antioxidants: Add a small amount of a reducing agent or antioxidant like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) to the aqueous layers during extraction. These agents will quench dissolved oxygen and reduce any newly formed quinones back to the desired catechol.
-
Chelating Agents: If metal contamination is suspected, washing with a dilute solution of EDTA (ethylenediaminetetraacetic acid) during the workup can chelate and remove catalytic metal ions.
Q3: What are the best practices for storing crude and purified this compound?
A: Stability during storage is paramount.[1][2]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Store in a cool, dark place. A freezer (-20 °C) is ideal for long-term storage.
-
Container: Use an amber vial or a vial wrapped in aluminum foil to protect it from light, which can also promote degradation. Ensure the container is tightly sealed.[1]
Q4: Which analytical techniques are most effective for monitoring purity?
A: A combination of methods is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and chromatographic fraction analysis. A common mobile phase is a mixture of ethyl acetate and hexanes. The catechol group allows for visualization with stains like potassium permanganate or ceric ammonium molybdate.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. Reverse-phase HPLC (C18 column) with a water/acetonitrile or water/methanol mobile phase containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is typically effective. The acid suppresses the ionization of the phenolic groups, leading to sharper peaks.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities if they are present in sufficient quantities (>1-2%).
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity if an appropriate solvent system can be identified.[4][5]
Q5: My compound seems to be either too soluble or not soluble enough in common lab solvents. What's a good starting point for finding a recrystallization solvent?
A: Due to the polar catechol and nitrile groups combined with an aromatic ring, a single solvent is often not ideal. A mixed-solvent system is usually the most effective approach.[6]
-
Find a "Good" Solvent: Identify a solvent in which your compound is readily soluble when hot. Candidates include ethyl acetate, acetone, methanol, or ethanol.
-
Find a "Bad" Solvent: Identify a non-polar solvent in which your compound is poorly soluble, even when hot. Candidates include hexanes, heptane, or toluene.
-
The Procedure: Dissolve the crude material in a minimal amount of the hot "good" solvent. While still hot, slowly add the "bad" solvent dropwise until you observe persistent cloudiness (the saturation point). If needed, add a drop or two of the "good" solvent to redissolve the cloudiness, then allow the solution to cool slowly.
| Solvent System Component | Role | Rationale & Comments |
| Ethyl Acetate / Toluene | Good / Bad | A promising system. Toluene's aromaticity can interact with the phenyl ring, while ethyl acetate solvates the polar groups. |
| Acetone / Hexanes | Good / Bad | A classic polar/non-polar mix. Can be very effective but requires careful control to prevent oiling out.[7] |
| Water / Ethanol | Bad / Good | Can be attempted, especially if impurities are very non-polar. However, the high boiling point of water can be problematic.[7] |
Q6: I tried to recrystallize my product, but it "oiled out" and formed a gooey mess instead of crystals. What can I do?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the solution is too concentrated.[8][9] It is a common problem with compounds that have polar functional groups.
Caption: Troubleshooting workflow for "oiling out".
Q7: My recrystallized product is still yellow or tan. How can I get a colorless solid?
A: Persistent color indicates that colored impurities are co-crystallizing with your product or are trapped within the crystal lattice.
-
Activated Charcoal Treatment: Dissolve the crude product in the hot recrystallization solvent. Add a very small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. The charcoal will adsorb many of the large, colored polymeric impurities.[8] Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool. Caution: Using too much charcoal can adsorb your product and significantly reduce your yield.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity and remove residual color.
Protocol 2.1: Recrystallization using a Mixed-Solvent System (Ethyl Acetate/Toluene)
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar.
-
Add approximately 5 mL of ethyl acetate. Heat the mixture gently (e.g., on a 60 °C hotplate) with stirring until the solid dissolves completely. Add more ethyl acetate in 1 mL portions only if necessary.
-
While maintaining the heat, add toluene dropwise from a pipette until a faint, persistent cloudiness appears.
-
Add 1-2 drops of hot ethyl acetate to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place it inside a beaker packed with glass wool.
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.[9]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of cold 1:1 ethyl acetate/toluene to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum.
Section 3: Troubleshooting Purification by Column Chromatography
Column chromatography is an excellent alternative or complementary step to recrystallization, especially for removing impurities with similar solubility.
Q9: What stationary phase should I use? My compound seems to stick to silica gel.
A: The polar catechol group can interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing and sometimes irreversible adsorption.
-
Standard Silica Gel: It can be used, but you may need to modify the mobile phase. Adding a small amount of a polar, acidic modifier like acetic acid or formic acid (0.5-1%) to the eluent can protonate your compound and compete for binding sites on the silica, resulting in better peak shape.
-
Treated Silica: Using end-capped silica gel or treating standard silica with a base (like triethylamine) before packing can reduce the acidity and improve performance, but this can be risky if your compound is base-sensitive.
-
Reverse-Phase Silica (C18): This is often an excellent choice for catecholic compounds.[3] The non-polar stationary phase minimizes the strong polar interactions that cause tailing on normal-phase silica. Elution is typically performed with a gradient of water and methanol or acetonitrile.
Q10: My fractions are turning dark on the rotary evaporator. How do I stop the product from oxidizing on the column?
A: This indicates your compound is degrading during the chromatography and/or workup of the fractions.
Caption: Key strategies to prevent compound oxidation during chromatography.
Protocol 3.1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your initial mobile phase (e.g., 20% ethyl acetate in hexanes). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Start with a low-polarity mobile phase (e.g., 20% ethyl acetate / 80% hexanes). Gradually increase the polarity by increasing the percentage of ethyl acetate. For this compound, adding 0.5% acetic acid to the mobile phase can significantly improve peak shape.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Workup: Combine the pure fractions and immediately remove the solvent under reduced pressure, avoiding excessive heat.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. mt.com [mt.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-(3,4-Dihydroxyphenyl)acetonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(3,4-dihydroxyphenyl)acetonitrile, a critical intermediate in pharmaceutical and fine chemical manufacturing. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure a robust, efficient, and scalable process.
Overview of Synthetic Strategies
The synthesis of this compound (DHPN) primarily revolves around the introduction of a cyanomethyl group onto a catechol backbone. The key challenge in any route is the inherent sensitivity of the 3,4-dihydroxy (catechol) moiety to oxidation, which can lead to polymerization and the formation of colored impurities, especially under basic or neutral conditions. Therefore, synthetic strategies often involve either a direct, rapid conversion or the use of protecting groups.
The main pathways are summarized below:
Caption: Major synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for DHPN synthesis?
The primary starting materials are 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde)[1][2][3], vanillin (4-hydroxy-3-methoxybenzaldehyde)[4][5], and protected catechol derivatives like 3,4-dimethoxybenzaldehyde (veratraldehyde). The choice often depends on cost, availability, and the desired scale of the reaction.
Q2: Why is it often necessary to protect the catechol hydroxyl groups?
The catechol moiety is highly susceptible to oxidation, especially under the basic conditions often required for cyanation reactions. This oxidation leads to the formation of colored quinone-type byproducts and potential polymerization, significantly reducing yield and complicating purification. Protecting the hydroxyls (e.g., as methyl ethers) allows for cleaner reactions, although it necessitates an additional deprotection step at the end of the synthesis.[6]
Q3: What are the primary challenges when scaling up the synthesis of DHPN?
The key scale-up challenges are:
-
Managing Exotherms: Cyanation and deprotection reactions can be highly exothermic. Proper thermal management is critical to prevent runaway reactions and byproduct formation.
-
Handling of Hazardous Reagents: The use of toxic cyanides (e.g., KCN, NaCN) and corrosive deprotecting agents (e.g., HBr, BBr3) requires specialized equipment and stringent safety protocols.[7][8]
-
Product Instability: The final DHPN product is sensitive to air and light.[1] Work-up, purification, and storage must be conducted under conditions that minimize oxidation, such as using an inert atmosphere.
-
Purification: Removing polar, colored impurities from the polar DHPN product can be challenging at scale. Column chromatography may not be feasible, requiring the development of robust crystallization or extraction procedures.
Q4: What are the recommended storage and handling conditions for the final product?
DHPN should be stored in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[9][10] It should be kept away from light, strong oxidizing agents, acids, and bases to prevent degradation.[11]
Troubleshooting Guide: From Bench to Production
This section addresses specific issues that may arise during the synthesis, organized by reaction stage.
Part 1: Cyanation & Related Reactions
Q: My reaction is producing a dark-colored tar and very low yields of the desired nitrile. What's happening?
A: This is a classic sign of catechol oxidation. The catechol ring is electron-rich and easily oxidized to an o-quinone, which can then polymerize.
-
Causality: The presence of oxygen, especially under neutral or basic pH, is the primary cause. Trace metal impurities can also catalyze this process.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your entire process, from charging reagents to work-up, is conducted under a robust inert atmosphere (nitrogen or argon). De-gas all solvents before use.
-
pH Control: If your reaction conditions are basic, consider if a different cyanide source or a phase-transfer catalyst could allow for milder conditions.
-
Scavengers: The addition of a small amount of a reducing agent like sodium bisulfite or sodium dithionite can sometimes inhibit oxidative polymerization.
-
Protected Starting Material: If direct cyanation of the catechol consistently fails at scale, the most reliable solution is to switch to a protected starting material, such as 3,4-dimethoxyphenylacetonitrile, and perform a deprotection in the final step.[12]
-
Q: The conversion of my starting aldehyde (e.g., protocatechuic aldehyde) is incomplete. How can I drive the reaction to completion?
A: Incomplete conversion often points to issues with reagent stoichiometry, reaction conditions, or the specific reaction mechanism.
-
Causality: For reactions involving aldehydes and cyanide, such as the Strecker synthesis or variations, the equilibrium may not favor the product, or the reaction kinetics may be slow under the chosen conditions.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure the cyanide source is used in sufficient molar excess (e.g., 1.2-1.5 equivalents), but avoid a large excess which can complicate work-up.[7]
-
Temperature & Time: These reactions are often run at elevated temperatures (e.g., 110-140°C) to proceed at a reasonable rate.[7][13] Profile the reaction over time (using TLC or HPLC) to determine if it has simply not run long enough.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are often preferred as they effectively dissolve cyanide salts and facilitate the reaction.[7]
-
Water Content: Ensure reagents and solvents are appropriately dry, as water can interfere with some cyanation pathways.
-
Part 2: Deprotection of Ethers (e.g., Demethylation)
Q: My demethylation reaction using BBr₃ or HBr is incomplete, even after extended reaction times.
A: Incomplete deprotection is a common issue, often related to reagent activity, stoichiometry, or reaction conditions.
-
Causality: The Lewis acid (BBr₃) or protic acid (HBr) may be consumed by side reactions or may not be active enough at the chosen temperature.
-
Troubleshooting Steps:
-
Reagent Quality & Stoichiometry: Use a fresh, high-quality bottle of the deprotecting agent. Boron tribromide, for example, can degrade upon exposure to atmospheric moisture. A full 2.0-2.5 equivalents of the reagent per methoxy group is often required to drive the reaction to completion.
-
Temperature Control: Some demethylations require cooling (e.g., 0°C or below) during the addition of the reagent to control the exotherm, followed by warming to room temperature or gentle heating to ensure the reaction completes. Monitor via TLC/HPLC.
-
Solvent: Dichloromethane (DCM) is a common solvent for BBr₃ reactions. Ensure it is anhydrous.
-
Q: The deprotection step works, but my final product is impure and difficult to purify.
A: This suggests that either the deprotection conditions are too harsh, leading to side products, or the work-up procedure is not effectively removing byproducts and protecting the newly formed catechol.
-
Causality: The highly acidic conditions can cause charring or other side reactions. More importantly, once the protective groups are removed, the product is now a vulnerable catechol. Exposure to air and water during a lengthy aqueous work-up can lead to immediate oxidation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impure product after deprotection.
Part 3: Work-up & Purification
Q: I'm struggling with purification. Column chromatography isn't practical at scale, and my product won't crystallize.
A: Purifying DHPN at scale requires moving away from chromatography. Developing a robust crystallization or extraction-based purification is key.
-
Causality: The polar nature of the two hydroxyl groups and the nitrile function make DHPN highly soluble in many polar solvents, but it can be difficult to find a single solvent for effective recrystallization. The presence of sticky, polymeric impurities from oxidation can inhibit crystal formation.
-
Troubleshooting Steps:
-
Anti-Solvent Crystallization: Try dissolving the crude product in a minimal amount of a polar solvent where it is soluble (e.g., methanol, ethyl acetate) and then slowly adding a non-polar anti-solvent (e.g., heptane, toluene) until turbidity is observed. Cool slowly to induce crystallization.
-
Acid-Base Extraction: Use an acidic wash (e.g., dilute HCl) to remove any basic impurities. The phenolic nature of DHPN means it will be deprotonated and dissolve in a basic aqueous solution (e.g., sodium bicarbonate). This can be used to separate it from non-acidic impurities. However, be aware that the resulting phenoxide is extremely sensitive to oxidation. If using this method, the basic solution must be rigorously de-gassed and immediately re-acidified to precipitate the product, all under an inert atmosphere.
-
Charcoal/Silica Gel Filtration: Before attempting crystallization, dissolving the crude material in a solvent and filtering it through a short plug of silica gel or activated charcoal can effectively remove baseline, colored impurities that inhibit crystallization.
-
Exemplary Experimental Protocols
Note: These protocols are illustrative and must be adapted and optimized for your specific laboratory or plant conditions. All operations should be performed in a well-ventilated fume hood or appropriate chemical production facility with strict adherence to safety protocols.
Protocol 1: Synthesis from 3,4-Dimethoxyphenylacetonitrile (Protected Route)
This two-step route offers a cleaner synthesis by avoiding direct handling of the sensitive catechol during the cyanation step.
Step A: Synthesis of 3,4-Dimethoxyphenylacetonitrile
This step is an adaptation of known procedures for converting benzyl-type alcohols or halides to nitriles.[12][14][15]
| Reagent | MW | Amount | Moles | Equiv. |
| Veratryl chloride | 170.61 | 170.6 g | 1.0 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 61.3 g | 1.25 | 1.25 |
| Acetone (anhydrous) | - | 1.5 L | - | - |
| Sodium Iodide (NaI) | 149.89 | 15.0 g | 0.1 | 0.1 |
Procedure:
-
Setup: Equip a 3 L three-necked flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Charging: To the flask, add anhydrous acetone, finely powdered sodium cyanide, and sodium iodide. Begin vigorous stirring.
-
Reaction: Add the veratryl chloride to the stirred suspension. Heat the mixture to a gentle reflux and maintain for 16-20 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Isolation: Combine the filtrates and remove the acetone by rotary evaporation. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from an ethanol/water mixture to yield 3,4-dimethoxyphenylacetonitrile as a white to off-white solid.[15]
Step B: Demethylation to this compound
| Reagent | MW | Amount | Moles | Equiv. |
| 3,4-Dimethoxyphenylacetonitrile | 177.19 | 177.2 g | 1.0 | 1.0 |
| Boron Tribromide (BBr₃) | 250.52 | 551 g (220 mL) | 2.2 | 2.2 |
| Dichloromethane (DCM, dry) | - | 2.0 L | - | - |
Procedure:
-
Setup: Equip a 5 L three-necked flask with a mechanical stirrer, dropping funnel, and a nitrogen inlet. Cool the flask in an ice/salt bath to -10°C.
-
Charging: Dissolve the 3,4-dimethoxyphenylacetonitrile in anhydrous DCM and add it to the flask.
-
Reagent Addition: Slowly add the boron tribromide via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above 0°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC until completion.
-
Quenching: In a separate, larger vessel under nitrogen, prepare a mixture of ice and de-gassed water. Carefully and slowly add the reaction mixture to the ice/water with vigorous stirring to quench the excess BBr₃. This is highly exothermic and will release HBr gas.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Isolation: Combine the organic layers, wash with de-gassed brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude DHPN can be purified by recrystallization from a toluene/ethyl acetate mixture or by filtration through a short plug of silica gel to remove baseline impurities.
References
- 1. 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde) - SYNTHETIKA [synthetikaeu.com]
- 2. Protocatechualdehyde | 139-85-5 [chemicalbook.com]
- 3. 3,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 12. Buy 3,4-Dimethoxyphenylacetonitrile | 93-17-4 [smolecule.com]
- 13. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents [patents.google.com]
- 14. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 15. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(3,4-Dihydroxyphenyl)acetonitrile
For researchers, scientists, and drug development professionals, the journey from a synthesized molecule to a viable drug candidate is paved with rigorous validation. The purity of an active pharmaceutical ingredient (API) intermediate, such as 2-(3,4-Dihydroxyphenyl)acetonitrile, is not merely a quality metric; it is a critical determinant of safety and efficacy in downstream applications. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of this compound, moving beyond a simple recitation of protocols to explain the scientific rationale behind our choices. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness, ensuring that every step is part of a self-validating system, underpinned by authoritative sources.
The Criticality of Purity for this compound
This compound, a catechol-containing nitrile, is a versatile intermediate in the synthesis of various pharmaceuticals. The catechol moiety is particularly susceptible to oxidation, and the nitrile group can undergo hydrolysis. Consequently, impurities can arise from unreacted starting materials, byproducts of the primary reaction, and degradation of the target molecule itself. The presence of these impurities can have significant consequences, including altered pharmacological activity, increased toxicity, and compromised stability of the final drug product. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the quality and safety of this crucial intermediate. The International Council for Harmonisation (ICH) provides a comprehensive framework for the control of impurities in new drug substances, which serves as a guiding principle for our validation strategy.[1][2][3]
A Multi-Pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. For this compound, we will focus on a quartet of powerful techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The interplay of these techniques forms a comprehensive validation workflow, as illustrated below.
Figure 1: A comprehensive workflow for the purity validation of synthesized this compound, integrating orthogonal analytical techniques for a robust quality assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly with UV or Diode Array Detection (DAD), is the cornerstone of purity assessment for non-volatile organic molecules like this compound. Its primary strength lies in its ability to separate the target compound from its impurities, allowing for accurate quantification.
Causality Behind Experimental Choices:
-
Reversed-Phase HPLC: Given the polar nature of the dihydroxyphenyl moiety, a reversed-phase method using a C18 column is the logical starting point. This provides good retention and separation of polar analytes.
-
Acidified Mobile Phase: The catechol group is prone to oxidation at neutral or basic pH. The inclusion of a small amount of acid (e.g., formic acid or trifluoroacetic acid) in the mobile phase suppresses the ionization of the phenolic hydroxyl groups, leading to sharper peaks and improved retention.
-
Gradient Elution: A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component (typically acetonitrile), is crucial for resolving impurities with a wide range of polarities.[4] This is particularly important for separating closely related impurities from the main peak.
-
Diode Array Detector (DAD): A DAD provides spectral information for each peak, which is invaluable for peak purity analysis and for tentatively identifying impurities based on their UV-Vis spectra.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Technique | Primary Role | Strengths | Limitations |
| HPLC-UV/DAD | Quantitative Purity & Impurity Profiling | High precision and accuracy for quantification; Excellent for separating complex mixtures; DAD allows for peak purity assessment. | Requires chromophoric compounds; Co-eluting impurities may not be detected; Structural information is limited. |
| NMR (¹H & ¹³C) | Structural Confirmation & Impurity Identification | Provides definitive structural information; Can identify and quantify impurities without a reference standard (qNMR); Sensitive to stereoisomers. | Lower sensitivity compared to MS; Complex spectra can be difficult to interpret; Not ideal for trace analysis. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation & Impurity Identification | High sensitivity for trace impurity detection; Provides accurate molecular weight information; Fragmentation patterns aid in structural elucidation. | Isomeric impurities may not be distinguishable; Ionization efficiency can vary between compounds, making quantification challenging without standards. |
| FTIR | Functional Group Confirmation | Rapid and non-destructive; Confirms the presence of key functional groups (e.g., -OH, -C≡N, aromatic ring); Can detect gross impurities. | Not suitable for quantifying impurities; Provides limited information on the overall molecular structure; Less sensitive than other techniques. |
Experimental Protocol: HPLC-UV/DAD Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 280 nm for quantification, with a full spectral scan from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized product in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While HPLC provides quantitative data, NMR spectroscopy offers unambiguous structural confirmation. Both ¹H and ¹³C NMR are indispensable for verifying the identity of the synthesized this compound and for identifying any structurally related impurities.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The integration of the signals can be used for quantitative analysis of impurities if their signals are well-resolved from the main compound.
-
¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton of the molecule. The number of signals confirms the number of unique carbon atoms.
-
Deuterated Solvent: A deuterated solvent such as DMSO-d₆ or Methanol-d₄ is used to dissolve the sample without introducing interfering proton signals. DMSO-d₆ is often a good choice for phenolic compounds as it can help in observing the exchangeable hydroxyl protons.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Trace Impurities
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the synthesized compound and can be used to identify impurities, even at trace levels. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for separating and identifying components of a complex mixture.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): For LC-MS analysis of a polar molecule like this compound, ESI is the preferred ionization technique. It is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing clear molecular weight information.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments, further aiding in structural elucidation.
-
Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to fragmentation, MS/MS experiments can provide valuable structural information about the molecule and its impurities.[5][6][7][8]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.
-
LC Method: The HPLC method described previously can be directly coupled to the mass spectrometer.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI negative. The phenolic protons are acidic and will readily deprotonate.
-
Capillary Voltage: 3.0-4.0 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.
-
Mass Range: Scan from m/z 50 to 500.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups in the synthesized molecule. While not a primary tool for quantification, it serves as a quick quality check and can indicate the presence of gross impurities.
Causality Behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR-FTIR is a convenient sampling technique that requires minimal sample preparation.
-
Characteristic Absorptions: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the phenolic groups, the C≡N stretch of the nitrile, C-H stretches of the aromatic ring and the methylene group, and C=C stretches of the aromatic ring.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, preferably with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Trustworthiness Through Regulatory Alignment
The validation of these analytical procedures must be performed in accordance with established regulatory guidelines to ensure data integrity and trustworthiness. The FDA and ICH provide detailed guidance on this topic.[9][10][11][12][13] Key validation parameters that must be assessed for the primary quantitative method (HPLC) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: An Integrated and Scientifically Sound Approach
Validating the purity of a synthesized pharmaceutical intermediate like this compound is a multifaceted endeavor that demands a rigorous and scientifically sound approach. By integrating the quantitative power of HPLC, the structural elucidation capabilities of NMR and MS, and the functional group confirmation of FTIR, researchers can build a comprehensive and trustworthy purity profile. Adherence to regulatory guidelines for method validation further solidifies the reliability of the data, ensuring that the intermediate meets the high standards required for its progression in the drug development pipeline. This integrated approach, grounded in the principles of scientific causality and regulatory compliance, is the hallmark of a robust quality control strategy.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. jpionline.org [jpionline.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fda.gov [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
A Comparative Guide to the Antioxidant Activity of Phenolic Compounds: A Focus on 2-(3,4-Dihydroxyphenyl)acetonitrile
For researchers, scientists, and professionals in drug development, the quest for potent antioxidant compounds is a perpetual frontier. Phenolic compounds, ubiquitous in the plant kingdom, are a cornerstone of this research due to their remarkable ability to neutralize harmful free radicals. This guide provides an in-depth comparison of the antioxidant activity of a lesser-known catechol derivative, 2-(3,4-Dihydroxyphenyl)acetonitrile, with well-characterized phenolic antioxidants such as quercetin, gallic acid, and caffeic acid.
While direct experimental data on the free radical scavenging activity of this compound is not extensively available in peer-reviewed literature, this guide will leverage structure-activity relationship (SAR) principles and data from structurally analogous compounds to provide a robust theoretical comparison. We will delve into the fundamental mechanisms of antioxidant action and the standardized assays used for their evaluation, offering a comprehensive resource for researchers in the field.
The Chemical Rationale for Antioxidant Activity in Phenolic Compounds
The antioxidant prowess of phenolic compounds is intrinsically linked to their chemical structure. The presence of hydroxyl (-OH) groups directly attached to an aromatic ring is the key feature. These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. The stability of the resulting phenoxyl radical is crucial; a more stable radical means the parent molecule is a more effective antioxidant.
Key structural features that enhance antioxidant activity include:
-
The presence of a catechol (3,4-dihydroxy) group: This configuration is particularly effective at scavenging free radicals.
-
The degree of hydroxylation: Generally, a higher number of hydroxyl groups correlates with greater antioxidant activity.[1]
-
The position of hydroxyl groups: The relative positions of -OH groups on the aromatic ring influence the stability of the phenoxyl radical.[2]
Comparative Analysis of Phenolic Antioxidants
To establish a baseline for comparison, we will first examine the antioxidant activities of three well-studied phenolic compounds: quercetin, gallic acid, and caffeic acid. Their performance in common in vitro antioxidant assays provides a benchmark for evaluating other compounds.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µmol TE/g) |
| Quercetin | ~3.5 - 15 | ~1.5 - 5 | High |
| Gallic Acid | ~5 - 20 | ~2 - 8 | Very High |
| Caffeic Acid | ~10 - 30 | ~5 - 15 | High |
Note: The IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. Trolox Equivalents (TE) are used to express the antioxidant capacity in relation to Trolox, a water-soluble vitamin E analog.
Profiling this compound: A Theoretical Perspective
This compound, also known as homoprotocatechuonitrile, possesses the critical catechol group that is a hallmark of potent phenolic antioxidants. Its structure is highly similar to 3,4-dihydroxyphenylacetic acid (DOPAC), a known antioxidant. The primary difference is the presence of a nitrile (-C≡N) group instead of a carboxylic acid (-COOH) group.
The nitrile group is strongly electron-withdrawing. This property can influence the antioxidant activity in several ways:
-
Increased Acidity of Phenolic Hydroxyls: The electron-withdrawing nature of the nitrile group can increase the acidity of the phenolic hydroxyl protons, potentially facilitating their donation to free radicals.
-
Stabilization of the Phenoxyl Radical: The delocalization of the unpaired electron in the resulting phenoxyl radical is a key determinant of antioxidant activity. The nitrile group's electronic effects could influence this stabilization.
Given that 3,4-dihydroxyphenylacetic acid (DOPAC) has demonstrated DPPH radical scavenging activity, it is highly probable that this compound also possesses significant antioxidant properties.[2] However, without direct experimental data, a definitive quantitative comparison is not possible. Further experimental validation is necessary to elucidate its precise efficacy relative to other phenolic antioxidants.
Visualizing the Comparison: Structures and Pathways
To better understand the structural basis of antioxidant activity, the following diagram illustrates the key functional groups of the compared phenolic compounds.
Caption: Structural comparison of key phenolic antioxidants.
Standardized Assays for Evaluating Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated using a battery of in vitro assays. Each assay is based on a different chemical principle, and therefore, a comprehensive assessment requires multiple methods. The following diagram outlines a typical experimental workflow for these assays.
References
A Senior Application Scientist's Guide to Catechol Derivatives in Biological Assays: A Comparative Analysis of 2-(3,4-Dihydroxyphenyl)acetonitrile
Abstract: This guide provides an in-depth comparison of 2-(3,4-dihydroxyphenyl)acetonitrile (DOPACN) with other structurally related catechol derivatives, such as dopamine, L-DOPA, caffeic acid, and protocatechuic acid. We will explore the nuances of their performance in common biological assays, focusing on antioxidant capacity and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed protocols to ensure experimental robustness and reproducibility.
The Catechol Moiety: A Double-Edged Sword of Biological Activity
The 1,2-dihydroxybenzene, or catechol, substructure is a cornerstone of many biologically active molecules, from neurotransmitters to plant-derived polyphenols.[1][2] Its defining feature is its potent redox activity. The two adjacent hydroxyl groups can readily donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), making catechol derivatives powerful antioxidants.[1][3] This same reactivity, however, can lead to the formation of potentially toxic semiquinone radicals and quinones, particularly at higher pH or in the presence of metal ions.[4] Understanding this dual nature is critical when designing and interpreting biological assays.
The specific chemical group attached to the catechol ring profoundly influences the molecule's stability, lipophilicity, and ultimately, its biological efficacy and mechanism of action.[5][6] This guide will dissect these structure-activity relationships, with a special focus on the nitrile-containing derivative, this compound.
Focus Molecule: this compound (DOPACN)
This compound, a metabolite of dopamine, presents a unique structural variation within the catecholamine family. The replacement of the ethylamine side chain with an acetonitrile group alters its physicochemical properties, including polarity and hydrogen bonding capacity. While less studied than its parent compound, DOPACN's biological activities are an area of growing interest. The nitrile group, an electron-withdrawing moiety, can modulate the redox potential of the catechol ring, potentially influencing its antioxidant and signaling properties.
Comparative Analysis in Key Biological Assays
The true measure of a compound's utility is its performance relative to established alternatives. Here, we compare DOPACN and its catechol peers in two critical areas of research: antioxidant capacity and neuroprotection.
Antioxidant Capacity: Beyond Radical Scavenging
Antioxidant activity is the most widely studied property of catechols.[1][5][6] It is typically assessed using both chemical (cell-free) and cellular assays, which provide different but complementary information.
Chemical Assays (DPPH & ABTS): These assays measure a compound's intrinsic ability to scavenge stable radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common first-pass screens.[7][8] The activity is often reported as the IC50 value (the concentration required to scavenge 50% of the radicals) or in Trolox Equivalents (TEAC).[7]
The reactivity of catecholamines in the DPPH assay has been shown to follow the order: norepinephrine > dopamine > epinephrine > L-DOPA, all of which were more potent than the reference antioxidant, ascorbic acid.[1] Phenolic acids like protocatechuic acid (PCA) and caffeic acid also demonstrate potent radical scavenging, often superior to the standard antioxidant Trolox.[9] The structure-activity relationship dictates that electron-donating groups and the ability to form stable radical intermediates enhance antioxidant activity.[10]
Table 1: Hypothetical Comparative Antioxidant Activity in Chemical Assays
| Compound | Assay | Typical IC50 (µM) | Key Structural Feature |
|---|---|---|---|
| DOPACN | DPPH | 15-25 | Acetonitrile group |
| Dopamine | DPPH | 5-15 | Ethylamine side chain |
| L-DOPA | DPPH | 10-20 | Carboxyl group |
| Caffeic Acid | DPPH | 5-10 | Propenoic acid side chain |
| Protocatechuic Acid | DPPH | 8-18 | Carboxylic acid group |
| Trolox (Standard) | DPPH | ~35-45 | Chromanol ring |
Note: These values are illustrative and can vary significantly based on specific assay conditions (solvent, pH, reaction time).[8][11]
Cellular Antioxidant Assays (CAA): While chemical assays are useful, they don't account for bioavailability, metabolism, or interaction with cellular machinery.[12][13] The Cellular Antioxidant Activity (CAA) assay, often using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe, measures the ability of a compound to mitigate intracellular ROS generation.[12][13] In this assay, DCFH-DA diffuses into cells, is deacetylated by esterases, and then oxidized by ROS to the highly fluorescent DCF.[14][15][16] Antioxidants inhibit this fluorescence.
The performance in a CAA can differ from chemical assays. For instance, lipophilicity plays a larger role, as the compound must cross the cell membrane.[5] While a compound might be a potent radical scavenger in a test tube, poor cell permeability can render it ineffective in a cellular context.
Caption: Workflow of the Cellular Antioxidant Assay (CAA) using the DCFH-DA probe.
Neuroprotective Effects: A Multifaceted Defense
Given that many catechol derivatives are endogenous to the brain, their role in neuroprotection is of paramount importance, particularly in the context of diseases like Parkinson's.[17][18] Oxidative stress is a key driver of dopaminergic neuron degeneration.[17]
Mechanisms of Neuroprotection: Neuroprotection by catechols is not solely due to direct ROS scavenging.[17] Other key mechanisms include:
-
Modulation of Signaling Pathways: Activating the Nrf2-ARE pathway, which upregulates endogenous antioxidant enzymes.
-
Anti-inflammatory Action: Reducing neuroinflammation.[17]
-
Inhibition of Apoptosis: Preventing programmed cell death.[17][19]
-
Iron Chelation: The catechol moiety can chelate excess iron, preventing its participation in the ROS-generating Fenton reaction.
Dopamine agonists have shown promise in protecting dopaminergic neurons in various toxin models (e.g., using MPTP or 6-hydroxydopamine), although clinical evidence for direct neuroprotection in humans remains a subject of ongoing research.[19][20][21] Antioxidants have been shown to be highly effective at preventing dopamine neuron death in vitro.[22] The specific structure of the catechol derivative will determine which of these mechanisms predominates. For instance, the acidic side chain of caffeic acid may enhance its iron-chelating ability compared to the basic side chain of dopamine.
Caption: Multiple pathways contribute to the neuroprotective effects of catechol derivatives.
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of comparative data hinges on meticulous experimental execution. Below are detailed protocols for the assays discussed.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[7][23][24]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol[7]
-
Test compounds (DOPACN, Dopamine, etc.)
-
Trolox or Ascorbic Acid (Positive Control)
-
96-well microplate
-
Microplate reader (Absorbance at ~517 nm)[24]
Protocol:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C. The absorbance of the working solution should be ~1.0 at 517 nm.[7]
-
Preparation of Sample Solutions: Prepare stock solutions of test compounds and standards (e.g., 1 mg/mL or 10 mM) in methanol. Perform serial dilutions to create a range of concentrations (e.g., 1 to 500 µg/mL).[23]
-
Assay Procedure: a. In a 96-well plate, add 20 µL of each sample dilution to triplicate wells. b. Add 20 µL of methanol to three wells as a negative control. c. Add 200 µL of the 0.1 mM DPPH working solution to all wells. d. Mix gently and incubate in the dark at room temperature for 30 minutes.[24]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Percent Inhibition (%) = [ (A_control - A_sample) / A_control ] * 100
-
Plot the percent inhibition against the concentration of each compound.
-
Determine the IC50 value (concentration that causes 50% inhibition) from the dose-response curve.
-
Causality Insight: The choice of a 30-minute incubation period is a balance. The reaction is rapid for potent antioxidants, but allowing sufficient time ensures that slower-acting compounds can also react, providing a more comprehensive screening.[24] The assay must be performed in minimal light to prevent photo-bleaching of the DPPH radical.
Cellular Antioxidant Assay (DCFH-DA)
Principle: This cell-based assay measures the ability of compounds to inhibit the intracellular oxidation of DCFH to fluorescent DCF by ROS, providing a more biologically relevant measure of antioxidant activity.[12][13][15]
Materials:
-
Hepatoma (HepG2) or other suitable adherent cell line
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ (ROS generator)[13]
-
Quercetin or Trolox (Positive Control)
-
Culture medium, Hank's Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)[14]
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer (~90-100%) on the day of the experiment.[12] Incubate for 24 hours.
-
Cell Loading with DCFH-DA: a. Remove the culture medium and wash cells gently with warm HBSS or PBS.[16] b. Add 100 µL of DCFH-DA working solution (e.g., 25 µM in serum-free medium) to each well. c. Incubate for 45-60 minutes at 37°C in the dark.[14][16]
-
Treatment: a. Remove the DCFH-DA solution and wash the cells twice with warm HBSS. b. Add 100 µL of the test compounds (DOPACN, etc.) and controls diluted in HBSS to the appropriate wells. c. Incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: a. Add 100 µL of AAPH solution (e.g., 600 µM in HBSS) to all wells except the negative control wells (which receive HBSS only).
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence kinetically every 5 minutes for 1 hour at Ex/Em 485/535 nm.[14]
-
Calculation:
-
Calculate the area under the curve (AUC) for each well.
-
Calculate the percent inhibition of ROS production for each compound concentration relative to the AAPH-only control.
-
Determine the concentration that provides 50% inhibition (IC50).
-
Causality Insight: Using a kinetic read is superior to a single endpoint measurement. It provides information on the dynamics of ROS production and scavenging, helping to distinguish between compounds that prevent ROS formation versus those that scavenge ROS after they are formed. Washing the cells after DCFH-DA loading is crucial to remove extracellular probe, which can auto-oxidize and create a high background signal.[15][16]
Synthesis and Future Directions
The comparison between this compound and its catechol relatives reveals the subtle yet significant impact of the side-chain structure on biological activity. While dopamine and caffeic acid often exhibit superior raw radical scavenging power in chemical assays, the performance of DOPACN in cellular models warrants further investigation.[1][9] Its unique acetonitrile moiety may confer advantages in terms of cell permeability, metabolic stability, or interaction with specific intracellular targets.
Future research should focus on:
-
Head-to-Head Cellular Assays: Directly comparing DOPACN against other catechols in a wider range of cell lines (e.g., neuronal, endothelial) and using various oxidative stressors.
-
Mechanism of Action Studies: Investigating whether DOPACN's neuroprotective effects are mediated through Nrf2 activation, anti-inflammatory pathways, or other mechanisms beyond direct antioxidant activity.
-
Metabolic Stability: Assessing the metabolic fate of the acetonitrile group in cellular and in vivo models to understand the formation of active or inactive metabolites.
By employing the robust, self-validating protocols outlined in this guide, researchers can generate high-quality, comparable data, ultimately clarifying the therapeutic potential of DOPACN and other novel catechol derivatives.
References
- 1. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant effects of dopamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of dopamine and L-DOPA in lipid micelles and their cooperation with an analogue of α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure/antioxidant activity relationship of novel catecholic antioxidant structural analogues to hydroxytyrosol and its lipophilic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Antiradical Activity of Dopamine, L-DOPA, Adrenaline, and Noradrenaline in Water/Methanol and in Liposomal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doc.abcam.com [doc.abcam.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arigobio.com [arigobio.com]
- 17. Do Naturally Occurring Antioxidants Protect Against Neurodegeneration of the Dopaminergic System? A Systematic Revision in Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Do dopamine agonists provide neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotection and dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dopamine agonists and neuroprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dopamine agonists and neuroprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antioxidant compounds protect dopamine neurons from death due to oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. louis.uah.edu [louis.uah.edu]
- 24. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Enzyme Assays: A Comparative Guide to the Cross-Reactivity of 2-(3,4-Dihydroxyphenyl)acetonitrile
A Senior Application Scientist's Perspective on Ensuring Data Integrity
For researchers, scientists, and drug development professionals, the integrity of enzyme assay data is paramount. The discovery of novel enzyme modulators can be easily derailed by seemingly promising compounds that generate reproducible, yet artifactual, results. One such class of compounds that warrants careful scrutiny are those containing a catechol moiety. This guide provides an in-depth technical comparison of 2-(3,4-Dihydroxyphenyl)acetonitrile, a representative catechol-containing compound, and its potential for cross-reactivity in enzyme assays. We will explore the underlying mechanisms of interference, provide detailed experimental protocols to identify these off-target effects, and compare its performance with more reliable alternatives.
The Catechol Conundrum: Understanding the Potential for Assay Interference
This compound, also known as homoprotocatechuic acid nitrile, possesses a catechol (1,2-dihydroxybenzene) functional group. While this moiety is found in many biologically active natural products, it is also a well-documented source of non-specific assay interference, often classifying such compounds as Pan-Assay Interference Compounds (PAINS).[1][2][3] The primary mechanisms by which catechols can lead to false-positive or misleading results in enzyme assays are:
-
Redox Cycling and Generation of Reactive Oxygen Species (ROS): Catechols can undergo redox cycling in the presence of reducing agents, such as dithiothreitol (DTT), which are commonly included in enzyme assay buffers to maintain a reducing environment for enzymes with critical cysteine residues.[4] This cycling can generate hydrogen peroxide (H₂O₂), which can then non-specifically oxidize and inactivate the enzyme, leading to apparent inhibition.[5][6]
-
Covalent Modification of Proteins: The oxidation of catechols can form reactive quinone species. These electrophilic quinones can then covalently modify nucleophilic residues on the enzyme, such as cysteine, leading to irreversible inhibition that is not related to specific binding at the active site.[3]
-
Compound Aggregation: At higher concentrations, many organic molecules, including those with catechol groups, can form colloidal aggregates in aqueous solutions. These aggregates can sequester and non-specifically inhibit enzymes, leading to a steep dose-response curve that can be mistaken for genuine inhibition.[7][8]
These interference mechanisms are not target-specific and can occur across a wide range of enzyme classes, making it crucial to identify and mitigate these effects early in the drug discovery process.
Visualizing the Interference Pathways
To better understand the potential for cross-reactivity, the following diagrams illustrate the key interference pathways of catechol-containing compounds.
Caption: Redox cycling of this compound leading to enzyme inactivation.
Caption: Aggregation of test compounds leading to non-specific enzyme inhibition.
Experimental Protocols for Identifying Assay Interference
To ensure the validity of your enzyme assay results, it is essential to perform counter-screens to identify potential interference from compounds like this compound. The following are detailed, step-by-step methodologies for key experiments.
DTT Interference Assay
This assay is designed to identify compounds that are thiol-reactive or undergo redox cycling in the presence of DTT. A significant shift in the IC₅₀ value in the presence of DTT is a strong indicator of interference.
Protocol:
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Enzyme stock solution in Assay Buffer.
-
Substrate stock solution in Assay Buffer.
-
Compound stock solution in 100% DMSO.
-
1 M DTT stock solution in nuclease-free water.[2]
-
-
Assay Setup (96-well plate format):
-
Prepare two sets of plates: one with and one without DTT.
-
Plate 1 (Without DTT):
-
Add Assay Buffer to each well.
-
Add serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM final concentration). Include a DMSO-only control.
-
Add the enzyme to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
-
Plate 2 (With DTT):
-
Prepare Assay Buffer containing 1 mM DTT.[4]
-
Follow the same steps as for Plate 1, using the DTT-containing buffer.
-
-
-
Data Acquisition and Analysis:
-
Measure the enzyme activity using a suitable detection method (e.g., absorbance, fluorescence).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control for both conditions.
-
Determine the IC₅₀ values for the compound with and without DTT by fitting the data to a dose-response curve.
-
Interpretation: A significant rightward shift (e.g., >3-fold) in the IC₅₀ value in the presence of DTT suggests that the compound's apparent inhibitory activity is dependent on the reducing agent, likely due to redox cycling or reaction with the compound itself.[9]
Hydrogen Peroxide Detection Assay
This assay directly measures the generation of H₂O₂ by a test compound in the presence of a reducing agent, providing direct evidence of redox cycling.
Protocol:
-
Prepare Reagents:
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Test compound stock solution in DMSO.
-
DTT stock solution (e.g., 10 mM in HBSS).
-
Hydrogen Peroxide (H₂O₂) standard solution (e.g., 1 mM in HBSS).
-
Phenol Red-Horseradish Peroxidase (HRP) detection reagent.[6]
-
1 N NaOH to stop the reaction.
-
-
Assay Setup (384-well plate format):
-
In triplicate wells, mix 20 µL of the test compound at various concentrations with 20 µL of HBSS containing DTT (final concentration, e.g., 400 µM). Include a no-compound control.[6]
-
For a standard curve, add known concentrations of H₂O₂.
-
Incubate for 15-20 minutes at room temperature.
-
Add 20 µL of the Phenol Red-HRP detection reagent and incubate for an additional 5-45 minutes.
-
Stop the reaction by adding 10 µL of 1 N NaOH.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 610 nm.[6]
-
Subtract the background absorbance (no compound control) from the test compound readings.
-
Quantify the amount of H₂O₂ produced using the standard curve.
-
Interpretation: A dose-dependent increase in H₂O₂ production by the test compound in the presence of DTT is a clear indication of redox cycling.
Detergent-Based Aggregation Assay
This assay identifies compounds that inhibit enzymes through the formation of colloidal aggregates. The presence of a non-ionic detergent disrupts these aggregates, leading to a loss of inhibitory activity.
Protocol:
-
Prepare Reagents:
-
Assay Setup (96-well plate format):
-
Prepare two sets of plates: one with and one without detergent.
-
Plate 1 (Without Detergent):
-
Follow a standard enzyme inhibition assay protocol with serial dilutions of the test compound.
-
-
Plate 2 (With Detergent):
-
Prepare Assay Buffer containing a final concentration of 0.01% Triton X-100.[1]
-
Repeat the enzyme inhibition assay using the detergent-containing buffer.
-
-
-
Data Acquisition and Analysis:
-
Measure enzyme activity and calculate percent inhibition for both conditions.
-
Determine the IC₅₀ values for the compound with and without detergent.
-
Interpretation: A significant loss of inhibitory potency (a large rightward shift in the IC₅₀ curve) in the presence of the detergent is characteristic of an aggregation-based mechanism of inhibition.[1][10]
Comparative Analysis: this compound vs. Non-Catechol Alternatives
To highlight the importance of choosing appropriate chemical scaffolds, we compare the expected behavior of this compound with that of non-catechol alternatives in the context of tyrosinase inhibition, a common target for compounds with dihydroxyphenyl moieties.
| Feature | This compound (Catechol) | Non-Catechol Alternatives (e.g., Resorcinol derivatives, Kojic Acid) |
| Structure | Contains a 1,2-dihydroxybenzene (catechol) group. | Lacks the catechol moiety; may contain other phenol or heterocyclic structures.[11][12] |
| Mechanism of Action | Potential for both specific binding and non-specific inhibition. | Primarily acts through specific binding to the enzyme's active site. |
| Redox Cycling Potential | High, due to the ease of oxidation of the catechol group. | Low to negligible. |
| Aggregation Potential | Moderate to high, a common feature of many phenolic compounds. | Varies by compound, but generally lower for non-catechol structures designed to avoid this. |
| DTT Interference | Expected to show a significant shift in IC₅₀ in the presence of DTT. | Little to no shift in IC₅₀ is expected. |
| Data Reliability | Potentially low without proper counter-screens. Results may be misleading. | High, with a lower likelihood of false-positive results. |
Case Study: Expected Outcomes of Interference Assays
The following table summarizes the expected results from the interference assays for this compound compared to a hypothetical well-behaved, non-catechol inhibitor.
| Assay | This compound | Well-Behaved Non-Catechol Inhibitor |
| DTT Interference | Significant increase in IC₅₀ with DTT. | No significant change in IC₅₀. |
| H₂O₂ Production | Dose-dependent increase in H₂O₂. | No significant H₂O₂ production. |
| Detergent Assay | Significant increase in IC₅₀ with detergent. | No significant change in IC₅₀. |
Conclusion and Recommendations
The presence of a catechol moiety in this compound makes it a high-risk compound for generating false-positive or misleading data in enzyme assays. The potential for redox cycling, covalent modification, and aggregation necessitates a rigorous and systematic approach to data validation.
As a Senior Application Scientist, my recommendation is to prioritize the following best practices:
-
Employ Counter-Screens Early: Integrate the DTT interference, hydrogen peroxide detection, and detergent-based aggregation assays into your screening workflow for any compounds containing a catechol or other potentially reactive functional groups.
-
Consider Structural Alternatives: When a catechol-containing compound shows initial promise, actively seek out and test non-catechol bioisosteres or analogues to confirm that the observed activity is not an artifact of the catechol group.[13]
-
Interpret Data with Caution: Be skeptical of potent, steep dose-response curves from catechol-containing compounds, especially if they have not been subjected to the appropriate counter-screens.
-
Consult the Literature: Be aware of the extensive literature on Pan-Assay Interference Compounds (PAINS) and use available resources to flag potentially problematic structures in your screening libraries.
By adopting these self-validating systems and maintaining a high degree of scientific integrity, researchers can avoid the pitfalls of assay interference and focus their resources on developing genuinely promising therapeutic candidates.
References
- 1. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 12. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catechol-mimicking transition-state analogues as non-oxidizable inhibitors of tyrosinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility with 2-(3,4-Dihydroxyphenyl)acetonitrile and its Analogs in Neuroprotective and Antioxidant Studies
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of experimental considerations for 2-(3,4-Dihydroxyphenyl)acetonitrile and its close structural and functional analogs, Protocatechuic acid (PCA) and 3,4-Dihydroxyphenylacetic acid (DOPAC). While direct, extensive literature on the experimental reproducibility of this compound is emerging, the wealth of data on PCA and DOPAC offers a robust framework for anticipating and mitigating variability. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to generate reliable and reproducible data.
The Catechol Moiety: A Double-Edged Sword of Potency and Instability
The common feature of this compound, PCA, and DOPAC is the catechol (3,4-dihydroxy) ring. This functional group is central to their potent antioxidant and neuroprotective effects, primarily through its ability to donate hydrogen atoms to scavenge free radicals.[1][2] However, this reactivity also makes these compounds susceptible to oxidation, which can be a significant source of experimental variability. Understanding and controlling for this instability is paramount for reproducible results.
Key Considerations for Handling Catecholic Compounds:
-
Solvent Choice and Preparation: Catechols are prone to oxidation in alkaline or neutral aqueous solutions, often catalyzed by dissolved oxygen and trace metal ions. It is crucial to use freshly prepared, deoxygenated buffers. The use of chelating agents like EDTA in buffers can help to sequester metal ions that catalyze oxidation.
-
Light Sensitivity: Exposure to light, particularly UV, can promote the degradation of phenolic compounds. Amber vials and light-protected experimental setups are recommended.
-
Storage: Stock solutions should be stored at -20°C or -80°C and ideally aliquoted to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Comparative Analysis of Antioxidant Activity: Navigating the Nuances of In Vitro Assays
The antioxidant capacity of this compound and its analogs is a key measure of their potential therapeutic efficacy. However, the choice of assay and the experimental conditions can dramatically influence the outcome and reproducibility. This section compares the most common antioxidant assays, highlighting their principles and potential pitfalls.
Commonly Employed Antioxidant Assays:
A systematic investigation of Protocatechuic acid's antioxidant activity revealed its potent, dose-dependent efficacy in multiple assays, including DPPH, ABTS, superoxide anion scavenging, and metal chelation.[3][4] These assays, while valuable, are not without their sources of variability.
| Assay | Principle | Advantages | Potential for Variability & Low Reproducibility |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[5] | Simple, rapid, and cost-effective. | - Solvent Effects: The reaction kinetics are highly dependent on the solvent used. - Steric Hindrance: Bulky molecules may have limited access to the radical site, underestimating their antioxidant potential. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | A blue-green ABTS radical cation is generated and its reduction by an antioxidant is measured spectrophotometrically. | Applicable to both hydrophilic and lipophilic antioxidants. Less susceptible to steric hindrance than DPPH. | - Radical Generation: The method of radical generation (e.g., potassium persulfate) needs to be precisely controlled. - Reaction Time: The reaction is time-dependent, and inconsistent incubation times will lead to variable results. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Simple and automated. | - pH Sensitivity: The reaction is conducted at an acidic pH (3.6), which may not be physiologically relevant. - Mechanism Specificity: Only measures the reducing ability and not the radical scavenging capacity. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Considered more biologically relevant as it uses a biologically relevant radical source. | - Fluorescent Probe Stability: The probe can be sensitive to temperature and light. - Complex Kinetics: The reaction kinetics can be complex and require careful data analysis. |
Protocol for Reproducible DPPH Radical Scavenging Assay:
This protocol is designed with self-validating steps to ensure consistency.
Materials:
-
This compound, Protocatechuic acid, or 3,4-Dihydroxyphenylacetic acid
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (HPLC grade)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and protected from light. Rationale: DPPH is light-sensitive and can degrade over time, leading to a weaker signal and inaccurate results.
-
Prepare a stock solution of the test compound and Trolox in methanol. Serially dilute to obtain a range of concentrations. Rationale: A concentration range is essential to determine the IC50 value, a key parameter for comparing antioxidant activity.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound or Trolox solution at various concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes. Rationale: A consistent incubation time and temperature are critical as the reaction is kinetic.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Self-Validation System:
-
Positive Control: Always include a known antioxidant like Trolox. The IC50 value of Trolox should fall within a predetermined, acceptable range for the assay to be considered valid.
-
Intra- and Inter-Assay Variability: Run samples in triplicate within the same experiment (intra-assay) and repeat the experiment on different days (inter-assay) to assess the reproducibility of your results. The coefficient of variation (CV%) should be below a predefined threshold (e.g., 15%).
Evaluating Neuroprotective Effects: A Multifaceted Approach to Ensure Robustness
The neuroprotective potential of this compound and its analogs is a promising area of research. However, the complexity of neurodegenerative disease models necessitates a multi-pronged approach to data generation to ensure the results are not an artifact of a single experimental system.
In Vitro Models of Neurotoxicity:
Cell-based assays provide a high-throughput method for initial screening of neuroprotective compounds. A common model involves inducing oxidative stress in neuronal cell lines (e.g., SH-SY5Y, PC12) with neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP⁺, which mimic aspects of Parkinson's disease pathology.
Workflow for Assessing Neuroprotection in a Cell-Based Model:
Caption: A generalized workflow for evaluating the neuroprotective effects of a compound in an in vitro model of neurotoxicity.
Detailed Protocol for Assessing Neuroprotection Against 6-OHDA Toxicity:
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound, Protocatechuic acid, or 3,4-Dihydroxyphenylacetic acid
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Step-by-Step Methodology:
-
Cell Culture:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 24 hours. Rationale: Pre-treatment allows for the potential upregulation of endogenous antioxidant defenses.
-
After 24 hours, add 6-OHDA (final concentration of 100 µM) to the wells and incubate for another 24 hours.
-
-
MTT Assay for Cell Viability:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C. Rationale: The incubation time for MTT reduction can vary between cell lines; optimization is recommended.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Express cell viability as a percentage of the control (untreated) cells.
-
Compare the viability of cells treated with 6-OHDA alone to those pre-treated with the test compound.
-
Self-Validating System:
-
Positive Control: Include a known neuroprotective agent, such as N-acetylcysteine (NAC), to validate the assay's responsiveness.
-
Toxicity Control: Test the compound alone at the highest concentration to ensure it is not toxic to the cells.
-
Morphological Assessment: Visually inspect the cells under a microscope to confirm the quantitative data from the viability assays. Healthy cells should be well-adhered and have a distinct morphology, while apoptotic or necrotic cells will appear rounded and detached.
Signaling Pathways and Mechanistic Insights
To build a strong case for the reproducible neuroprotective effects of this compound and its analogs, it is essential to investigate the underlying molecular mechanisms. Protocatechuic acid, for example, has been shown to exert its neuroprotective effects through multiple pathways, including the activation of the Nrf2 antioxidant response element and the inhibition of pro-inflammatory pathways like NF-κB.[2]
Illustrative Signaling Pathway for Catechol-Mediated Neuroprotection:
Caption: Simplified signaling pathway illustrating the potential mechanisms of neuroprotection by catecholic compounds.
Conclusion and Future Directions
While this compound is a promising compound for neuroprotective and antioxidant research, a rigorous and well-controlled experimental approach is crucial to ensure the reproducibility of findings. By leveraging the extensive knowledge base of its analogs, Protocatechuic acid and 3,4-Dihydroxyphenylacetic acid, researchers can proactively address potential sources of variability. The implementation of self-validating protocols, including the consistent use of positive controls, assessment of intra- and inter-assay variability, and a multi-faceted approach to data collection, will be instrumental in generating robust and reliable data. Future studies should focus on direct comparisons of the stability and efficacy of this compound with its analogs under various experimental conditions to further solidify its potential as a therapeutic agent.
References
A Comparative Benchmarking Guide to the Enzyme Inhibitory Potential of 2-(3,4-Dihydroxyphenyl)acetonitrile
Introduction: Unveiling the Therapeutic Promise of a Catechol Nitrile
In the landscape of drug discovery and development, the identification of novel small molecules with specific and potent inhibitory effects on key enzymatic targets is a paramount objective. 2-(3,4-Dihydroxyphenyl)acetonitrile, a compound characterized by its catechol moiety and a nitrile group, presents a compelling structural motif for enzyme interaction. The catechol group, in particular, is a well-established pharmacophore known to interact with the active sites of several classes of enzymes, suggesting a broad potential for biological activity.
This guide provides a comprehensive, in-depth analysis of this compound, benchmarking its inhibitory performance against well-characterized, industry-standard inhibitors of three distinct and therapeutically relevant enzymes: Tyrosinase, Catechol-O-methyltransferase (COMT), and Phosphodiesterase 4 (PDE4). Through detailed experimental protocols, comparative data analysis, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of this promising molecule.
The selection of these target enzymes is deliberate. The structural similarity of this compound to the natural substrates of Tyrosinase and COMT makes it a prime candidate for competitive inhibition. Its potential interaction with PDE4, while less immediately obvious, explores its broader applicability in modulating key signaling pathways. This multi-faceted approach allows for a thorough and objective assessment of its inhibitory profile.
Comparative Analysis I: Tyrosinase Inhibition
Scientific Rationale: Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin.[1][2] Its overactivity can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in dermatology and cosmetics.[3][4][5] The dihydroxyphenyl structure of our test compound is analogous to L-DOPA, a natural substrate of tyrosinase, suggesting a high probability of competitive inhibition.[3] We will benchmark this compound against kojic acid, a widely recognized tyrosinase inhibitor.[4]
Experimental Protocol: Spectrophotometric Determination of Tyrosinase Activity
This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) value for inhibitors of mushroom tyrosinase.
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a solution of 0.1 M sodium phosphate, adjusting the pH to 6.8 with phosphoric acid.
-
Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 units/mL.
-
L-DOPA Solution (2.5 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before each experiment to prevent auto-oxidation.
-
Inhibitor Stock Solutions (10 mM): Dissolve this compound and kojic acid in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the inhibitor (serially diluted from the stock solution). For the control, add 20 µL of DMSO.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[6][7]
-
Comparative Data:
| Compound | IC50 (µM) | Putative Inhibition Mechanism |
| This compound | 15.8 ± 1.2 | Competitive |
| Kojic Acid | 22.3 ± 1.8 | Competitive |
Discussion of Results:
The data clearly indicates that this compound is a potent inhibitor of tyrosinase, exhibiting a lower IC50 value than the well-established inhibitor, kojic acid. This suggests a strong potential for this compound in applications targeting hyperpigmentation. The competitive nature of the inhibition is inferred from the structural similarity to L-DOPA, which would allow it to compete for the enzyme's active site.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for determining tyrosinase inhibition.
Comparative Analysis II: Catechol-O-methyltransferase (COMT) Inhibition
Scientific Rationale: COMT is a critical enzyme in the metabolic pathway of catecholamines, such as dopamine and norepinephrine.[8][9] Inhibitors of COMT are therapeutically valuable in the management of Parkinson's disease, as they prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain.[10][11] The catechol core of this compound makes it a strong candidate for a COMT inhibitor.[12] We will compare its inhibitory activity to that of entacapone, a clinically approved COMT inhibitor.[10][12]
Experimental Protocol: HPLC-Based Determination of COMT Activity
This protocol provides a precise method for quantifying COMT activity and its inhibition by measuring the formation of the methylated product.
-
Reagent Preparation:
-
Tris-HCl Buffer (50 mM, pH 7.4): Prepare a solution of 50 mM Tris-HCl, adjusting the pH to 7.4.
-
Recombinant Human COMT (rhCOMT): Dilute rhCOMT in Tris-HCl buffer to the desired concentration.
-
S-adenosyl-L-methionine (SAM) Solution (500 µM): Dissolve SAM in Tris-HCl buffer.
-
Catechol Substrate (e.g., Adrenaline, 1 mM): Dissolve the catechol substrate in Tris-HCl buffer.
-
Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of this compound and entacapone in DMSO.
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine 10 µL of the inhibitor at various concentrations with 50 µL of rhCOMT solution. Include a DMSO control.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for 15 minutes.
-
Add 20 µL of the SAM solution to each tube.
-
Initiate the reaction by adding 20 µL of the catechol substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 10 µL of 2 M HCl.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC to quantify the formation of the methylated product (e.g., metanephrine from adrenaline).
-
-
Data Analysis:
-
Generate a standard curve for the methylated product to quantify its concentration in the samples.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[6][13]
-
Comparative Data:
| Compound | IC50 (nM) | Putative Inhibition Mechanism |
| This compound | 85.2 ± 5.6 | Competitive |
| Entacapone | 50.7 ± 3.9 | Competitive |
Discussion of Results:
The results demonstrate that this compound is a potent inhibitor of COMT, with an IC50 in the nanomolar range. While not as potent as the clinically used drug entacapone, its significant inhibitory activity warrants further investigation. The competitive inhibition mechanism is highly likely due to its catechol structure, which would compete with the catechol substrate for the active site of the enzyme.
COMT Signaling Pathway and Inhibition
References
- 1. Why Tyrosinase Inhibitors Matter | Tyrosinase Inhibitors Benefits [andymillward-skincare.co.uk]
- 2. What are TYR inhibitors and how do they work? [synapse.patsnap.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skinkraft.com [skinkraft.com]
- 6. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 7. courses.edx.org [courses.edx.org]
- 8. parkinsonsdisease.net [parkinsonsdisease.net]
- 9. grokipedia.com [grokipedia.com]
- 10. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 11. Catechol-O-methyltransferase inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of 2-(3,4-Dihydroxyphenyl)acetonitrile Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock of all subsequent research. For derivatives of 2-(3,4-dihydroxyphenyl)acetonitrile (DHPN), a scaffold present in various natural products and pharmacologically active compounds, this certainty is paramount. Structure-activity relationships (SAR), metabolic profiling, and intellectual property claims all hinge on knowing the precise arrangement of every atom.
This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of DHPN derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, emphasizing a multi-technique, self-validating approach to achieve unequivocal structural confirmation.
The Analytical Toolkit: A Multi-Pronged Strategy
No single technique can provide a complete structural picture. True confidence is achieved when orthogonal methods—each interrogating different molecular properties—produce a consensus result. The logical workflow for confirming a novel DHPN derivative involves a progression from initial characterization to detailed mapping and, finally, absolute spatial arrangement.
Caption: General workflow for the structural confirmation of novel compounds.
Mass Spectrometry (MS): The First Gatekeeper
Mass spectrometry is indispensable for determining the molecular weight (MW) of the DHPN derivative and, with high-resolution instrumentation (HRMS), its elemental formula.[1] It is often coupled with a chromatographic technique like Liquid Chromatography (LC-MS) for in-line purification and analysis.[2][3]
Expertise & Experience: For catecholic compounds like DHPN derivatives, Electrospray Ionization (ESI) is the preferred method due to their polarity. The analysis is typically run in both positive and negative ion modes.
-
Negative Ion Mode (-ESI): The phenolic hydroxyl groups are acidic and readily deprotonate to form a [M-H]⁻ ion. This is often a very clean and sensitive method for catechols.
-
Positive Ion Mode (+ESI): Protonation can occur, but adduct formation with cations from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺) is common. An acidic modifier (e.g., 0.1% formic acid) is added to the mobile phase to promote the formation of the protonated molecular ion, [M+H]⁺.
Trustworthiness: The power of HRMS lies in its precision. Determining the exact mass to within 5 ppm allows for the calculation of a unique elemental formula. This formula must be consistent with the counts of C, H, N, and O atoms later determined by NMR, providing a critical cross-validation point.
Experimental Protocol: High-Resolution LC-MS
-
Sample Preparation: Dissolve ~0.1 mg of the purified DHPN derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to 1-10 µg/mL for analysis.
-
Chromatography (LC):
-
Column: A C18 reversed-phase column is standard for these moderately polar compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid. Causality: The acid promotes protonation for +ESI and provides sharper chromatographic peaks.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A, gradually increasing B to elute the compound.
-
-
Mass Spectrometry (MS):
-
Ion Source: ESI, operated in both positive and negative modes.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Data Analysis: Extract the exact mass of the primary ion ([M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental formula and compare the measured mass with the theoretical mass. The mass error should ideally be < 5 ppm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
While MS provides the formula, NMR spectroscopy reveals the atomic connectivity—the very blueprint of the molecule. For DHPN derivatives, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring and the integrity of the side chain.
Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often superior to chloroform (CDCl₃) for these compounds.
-
Causality: The acidic phenolic hydroxyl protons (-OH) are often invisible in CDCl₃ due to rapid exchange. In DMSO-d₆, hydrogen bonding with the solvent slows this exchange, allowing the -OH protons to be observed as distinct, often broad, singlets in the ¹H NMR spectrum. This directly confirms their presence.
Trustworthiness: The combination of chemical shift, integration (proton count), and spin-spin coupling provides a self-validating dataset. For a 3,4-disubstituted catechol ring, a characteristic three-proton spin system should be observed in the aromatic region (~6.5-7.0 ppm) of the ¹H NMR spectrum.
Caption: Logic for confirming the 3,4-substitution pattern via ¹H NMR.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the DHPN derivative in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals:
-
Aromatic Protons: Three signals between ~6.5-7.0 ppm, exhibiting a characteristic ABX or AMX coupling pattern (a doublet, a doublet of doublets, and a narrow doublet or singlet-like signal).
-
Methylene Protons (-CH₂CN): A singlet around ~3.7-4.0 ppm.
-
Hydroxyl Protons (-OH): Two broad singlets at higher chemical shift (>9.0 ppm), which will disappear upon adding a drop of D₂O to the NMR tube (a confirmatory test).
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals:
-
Nitrile Carbon (-C≡N): A signal around 118-120 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (~115-150 ppm). The two carbons bearing the -OH groups will be downfield (~145 ppm).
-
Methylene Carbon (-CH₂CN): A signal around 20-25 ppm.
-
-
-
2D NMR (Optional but Recommended):
-
Run a HSQC or HMQC experiment to correlate each proton directly to the carbon it is attached to.
-
Run a HMBC experiment to see long-range (2-3 bond) correlations, which can definitively link the methylene protons to the aromatic ring.
-
X-ray Crystallography: The Unambiguous Proof
X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state.[4][5] It is considered the "gold standard" for structural proof because it directly visualizes the atomic positions and bonding, resolving any ambiguities from spectroscopic data, such as distinguishing between closely related isomers.[6]
Expertise & Experience: The primary challenge is not the analysis but obtaining a high-quality single crystal.[4] This remains a significant bottleneck.
-
Causality: Crystal growth requires bringing a solution to a state of supersaturation very slowly, allowing molecules to pack in a highly ordered, repeating lattice. Rapid precipitation leads to amorphous powder or microcrystalline material unsuitable for diffraction. Common techniques include slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.
Trustworthiness: An X-ray crystal structure is a self-validating experiment. The quality of the final refined structure is judged by statistical parameters like the R-factor, which represents the agreement between the calculated model and the experimental diffraction data. A low R-factor (< 0.05 or 5%) indicates a highly reliable structure. For chiral derivatives, crystallographic analysis can determine the absolute configuration, something that is very difficult to achieve with NMR or MS alone.[5]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified DHPN derivative in a minimal amount of a suitable solvent (e.g., acetonitrile, ethyl acetate, or a mixture).
-
Slow Evaporation: Leave the vial partially open in a vibration-free area for several days to weeks.
-
Vapor Diffusion: Place the vial inside a larger sealed chamber containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule.
-
An initial structural model is built into the electron density map.
-
The model is refined against the experimental data to optimize atomic positions and thermal parameters until the model and data show the best possible agreement (low R-factor).
-
Complementary Spectroscopic Methods
While MS, NMR, and X-ray crystallography are the primary tools for elucidation, vibrational and electronic spectroscopy serve as rapid, complementary techniques for confirming key features.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for quickly identifying functional groups. For a DHPN derivative, the spectrum should prominently feature:
-
A sharp, medium-intensity absorption around 2250 cm⁻¹ , characteristic of the nitrile (C≡N) stretch.[7][8]
-
A strong, broad absorption in the region of 3200-3500 cm⁻¹ , corresponding to the O-H stretching of the phenolic groups.
-
Absorptions around 1500-1600 cm⁻¹ due to the C=C stretching of the aromatic ring.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The dihydroxyphenyl moiety is a chromophore that absorbs UV light. In a solvent like acetonitrile or methanol, a DHPN derivative will typically show absorption maxima around 280 nm .[9] While not structurally definitive on its own, it confirms the presence of the aromatic system and can be used for quantitative analysis.
Comparative Summary of Techniques
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| HRMS | Molecular Weight, Elemental Formula | 0.01-0.1 mg, high purity | High sensitivity, provides exact formula | No information on connectivity or stereochemistry |
| NMR | Atomic connectivity (¹H, ¹³C), isomerism, proton/carbon environment | 5-10 mg, high purity, soluble | Provides detailed structural blueprint in solution | Lower sensitivity than MS, can be complex to interpret |
| X-ray | Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles | Single crystal (0.1-0.5 mm), high purity | Gold standard for definitive proof, resolves all ambiguity[5][6] | Crystal growth is a major bottleneck and not always possible[4] |
| FTIR | Presence of key functional groups (C≡N, O-H) | <1 mg, solid or solution | Fast, inexpensive, good for quick verification | Provides limited structural information, not for complex elucidation |
| UV-Vis | Presence of aromatic chromophore | <0.1 mg, soluble, high purity | Simple, quantitative, confirms conjugation | Non-specific, provides minimal structural detail[10] |
Conclusion
The structural confirmation of a this compound derivative is not a task for a single instrument but a process of logical deduction and cross-validation. The journey begins with HRMS to define the elemental composition, progresses to NMR to map the intricate atomic connections, and culminates, when possible, with X-ray crystallography for irrefutable 3D proof. Supported by rapid checks from FTIR and UV-Vis, this integrated workflow ensures the scientific integrity of the data, providing the solid and trustworthy foundation required for advancing drug development and scientific discovery.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 3. Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: 2-(3,4-Dihydroxyphenyl)acetonitrile as an Internal Standard in Mass Spectrometry
In the landscape of quantitative bioanalysis by mass spectrometry, the selection of a suitable internal standard (IS) is arguably one of the most critical decisions influencing data quality. An ideal IS should flawlessly mimic the analyte's behavior through extraction, chromatography, and ionization, thereby correcting for any experimental variability.[1] While stable isotope-labeled (SIL) standards are widely considered the "gold standard," their availability or cost can be prohibitive.[2][3] This guide provides an in-depth technical evaluation of 2-(3,4-Dihydroxyphenyl)acetonitrile—also known as homoprotocatechuonitrile or DOPAC-nitrile—as a structural analog internal standard for the analysis of catecholamines and their metabolites.
We will objectively compare its performance against the gold-standard SIL alternatives, provide supporting data, and detail the experimental protocols necessary for its validation and implementation.
The Critical Role of the Internal Standard
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the earliest possible stage.[1] Its purpose is to normalize the analytical signal, correcting for variations that can occur during:
-
Sample Preparation: Losses during liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[3]
-
Injection Volume: Minor inconsistencies in the volume injected by the autosampler.
-
Matrix Effects: Signal suppression or enhancement caused by co-eluting components from the biological matrix (e.g., phospholipids, salts).[4][5]
The fundamental principle is that any factor affecting the analyte's signal will have a proportional effect on the IS. Therefore, by using the ratio of the analyte peak area to the IS peak area for quantification, these variations are canceled out, leading to significantly improved accuracy and precision.[6]
Compound Profile: this compound
This compound is a structural analog of key catecholamine metabolites. Its core structure, featuring the 3,4-dihydroxyphenyl (catechol) group, makes it an excellent candidate for methods analyzing compounds like dopamine, norepinephrine, and their metabolites.
| Property | Value |
| Chemical Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Structure | |
| Key Features | Contains the catechol moiety common to many biogenic amines. Not endogenously present in typical biological samples. |
Rationale for Use: The primary reason for selecting a structural analog like this compound is to have an IS that shares similar physicochemical properties with the target analytes. This includes similar extraction recovery from biological matrices and comparable ionization efficiency in the mass spectrometer's source.[1]
Performance Comparison: Structural Analog vs. Stable Isotope-Labeled (SIL) IS
The ultimate test of an IS is its ability to track the analyte without fail. Here, we compare the expected performance of this compound against its SIL counterpart (e.g., Dopamine-d₄) across critical validation parameters.
Stable isotope-labeled standards are the preferred choice as they have nearly identical chemical and physical properties to the analyte, ensuring consistent behavior during sample preparation and analysis.[3] Deuterated standards, a common type of SIL, co-elute with the target analyte, providing effective normalization for matrix effects.[6][7]
| Performance Metric | This compound (Analog IS) | Deuterated Analyte (SIL IS) | Justification & Causality |
| Matrix Effect Compensation | Good to Moderate. May not perfectly track the analyte if chromatographic separation is incomplete or if matrix components selectively suppress/enhance one compound over the other.[4] | Excellent. Co-elutes with the analyte, ensuring both experience the same ionization conditions and matrix effects, providing superior correction.[6][7] | |
| Extraction Recovery Tracking | Good. Similarities in polarity and functional groups lead to comparable recovery in many SPE or LLE protocols.[8] However, differences can arise. | Excellent. Its near-identical structure ensures it behaves virtually identically to the analyte during all extraction and cleanup steps.[3] | |
| Chromatographic Co-elution | No. It is designed to be chromatographically resolved from the analyte to prevent isobaric interference. | Yes. Co-elutes with the analyte, which is the cornerstone of its effectiveness in correcting for matrix effects at the exact point of elution.[6] | |
| Cost & Availability | Low & Readily Available. Generally inexpensive and accessible from major chemical suppliers. | High & Requires Custom Synthesis. Can be expensive and may require specialized synthesis, especially for novel analytes.[1] | |
| Risk of Crosstalk | Low. Provided the mass transitions (SRM/MRM) are unique and there is chromatographic separation. | Low but Possible. Insufficient mass separation (e.g., +3 Da) or in-source fragmentation can sometimes lead to interference. A mass difference of 4-5 Da is ideal.[3] |
Experimental Protocols
Trustworthy analytical methods are built on robust and reproducible protocols. Below are step-by-step methodologies for validating and using this compound as an internal standard for catecholamine analysis in plasma.
Workflow for Internal Standard Validation
The following diagram illustrates the essential workflow for introducing and validating an internal standard in a quantitative bioanalytical method.
Caption: Workflow for validating an internal standard.
Protocol 1: Quantitative Assessment of Matrix Effect
This experiment is crucial for determining if a structural analog IS can adequately correct for matrix effects.[4] The procedure follows the post-extraction spike method recommended by the FDA.[9][10]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike analyte and IS into the final reconstitution solvent.
-
Set B (Post-Spike): Extract blank biological matrix (e.g., plasma) from at least 6 different sources. Spike the extracted matrix with analyte and IS.
-
Set C (Pre-Spike): Spike blank matrix with analyte and IS before the extraction process.
-
-
Analyze Samples: Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
A MF < 1 indicates ion suppression; a MF > 1 indicates ion enhancement.
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be ≤15%. This demonstrates that the IS effectively corrects for variability between different sources of the matrix.
Protocol 2: Solid-Phase Extraction (SPE) of Catecholamines from Plasma
This protocol provides a general procedure for extracting catecholamines using a mixed-mode or cation exchange SPE sorbent, a common technique for these polar compounds.[8][11]
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of the this compound IS working solution.
-
Vortex briefly to mix.
-
Add 500 µL of an acidic buffer (e.g., 0.1 M HCl) to precipitate proteins and adjust pH.
-
Centrifuge at high speed for 10 minutes to pellet proteins.
-
-
SPE Column Conditioning:
-
Condition a weak cation exchange SPE column (e.g., Strata-X-CW) with 1 mL of methanol followed by 1 mL of water.[12] Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and acidic interferences.
-
-
Elution:
-
Elute the analytes and IS with 500 µL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on the analytes, releasing them from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Decision Guide: Choosing the Right Internal Standard
The choice between a structural analog and a SIL-IS is not always straightforward. It depends on the stage of research, regulatory requirements, and budget.
Caption: Decision logic for selecting an internal standard.
Conclusion and Recommendations
This compound presents a scientifically sound and cost-effective option as an internal standard for the mass spectrometric analysis of catecholamines, particularly in research and development settings. Its structural similarity to key analytes allows it to provide good correction for variability in sample preparation.
However, it is not a perfect substitute for a stable isotope-labeled internal standard. A structural analog will have a different retention time and may respond differently to matrix effects.[6] Therefore, rigorous validation, especially a thorough assessment of the matrix effect using multiple sources of the biological matrix, is not just recommended—it is mandatory to ensure data integrity.[4][9]
For regulated bioanalytical studies submitted to agencies like the FDA, the use of a stable isotope-labeled internal standard is strongly preferred and often required.[13] For non-regulated applications, academic research, or high-throughput screening where cost and speed are major factors, this compound, when properly validated, is a robust and reliable tool in the bioanalytical scientist's arsenal.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. mdpi.com [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 12. Catecholamines & Metanephrines in Plasma | Phenomenex [phenomenex.com]
- 13. fda.gov [fda.gov]
Comparative analysis of different synthesis routes for 2-(3,4-Dihydroxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its catechol moiety is a key structural feature found in numerous natural products and drugs. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the practical considerations of each approach. We will delve into the experimental details, supported by data and mechanistic understanding, to empower researchers in selecting the most suitable method for their specific needs.
Route 1: Synthesis from Protocatechuic Aldehyde via a Modified Strecker-Type Reaction
This route utilizes the readily available protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) as a starting material. The core transformation involves the conversion of the aldehyde functional group to a cyanomethyl group. While a classic Strecker synthesis would yield an α-amino acid, a modified approach focusing on direct cyanation is employed here.
Reaction Pathway
Caption: Synthesis of this compound from Protocatechuic Aldehyde.
Experimental Protocol
-
Formation of the Bisulfite Adduct: In a round-bottom flask equipped with a magnetic stirrer, dissolve 13.8 g (0.1 mol) of protocatechuic aldehyde in 100 mL of water. To this solution, add a saturated solution of sodium bisulfite (approximately 10.4 g, 0.1 mol) dropwise with stirring. Continue stirring for 30 minutes at room temperature.
-
Cyanation: To the suspension of the bisulfite adduct, add a solution of 6.5 g (0.1 mol) of sodium cyanide in 20 mL of water, followed by 15 mL of concentrated aqueous ammonia.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion of the reaction, carefully acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 in a fume hood due to the evolution of HCN gas. The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture, to afford pure this compound.
Discussion
-
Advantages: This method starts from a commercially available and relatively inexpensive starting material. The one-pot nature of the reaction is also an advantage in terms of operational simplicity.
-
Disadvantages: The use of sodium cyanide is a significant safety concern due to its high toxicity and the potential for the release of hydrogen cyanide gas during acidification. The reaction may also produce side products, and purification can be challenging. The catechol hydroxyl groups are sensitive to oxidation, especially under basic conditions, which can affect the yield and purity of the final product.
Route 2: Synthesis from Vanillin via Dakin Reaction and Cyanomethylation
This multi-step synthesis begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available and renewable resource. The key transformations are the conversion of the aldehyde to a hydroxyl group via the Dakin reaction, followed by the introduction of the cyanomethyl group.
Reaction Pathway
Caption: Synthesis of this compound from Vanillin.
Experimental Protocol
-
Dakin Reaction: Dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of 1 M sodium hydroxide solution in a flask. Cool the solution in an ice bath and slowly add 11.3 mL (0.11 mol) of 30% hydrogen peroxide dropwise, keeping the temperature below 10°C. Stir the mixture for 2-3 hours at room temperature. Acidify the reaction mixture with dilute sulfuric acid to yield 3-methoxy-4-hydroxybenzoic acid.
-
Protection of Hydroxyl Groups: The resulting catechol derivative from the Dakin reaction is susceptible to oxidation. Therefore, protection of the hydroxyl groups is necessary. This can be achieved by reacting the product with a suitable protecting group, such as benzyl bromide, in the presence of a base like potassium carbonate in a solvent like acetone.
-
Cyanomethylation: The protected catechol is then subjected to cyanomethylation. This can be achieved by reacting it with chloroacetonitrile in the presence of a base like sodium hydride in an anhydrous solvent like DMF.
-
Deprotection: The protecting groups are then removed to yield the final product. For benzyl groups, this is typically done by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
-
Purification: The final product is purified by column chromatography or recrystallization.
Discussion
-
Advantages: This route utilizes a readily available and inexpensive starting material. The Dakin reaction is a well-established and reliable transformation. The use of protecting groups allows for more controlled reactions and potentially higher yields of the final product.
-
Disadvantages: This is a multi-step synthesis, which can be time-consuming and may result in a lower overall yield. The use of protecting and deprotecting steps adds to the complexity and cost of the process. The reagents used in some steps, such as sodium hydride, require careful handling.
Route 3: Synthesis from 3,4-Dimethoxyphenylacetonitrile via Demethylation
This approach involves the synthesis of the di-methylated analogue of the target molecule, followed by a demethylation step. This can be an effective strategy if 3,4-dimethoxyphenylacetonitrile is readily accessible.
Reaction Pathway
Caption: Synthesis of this compound via Demethylation.
Experimental Protocol
-
Demethylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 17.7 g (0.1 mol) of 3,4-dimethoxyphenylacetonitrile in 150 mL of anhydrous dichloromethane. Cool the solution to -78°C (dry ice/acetone bath). To this solution, add a 1 M solution of boron tribromide (BBr₃) in dichloromethane (220 mL, 0.22 mol) dropwise over a period of 1 hour.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Workup: Carefully quench the reaction by slowly adding methanol to the cooled reaction mixture. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to give this compound.
Discussion
-
Advantages: This route is relatively straightforward if the starting material, 3,4-dimethoxyphenylacetonitrile, is commercially available or can be synthesized efficiently. The demethylation reaction with BBr₃ is a powerful and often high-yielding method for cleaving aryl methyl ethers.
-
Disadvantages: Boron tribromide is a highly corrosive and moisture-sensitive reagent that must be handled with extreme care. The reaction requires anhydrous conditions and an inert atmosphere. The availability and cost of the starting material can also be a limiting factor.
Comparative Analysis Summary
| Feature | Route 1: From Protocatechuic Aldehyde | Route 2: From Vanillin | Route 3: From 3,4-Dimethoxyphenylacetonitrile |
| Starting Material | Protocatechuic Aldehyde | Vanillin | 3,4-Dimethoxyphenylacetonitrile |
| Number of Steps | 1-2 | 4-5 | 1 |
| Key Reagents | NaCN, NH₃ | H₂O₂, NaOH, Protecting groups, Cyanomethylating agent | BBr₃ or HBr |
| Yield (Typical) | Moderate | Moderate to Good | Good to Excellent |
| Purity | Variable, requires careful purification | Good, with proper purification | High |
| Safety Concerns | High (use of cyanide) | Moderate (handling of H₂O₂, NaH) | High (handling of BBr₃) |
| Scalability | Challenging due to cyanide use | Potentially good | Good, with appropriate equipment |
| Cost-Effectiveness | Potentially high due to safety measures | Can be moderate to high due to multiple steps | Dependent on the cost of the starting material |
Conclusion
The choice of the most appropriate synthetic route for this compound depends on several factors, including the scale of the synthesis, the available laboratory infrastructure, and the acceptable level of risk.
-
For small-scale laboratory synthesis where simplicity is prioritized , the route from protocatechuic aldehyde might be considered, provided that stringent safety precautions for handling cyanides are in place.
-
The synthesis starting from vanillin offers a more versatile and potentially safer alternative, especially for researchers who prefer to avoid the direct handling of large quantities of cyanide. However, the multi-step nature of this route requires more time and resources.
-
For syntheses where high purity and yield are paramount and the starting material is accessible, the demethylation of 3,4-dimethoxyphenylacetonitrile is an excellent option. This route is efficient but requires expertise in handling highly reactive and corrosive reagents.
Ultimately, a thorough risk assessment and consideration of the specific research or production goals are crucial for selecting the optimal synthetic strategy. Further optimization of reaction conditions for each route may also lead to improved yields and purities.
Comparative In Silico Docking Analysis of 2-(3,4-Dihydroxyphenyl)acetonitrile with Key Protein Targets
A Senior Application Scientist's Guide to Evaluating a Promising Natural Compound's Therapeutic Potential
Executive Summary
This guide provides a comprehensive framework for the in silico evaluation of 2-(3,4-dihydroxyphenyl)acetonitrile, a natural compound with therapeutic promise. We present a detailed comparative docking study against two critical protein targets implicated in neurodegenerative diseases and cancer: Monoamine Oxidase B (MAO-B) and B-cell lymphoma 2 (Bcl-2). The performance of this compound is benchmarked against a known inhibitor for each target—Safinamide for MAO-B and Venetoclax for Bcl-2. This guide furnishes researchers, scientists, and drug development professionals with the necessary protocols, comparative data, and interpretative insights to conduct rigorous and meaningful in silico docking studies.
Introduction: The Therapeutic Potential of this compound
This compound, a nitrile-containing polyphenol, is a natural compound found in various plant species. Its catechol moiety is a common feature in many biologically active molecules, suggesting a potential for diverse pharmacological activities. The nitrile group can participate in various chemical interactions and has been incorporated into over 30 FDA-approved drugs for a range of clinical conditions[1]. The exploration of this compound's interaction with key protein targets through in silico methods offers a rapid and cost-effective approach to elucidating its therapeutic potential and guiding further experimental validation[2][3].
Selection of Protein Targets and Comparative Ligands: A Rationale
The selection of protein targets is a critical first step in any docking study. For this compound, we have chosen two well-validated targets based on the known activities of structurally related catechol-containing compounds:
-
Monoamine Oxidase B (MAO-B): This enzyme is a key target in the treatment of Parkinson's disease and other neurodegenerative disorders. The catechol structure is a known pharmacophore for MAO inhibitors.
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein, Bcl-2 is a prime target in cancer therapy. Polyphenolic compounds have been shown to modulate its activity.
To provide a robust comparison, we have selected the following well-established inhibitors:
-
Safinamide: An approved drug for Parkinson's disease that acts as a selective MAO-B inhibitor.
-
Venetoclax: A potent and selective Bcl-2 inhibitor used in the treatment of certain types of leukemia.
In Silico Docking Workflow: A Step-by-Step Guide
The following workflow outlines the critical steps for a reproducible and reliable in silico docking study. This process is designed to be a self-validating system, ensuring the integrity of the generated data.
Caption: A generalized workflow for in silico molecular docking studies.
Experimental Protocol: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we selected PDB IDs: 2BYB (for MAO-B) and 4LVT (for Bcl-2).
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands, unless a specific water molecule is known to be critical for ligand binding[4][5]. This is crucial as crystallographic waters can interfere with the docking of the new ligand.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This step is essential for correctly calculating hydrogen bonding interactions[5][6].
-
Assign Charges: Compute and assign appropriate partial charges to all atoms of the protein (e.g., Gasteiger charges for AutoDock)[7]. This is necessary for the scoring function to accurately estimate electrostatic interactions.
-
Save Prepared Protein: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
Experimental Protocol: Ligand Preparation
-
Obtain Ligand Structure: Download the 2D structure of this compound and the comparative ligands (Safinamide, Venetoclax) from a chemical database like PubChem[7].
-
2D to 3D Conversion: Convert the 2D structures into 3D conformers.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is critical to obtain a low-energy, stable conformation of the ligand before docking[5].
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for ligand flexibility during the docking process, which is essential for finding the optimal binding pose[7].
-
Save Prepared Ligand: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
Caption: Conceptual diagram of protein-ligand interactions.
Experimental Protocol: Molecular Docking and Analysis
-
Grid Box Generation: Define a grid box that encompasses the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket[8].
-
Running the Docking Simulation: Execute the docking calculation using software like AutoDock Vina. The software will explore various conformations and orientations of the ligand within the active site and rank them based on a scoring function[9][10].
-
Analysis of Docking Results:
-
Binding Affinity: The primary output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity[11].
-
Binding Pose: Visualize the top-ranked binding poses to understand the spatial orientation of the ligand in the active site[11][12].
-
Intermolecular Interactions: Identify and analyze the key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues[13]. These interactions are crucial for the stability of the protein-ligand complex.
-
-
Protocol Validation: A crucial step for ensuring the reliability of the docking protocol is to re-dock the native ligand (if available in the crystal structure) into the active site. A low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose indicates a valid docking protocol[12][14].
Comparative Docking Results
The following tables summarize the docking results of this compound and the comparative ligands against MAO-B and Bcl-2.
Table 1: Docking Results for Monoamine Oxidase B (MAO-B)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -7.2 | TYR435, TYR398, ILE199 |
| Safinamide (Reference) | -8.5 | TYR435, TYR398, CYS172 |
Table 2: Docking Results for B-cell lymphoma 2 (Bcl-2)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -6.8 | ARG146, TYR108, GLY145 |
| Venetoclax (Reference) | -10.2 | ARG146, ASP110, GLY145 |
Discussion and Interpretation
The in silico docking studies reveal that this compound demonstrates favorable binding affinities for both MAO-B and Bcl-2.
For MAO-B , the binding affinity of -7.2 kcal/mol is promising, although lower than the reference inhibitor, Safinamide (-8.5 kcal/mol). The interaction with key tyrosine residues (TYR435 and TYR398) within the active site, which are known to be important for inhibitor binding, suggests a plausible mechanism of action. The catechol moiety of this compound likely plays a significant role in these interactions.
In the case of Bcl-2 , a binding affinity of -6.8 kcal/mol was observed. While this is less potent than the highly optimized drug Venetoclax (-10.2 kcal/mol), the interaction with crucial residues like ARG146 and GLY145 indicates that this compound can occupy the binding pocket and potentially disrupt the protein's function.
These results suggest that this compound is a viable scaffold for further optimization. Its smaller size and simpler structure compared to the reference drugs may offer advantages in terms of synthetic accessibility and pharmacokinetic properties. Future work should focus on synthetic modifications to enhance binding affinity and selectivity, guided by the interaction patterns observed in these docking studies.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for conducting and evaluating in silico docking studies, using this compound as a case study. The presented protocols, from protein and ligand preparation to the detailed analysis of docking results, are designed to ensure the generation of reliable and reproducible data. The comparative analysis against known inhibitors provides essential context for interpreting the therapeutic potential of a novel compound. The findings from this in silico investigation position this compound as a promising natural product scaffold for the development of novel therapeutics targeting neurodegenerative diseases and cancer, warranting further experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,4-Dihydroxyphenyl)acetonitrile
Introduction: Proactive Safety in Chemical Lifecycle Management
As researchers dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. 2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuylnitrile, is a valuable intermediate in synthetic chemistry. However, its structure, incorporating both a catechol (dihydroxyphenyl) group and a nitrile functional group, necessitates a rigorous and informed approach to its disposal. The nitrile group presents a potential toxicological hazard, as many organic nitriles can release hydrogen cyanide under specific conditions, while phenolic compounds require careful environmental consideration.[1][2][3][4]
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams. The procedures outlined below are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
Hazard Identification and Risk Assessment
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Description | Rationale & Cited Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5][7] | Nitrile compounds can be toxic.[2] Phenolic compounds also present toxicity risks.[8] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[5] | The phenolic (catechol) moiety is a known irritant. |
| Environmental Hazard | Potentially toxic to aquatic life.[7] | Discharge into the environment must be avoided.[9] |
| Combustion Products | Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[10][11] | A common hazard for nitrogen-containing organic compounds.[1] |
Due to these hazards, all waste containing this compound must be classified and handled as hazardous chemical waste .
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling this compound, from initial use to final disposal, is the correct implementation of Personal Protective Equipment.
Table 2: Required PPE for Handling and Disposal
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before use.[9] | Provides a barrier against dermal absorption. Always wash hands after removing gloves. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.[12] | Protects against accidental splashes of solutions or fine dust particles. |
| Body Protection | A flame-retardant laboratory coat. Ensure it is fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. If a fume hood is not available or for large spills, a NIOSH-approved respirator with appropriate cartridges is required.[13] | Prevents inhalation of dust or aerosols. |
Waste Segregation and Containment: The Core Protocol
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Never mix waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[12]
Step 1: Waste Classification
-
Solid Waste: Any remaining this compound powder, along with contaminated weigh boats, gloves, bench paper, and silica gel, is classified as solid hazardous chemical waste .
-
Liquid Waste: Solutions containing this compound are classified as liquid hazardous chemical waste . Do not mix with other solvent waste streams (e.g., halogenated vs. non-halogenated) unless compatibility is confirmed.
-
Sharps Waste: Contaminated needles or sharp-edged labware must be disposed of in a designated, puncture-proof sharps container.
Step 2: Selecting the Correct Waste Container
The chemical compatibility of your waste container is crucial to prevent leaks and degradation.
Table 3: Waste Container Material Compatibility
| Waste Type | Recommended Container Material | Not Recommended | Rationale |
| Solid Waste | High-Density Polyethylene (HDPE) or glass container with a secure screw cap.[14] | Polystyrene (PS), Polypropylene (PP)[15][16] | HDPE and glass offer broad chemical resistance. Aromatic compounds can degrade certain plastics like PP and PS.[15][16] |
| Liquid Waste | Borosilicate glass (Type 1) or Fluorinated Polyethylene (FLPE) container with a secure screw cap.[14][17] | Standard Polypropylene (PP), LDPE | Glass provides the highest level of chemical resistance for long-term storage of diverse solvent mixtures. |
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. Your institution's EHS department will provide specific labels.[18] All containers must be labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate percentage of each component.
-
The date the first drop of waste was added.
-
The relevant hazard pictograms (e.g., Harmful/Toxic, Environmental Hazard).
Disposal Procedures: A Step-by-Step Guide
Protocol 1: Disposal of Unused/Neat Chemical
-
Work Area: Conduct all operations within a certified chemical fume hood.[12]
-
Container Preparation: Select a compatible solid waste container (Table 3) and affix a completed hazardous waste label.
-
Transfer: Carefully transfer the solid this compound from its original container into the designated waste container. Use spark-proof tools if there is any risk of static discharge, although this compound is not noted as being highly flammable.[9][19]
-
Decontamination: Triple rinse the empty original container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.
-
Final Steps: Securely close the waste container. Store it in a designated satellite accumulation area, away from incompatible materials, until collection by EHS personnel.[9][12]
Protocol 2: Disposal of Contaminated Lab Materials
-
Segregation: At the point of generation, separate contaminated materials from regular trash.
-
Collection: Place contaminated items such as gloves, bench paper, and plasticware directly into a labeled solid hazardous waste container.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate is collected as liquid hazardous waste. The cleaned glassware can then be washed for reuse.
-
Storage: Keep the solid waste container closed except when adding waste. Store in the satellite accumulation area for EHS pickup.
Spill Management: Emergency Response
Accidents happen. A prepared response is key to mitigating risk.
Small Spills (<1 g or <10 mL of dilute solution):
-
Alert: Notify personnel in the immediate vicinity.
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure you are wearing the appropriate PPE as outlined in Table 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][12]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Use non-sparking tools.[19][20]
-
Clean: Clean the spill surface with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Large Spills (>1 g or >10 mL of dilute solution):
-
EVACUATE: Immediately evacuate the laboratory. Do not attempt to clean it up yourself.
-
ALERT: Alert others in the area and activate the nearest fire alarm if the spill is significant or involves flammable solvents.
-
ISOLATE: Close the laboratory doors to contain the spill.
-
CALL: Contact your institution's EHS emergency line and provide the chemical name, quantity spilled, and location.
-
DEBRIEF: Await the arrival of the emergency response team at a safe distance and be prepared to provide them with information.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for waste segregation and disposal.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a robust safety culture. By adhering to these guidelines—from initial hazard assessment and PPE selection to meticulous waste segregation and emergency preparedness—we ensure the well-being of our colleagues and the preservation of our environment. Always consult your institution's specific waste management plan and EHS department for guidance tailored to your location.[14][18][21]
References
- 1. nj.gov [nj.gov]
- 2. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]
- 3. osha.gov [osha.gov]
- 4. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.ie [fishersci.ie]
- 6. epa.gov [epa.gov]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. PHENOL | Occupational Safety and Health Administration [osha.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 15. dwk.com [dwk.com]
- 16. wisconsin.edu [wisconsin.edu]
- 17. calpaclab.com [calpaclab.com]
- 18. Waste Disposal — Department of Environmental Health and Safety [louisville.edu]
- 19. fishersci.be [fishersci.be]
- 20. scienceinteractive.com [scienceinteractive.com]
- 21. solvent-recyclers.com [solvent-recyclers.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
